molecular formula C20H20N6O9S B15564020 Moxalactam CAS No. 64952-97-2; 64953-12-4

Moxalactam

货号: B15564020
CAS 编号: 64952-97-2; 64953-12-4
分子量: 520.5 g/mol
InChI 键: JWCSIUVGFCSJCK-CAVRMKNVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moxalactam is a broad-spectrum oxacephem antibiotic in which the oxazine ring is substituted with a tetrazolylthiomethyl group and the azetidinone ring carries methoxy and 2-carboxy-2-(4-hydroxyphenyl)acetamido substituents. It has a role as an antibacterial drug. It is an oxacephem and a cephalosporin.
Latamoxef is a broad- spectrum beta-lactam antibiotic similar in structure to the cephalosporins except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain cephalosporins. It has been proposed especially for the meningitides because it passes the blood-brain barrier and for anaerobic infections.
Latamoxef has been reported in Apis cerana with data available.
This compound is a semisynthetic oxa-beta-lactam antibiotic, with antibacterial activity used mainly against gram-negative aerobic bacteria. Replacing the beta-lactam sulfur atom for an oxygen atom and the presence of the methyltetrazolethio moiety and the para-hydroxyphenylmalonyl group, increases the antibacterial activity of this compound. The 7-alpha-methoxy group and the para-hydroxyphenylmalonyl group increases the stability of this agent against beta-lactamases. The use of this agent has been associated with fatal bleeding events.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for bacterial disease.
Broad- spectrum beta-lactam antibiotic similar in structure to the CEPHALOSPORINS except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain CEPHALOSPORINS. It has been proposed especially for the meningitides because it passes the blood-brain barrier and for anaerobic infections.
See also: this compound Disodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.51e-01 g/L
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64952-97-2, 79120-38-0
Record name Moxalactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latamoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latamoxef
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXALACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Moxalactam Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetic 1-oxa-β-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[1] Its unique oxacephem nucleus, where an oxygen atom replaces the sulfur atom of the cephalosporin ring, contributes to its potent antibacterial properties and stability against many β-lactamases.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound against Gram-negative bacteria, detailing its molecular interactions, the experimental methodologies used to elucidate its function, and quantitative data to support these findings.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis.[3] Specifically, this compound targets and inactivates penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.

The process of inhibition involves the following key steps:

  • Outer Membrane Permeation: In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its PBP targets in the periplasmic space. This transit is typically facilitated by porin channels.[4]

  • PBP Acylation: this compound's β-lactam ring mimics the D-Ala-D-Ala substrate of the PBPs. This structural similarity allows this compound to bind to the active site of the PBP. The strained β-lactam ring is then attacked by a serine residue in the PBP's active site, leading to the formation of a stable, covalent acyl-enzyme complex.

  • Inhibition of Transpeptidation: This acylation effectively inactivates the PBP, preventing it from carrying out its crucial transpeptidase function – the cross-linking of adjacent peptidoglycan chains.

  • Cell Lysis: The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.[5]

This compound exhibits a high affinity for several essential PBPs in Gram-negative bacteria, particularly PBP-3 in Escherichia coli, which is involved in septum formation during cell division.[4][6] Its strong binding to this PBP is a key contributor to its potent bactericidal activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria and its binding affinity for key penicillin-binding proteins.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli (ESBL-producing)0.52[3][7]
Klebsiella pneumoniae (ESBL-producing)0.532[3][7]
Enterobacter cloacae->64[7]
Citrobacter freundii-2[7]
Serratia marcescens-8[7]
Proteus mirabilis0.125-[1]
Pseudomonas aeruginosa-64[8]

Table 2: this compound Binding Affinity (IC₅₀) for Penicillin-Binding Proteins (PBPs)

Bacterial SpeciesPBPIC₅₀ (µg/mL)Reference(s)
Escherichia coli K-12PBP-1a<0.1[4]
PBP-1b<0.1[4]
PBP-21.0[4]
PBP-3<0.015[4]
PBP-40.2[4]
PBP-5/60.3[4]
Pseudomonas aeruginosaPBP-1a-
PBP-1b-
PBP-2>128[9]
PBP-3-
PBP-4-

Note: IC₅₀ is the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin to the PBP.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

b. Procedure:

  • Prepare this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound to be tested into well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., [¹⁴C]benzylpenicillin or a fluorescent penicillin derivative) for binding to PBPs in bacterial cell membranes.

a. Materials:

  • Bacterial cell culture (mid-log phase)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ultracentrifuge

  • This compound solutions of varying concentrations

  • Radiolabeled ([¹⁴C]) or fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • SDS-PAGE equipment

  • Fluorography reagents or fluorescence imager

b. Procedure:

  • Membrane Preparation:

    • Grow a bacterial culture to mid-logarithmic phase and harvest the cells by centrifugation.

    • Wash the cell pellet with buffer and resuspend in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Centrifuge the lysate at low speed to remove unlysed cells and debris.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a set time (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

    • Add a fixed concentration of the labeled penicillin to each tube and incubate for another set time (e.g., 10 minutes at 30°C). The labeled penicillin will bind to any PBPs not already occupied by this compound.

  • Detection:

    • Stop the binding reaction by adding a sample buffer containing SDS and β-mercaptoethanol and boiling the samples.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs. For radiolabeled penicillin, this is done by fluorography (exposing the gel to X-ray film). For fluorescently labeled penicillin, a fluorescence imager is used.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to each PBP at the different this compound concentrations.

    • Plot the percentage of labeled penicillin binding against the logarithm of the this compound concentration.

    • The IC₅₀ value is the concentration of this compound that results in a 50% reduction in the binding of the labeled penicillin.

Nitrocefin Assay for β-Lactamase Activity

This colorimetric assay is used to detect and quantify the activity of β-lactamase enzymes that may contribute to this compound resistance. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis by a β-lactamase.[11][12]

a. Materials:

  • Bacterial cell lysate or purified β-lactamase

  • Nitrocefin solution (e.g., 0.5 mg/mL in a suitable buffer)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

b. Procedure:

  • Sample Preparation:

    • Prepare a bacterial cell lysate by sonication or chemical lysis to release periplasmic and cytoplasmic proteins, including β-lactamases.

    • Clarify the lysate by centrifugation.

  • Assay:

    • In a 96-well plate, add a specific volume of the bacterial lysate or purified enzyme to each well.

    • Add the nitrocefin working solution to each well to initiate the reaction.

    • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • The rate of increase in absorbance at 490 nm is directly proportional to the β-lactamase activity in the sample.

    • The activity can be quantified by comparing the rate to that of a known β-lactamase standard. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[11]

Mandatory Visualizations

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid-I Lipid I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid II Lipid-I->Lipid-II MurG Flippase Flippase Lipid-II->Flippase MurJ Bactoprenol-P Bactoprenol-P Glycan_Chain Growing Glycan Chain Flippase->Glycan_Chain Transglycosylation (PBP1a/1b) Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Glycan_Chain->Cross-linked_Peptidoglycan Transpeptidation (PBP1a, 1b, 2, 3) PBPs Penicillin-Binding Proteins (PBPs) This compound This compound This compound->PBPs Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

PBP_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_detection Detection and Analysis Culture Grow Gram-negative bacteria to mid-log phase Harvest Harvest and lyse cells Culture->Harvest Isolate Isolate cell membranes (containing PBPs) via ultracentrifugation Harvest->Isolate Incubate_Mox Incubate membranes with varying concentrations of unlabeled this compound Isolate->Incubate_Mox Incubate_Labeled Add and incubate with a fixed concentration of labeled penicillin Incubate_Mox->Incubate_Labeled SDS_PAGE Separate proteins by SDS-PAGE Incubate_Labeled->SDS_PAGE Visualize Visualize labeled PBPs (Fluorography or Fluorescence Imaging) SDS_PAGE->Visualize Quantify Quantify band intensity Visualize->Quantify IC50 Determine IC50 value Quantify->IC50

Caption: Workflow for the competitive PBP binding assay.

MIC_Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of this compound in a 96-well plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate the 96-well plate with the bacterial suspension Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read the plate visually or with a plate reader Incubate->Read_Results Determine_MIC Determine the MIC: lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

References

Ceftriaxone: A Comprehensive Review of its Antibacterial Activity and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its extended half-life, which allows for once-daily dosing in many clinical scenarios, has established it as a cornerstone in the treatment of various infections in both hospital and outpatient settings.[1][3] This technical guide provides an in-depth analysis of the antibacterial spectrum, pharmacokinetic profile, and underlying mechanisms of ceftriaxone, tailored for researchers, scientists, and professionals in drug development.

Antibacterial Activity

The in vitro efficacy of ceftriaxone is quantitatively determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents the visible growth of a microorganism under standardized laboratory conditions.[1] Ceftriaxone demonstrates excellent inhibitory activity against Enterobacteriaceae, Haemophilus influenzae, Neisseria species, pneumococci, Staphylococcus aureus (methicillin-susceptible strains), and Streptococcus pyogenes.[4] However, it is less effective against Acinetobacter species and Pseudomonas aeruginosa.[3][4] Of note, methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species are generally not susceptible to ceftriaxone.[1][4]

Quantitative Antibacterial Spectrum of Ceftriaxone

The following tables summarize the MIC data for ceftriaxone against a variety of clinically significant bacterial species. MIC values are presented as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Gram-Positive BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.030.12
Streptococcus pneumoniae (penicillin-resistant)12
Streptococcus pyogenes (Group A)≤0.0150.03
Streptococcus agalactiae (Group B)0.030.06
Staphylococcus aureus (methicillin-susceptible)24

Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.[1]

Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.120.5
Klebsiella pneumoniae≤0.120.5
Proteus mirabilis≤0.120.25
Haemophilus influenzae≤0.03≤0.03
Neisseria gonorrhoeae≤0.0080.015
Serratia marcescens0.54
Enterobacter cloacae0.25>32

Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.[1]

Pharmacokinetic Properties

Ceftriaxone is administered intravenously or intramuscularly and exhibits a long plasma half-life, a key feature that distinguishes it from many other cephalosporins.[3][5] Its pharmacokinetic parameters can be influenced by dose-dependent, saturable plasma protein binding.[5][6]

Summary of Ceftriaxone Pharmacokinetic Parameters
ParameterHealthy AdultsPatients with Renal FailureCritically Ill Patients (Normal Renal Function)Critically Ill Patients (Renal Failure)
Elimination Half-life (t½) 5.8 - 8.7 hours[7][8]11.4 - 15.7 hours[8]6.4 ± 1.1 hours[9]21.4 ± 9.8 hours[9]
Apparent Volume of Distribution (Vd) 5.78 - 13.5 L[7][10]-20 ± 3.3 L[9]-
Total Body Clearance (CL) 0.58 - 1.45 L/hour[10]19.9 ml/min[2]41 ± 12 mL/min[9]-
Renal Clearance 0.32 - 0.73 L/hour[10]---
Plasma Protein Binding 85 - 95%[7][10]---

Pharmacokinetic parameters can vary based on the patient's age, underlying disease states, and severity of illness.[5][11]

Mechanism of Action

Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[7][10] As a beta-lactam antibiotic, its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane.[7][8] These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are crucial for the final steps of peptidoglycan synthesis.[7][12] The irreversible binding of ceftriaxone to these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a defective cell wall and ultimately causing cell lysis.[8][12] The syn-configuration of the methoxy oxime moiety in ceftriaxone's structure provides stability against many beta-lactamase enzymes produced by Gram-negative bacteria, contributing to its broad spectrum of activity.[8]

G cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Mechanism of action of Ceftriaxone.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following are standardized methodologies for determining the in vitro antibacterial activity of ceftriaxone.[1]

1. Broth Microdilution Method

This method is considered the gold standard for quantitative susceptibility testing.[1]

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of ceftriaxone are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[1][13]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[1]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.[1]

2. Agar Dilution Method

This is another reference method for MIC determination.[1]

  • Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of ceftriaxone in Mueller-Hinton agar are prepared.[1]

  • Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.[1]

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.[1]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of ceftriaxone that prevents the growth of bacterial colonies.[1]

G cluster_workflow MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of Ceftriaxone start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates/Tubes prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end G cluster_pk_workflow Pharmacokinetic Study Workflow recruit Recruit Study Population administer Administer Ceftriaxone (e.g., IV infusion) recruit->administer collect_samples Collect Blood/Urine Samples at Timed Intervals administer->collect_samples analyze_samples Analyze Drug Concentration (e.g., HPLC) collect_samples->analyze_samples model_data Pharmacokinetic Modeling and Parameter Estimation analyze_samples->model_data results Pharmacokinetic Parameters model_data->results

References

The Enduring Efficacy of Moxalactam: An In-Depth Technical Guide to its In Vitro and In Vivo Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro and in vivo antibacterial properties of moxalactam, a pioneering oxa-β-lactam antibiotic. Despite its introduction several decades ago, a review of its potent and broad-spectrum activity remains highly relevant in the current landscape of evolving antimicrobial resistance. This document delves into the quantitative measures of its efficacy, detailed experimental methodologies for its evaluation, and a visual representation of its mechanism of action.

In Vitro Antibacterial Activity of this compound

This compound has historically demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its potency is particularly notable against Enterobacteriaceae, including strains resistant to other cephalosporins.[1][3]

Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli471-≤0.125[3][4]
Klebsiella pneumoniae--0.125[4]
Proteus mirabilis--0.125[4]
Proteus morganii--0.125[4]
Proteus rettgeri--0.25[4]
Pseudomonas aeruginosa--8[4]
Salmonella spp.--<0.063[4]
Enterobacter spp.---[3]
Serratia marcescens---[3]
Bacteroides fragilis---[1]

Note: The data presented is a compilation from historical studies and may not reflect current local susceptibility patterns.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC (µg/mL) for all isolatesReference
Staphylococcus aureus-≤8[4]
Streptococcus pneumoniae-≤8[4]
Streptococcus pyogenes--[5]
Streptococcus faecalis (now Enterococcus faecalis)--[5]

This compound generally exhibits lower activity against Gram-positive cocci compared to other β-lactam antibiotics.[3]

In Vivo Antibacterial Activity of this compound

The potent in vitro activity of this compound translates to significant efficacy in various animal models of infection.[1] Its stability against β-lactamases contributes to its effectiveness against infections caused by resistant bacteria.[1]

Efficacy in Murine Infection Models

This compound has demonstrated therapeutic activity in murine models of intraperitoneal and subcutaneous abscess infections.[1][6] The efficacy is often measured by the 50% effective dose (ED50), the dose required to protect 50% of the infected animals from death.

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenEfficacy MetricValueReference
Intraperitoneal InfectionCefazolin-resistant bacteriaED50Lower than cefazolin, cefoxitin, or cefotiam[1][3]
Intraperitoneal Mixed InfectionEscherichia coli and Pseudomonas aeruginosaTherapeutic ActivityGreater than nine other β-lactam antibiotics[1][3]
Subcutaneous AbscessBacteroides fragilisBacterial Load ReductionSignificant decrease, comparable to clindamycin and cefoxitin[6]

This compound's ability to penetrate infected sites, such as subcutaneous abscesses, contributes to its in vivo efficacy.[6] Studies have shown that the concentration of this compound in abscess fluid can reach therapeutic levels.[6]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro and in vivo antibacterial activity of this compound.

In Vitro Susceptibility Testing

The MIC of this compound is determined using standardized dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated for 16-20 hours, and the MIC is read as the lowest concentration of this compound that inhibits visible bacterial growth.[7][8][9]

In the agar dilution method, varying concentrations of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.[2][10] A standardized inoculum of each bacterial isolate is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of this compound that prevents the growth of the bacteria.[2][10]

In Vivo Efficacy Testing: Murine Infection Model

The following is a generalized protocol for assessing the in vivo efficacy of this compound in a murine systemic infection model.

  • Animal Model: Specific pathogen-free mice (e.g., Swiss Webster or BALB/c) are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the challenge organism.

  • Treatment: this compound is administered subcutaneously or intravenously at various doses at specific time points post-infection.

  • Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.

  • Data Analysis: The ED50 is calculated using a statistical method such as probit analysis.

Mechanism of Action and Visualizations

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] Its primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[11]

The inactivation of PBPs by this compound leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[10] this compound has shown a high affinity for PBP-3 in Escherichia coli, which is involved in septum formation during cell division.[11]

Below are diagrams illustrating the mechanism of action and experimental workflows.

moxalactam_mechanism_of_action cluster_cell Bacterial Cell This compound This compound pbp Penicillin-Binding Protein (PBP) This compound->pbp Binds to and inactivates peptidoglycan Peptidoglycan Cross-linking cell_wall_synthesis Cell Wall Synthesis cell_wall_synthesis->peptidoglycan Catalyzes lysis Cell Lysis (Bactericidal Effect) peptidoglycan->lysis Inhibition leads to defective cell wall

Caption: Mechanism of action of this compound.

in_vitro_susceptibility_workflow cluster_testing Susceptibility Testing start Start: Bacterial Isolate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum broth_dilution Broth Microdilution: Inoculate microtiter plate wells containing this compound dilutions prepare_inoculum->broth_dilution agar_dilution Agar Dilution: Inoculate agar plates containing this compound prepare_inoculum->agar_dilution prepare_antibiotic Prepare Serial Dilutions of this compound prepare_antibiotic->broth_dilution prepare_antibiotic->agar_dilution incubation Incubate at 35-37°C for 16-20 hours broth_dilution->incubation agar_dilution->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic end End: Report MIC Value read_mic->end

References

The Synthesis and Derivatization of Moxalactam: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic pathways, structure-activity relationships, and pharmacological properties of the pioneering oxacephem antibiotic, moxalactam, and its derivatives.

Introduction

This compound, also known as latamoxef, holds a significant place in the history of antibiotic development as the first clinically utilized member of the 1-oxa-β-lactam class of antibiotics.[1] Structurally analogous to cephalosporins but with an oxygen atom replacing the sulfur in the dihydrothiazine ring, this compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria, and notable stability against β-lactamase enzymes.[1] This stability is conferred by the presence of a 7-α-methoxy substituent on the β-lactam ring.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and a detailed examination of their biological activities and pharmacokinetic profiles, tailored for researchers, scientists, and drug development professionals.

Core Synthesis of this compound (Latamoxef)

The total synthesis of this compound is a complex, multi-step process that has been approached through various strategies. A key feature of its structure is the 1-oxacephem nucleus, which presents unique synthetic challenges compared to the traditional cephalosporin core. A generalized synthetic scheme, based on reported methodologies, is outlined below. The synthesis typically begins with readily available starting materials and involves the construction of the bicyclic ring system followed by the introduction of the necessary side chains.

Key Synthetic Steps:

A plausible synthetic route, as pieced together from various sources, can be conceptualized as follows:

  • Formation of the β-Lactam Ring: The synthesis often commences with the construction of a suitably substituted azetidinone (β-lactam) ring. This can be achieved through various methods, including the Staudinger synthesis (cycloaddition of a ketene and an imine).

  • Annulation to Form the 1-Oxacephem Nucleus: A critical step involves the annulation of the second ring to the azetidinone to form the characteristic 1-oxacephem core.

  • Introduction of the C-7 Side Chain: The 7-amino group of the 1-oxacephem nucleus is acylated with a protected derivative of D-(−)-p-hydroxyphenylglycine to introduce the characteristic side chain. The 7-α-methoxy group, crucial for β-lactamase stability, is typically introduced at a later stage.

  • Introduction of the C-3 Side Chain: The 3-position of the 1-oxacephem nucleus is functionalized with the 1-methyl-1H-tetrazol-5-ylthiomethyl side chain. This moiety is known to play a significant role in the antibacterial spectrum and potency of the molecule.[1]

  • Deprotection and Isolation: The final steps involve the removal of protecting groups from the carboxyl and hydroxyl functionalities to yield the active this compound molecule, which is then purified.

Moxalactam_Synthesis_Pathway node_start Starting Materials (e.g., Penicillin G, Patented Precursors) node_step1 Construction of Azetidinone Ring node_start->node_step1 node_step2 Formation of 1-Oxacephem Nucleus node_step1->node_step2 node_step3 Introduction of C-7 Side Chain Precursor node_step2->node_step3 node_step4 Introduction of 7-α-Methoxy Group node_step3->node_step4 node_step5 Introduction of C-3 Side Chain node_step4->node_step5 node_final This compound node_step5->node_final Mechanism_of_Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Leads to Defective Cell Wall SAR_this compound This compound This compound Core C7_Side_Chain C-7 Acylamino Side Chain This compound->C7_Side_Chain C7_Methoxy 7-α-Methoxy Group This compound->C7_Methoxy C3_Side_Chain C-3 Side Chain (Leaving Group) This compound->C3_Side_Chain Oxa_Core 1-Oxa Nucleus This compound->Oxa_Core SAR_C7_Side_Chain Determines antibacterial spectrum and potency. C7_Side_Chain->SAR_C7_Side_Chain SAR_C7_Methoxy Confers β-lactamase stability. C7_Methoxy->SAR_C7_Methoxy SAR_C3_Side_Chain Modulates antibacterial spectrum and pharmacokinetics. C3_Side_Chain->SAR_C3_Side_Chain SAR_Oxa_Core Increases β-lactam reactivity and antibacterial activity. Oxa_Core->SAR_Oxa_Core

References

An In-depth Technical Guide to the Chemical Structure and Stability of Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxalactam, also known as latamoxef, is a broad-spectrum, third-generation oxacephem antibiotic.[1][2] Structurally similar to cephalosporins, it is distinguished by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring of the cephem nucleus.[3][4] This modification contributes to its enhanced antibacterial activity.[3] this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species, and demonstrates significant stability against many bacterial β-lactamases.[2][5] This guide provides a detailed examination of its chemical structure and stability profile, tailored for researchers and professionals in drug development.

Chemical Structure

This compound is a synthetic β-lactam antibiotic with a complex molecular architecture that dictates its biological activity and stability.

IUPAC Name: (6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6]

Core Structure: The foundation of this compound is a 5-oxa-1-azabicyclo[4.2.0]oct-2-ene ring system, which classifies it as an oxacephem.[6] This replacement of the sulfur atom, typically found in cephalosporins, with an oxygen atom is a key structural feature.[3]

Key Substituents and their Functional Significance:

  • 7α-Methoxy Group: This substituent on the β-lactam ring is crucial for the compound's stability against a wide variety of β-lactamases, particularly cephalosporinases produced by Gram-negative bacteria.[3][7][8] This steric hindrance protects the β-lactam ring from enzymatic hydrolysis.

  • p-Hydroxyphenylmalonyl Side Chain (at position 7): This group positively influences the antibacterial spectrum and β-lactamase stability.[3] It also contributes to the pharmacokinetic profile of the drug.[3]

  • 1-Methyl-1H-tetrazol-5-yl-thiomethyl Side Chain (at position 3): This moiety is associated with maximizing the in vitro antibacterial activity.[3] However, this side chain has also been linked to an increased risk of bleeding and disulfiram-like reactions when alcohol is consumed.[1]

Stereochemistry: this compound possesses a chiral center in the p-hydroxyphenylmalonyl side chain, leading to the existence of two epimers: R and S.[9][10] The R-epimer is generally considered to be about twice as active as the S-epimer against most susceptible organisms, although they show equal activity against Pseudomonas aeruginosa.[10][11] These epimers are stereochemically unstable and can undergo interconversion (epimerization) in solution.[9]

Stability Profile

The stability of this compound is influenced by several factors, including its stereochemistry, the pH of the medium, temperature, and the presence of enzymes.

Epimerization and Stereochemical Stability

This compound in solution exists as an equilibrium mixture of its R and S epimers.[9] The ratio of these epimers at equilibrium is dependent on the solvent. In buffered saline, the R:S ratio is approximately 50:50, while in serum, it shifts to 45:55.[10][11] The epimers are stable when stored at -20°C.[11] However, at higher temperatures, they interconvert until equilibrium is reached.

Condition Epimer Interconversion Half-life Reference
Serum at 37°CR1.5 hours[11]
S1.5 hours[11]
Serum at 22°CR4.8 hours[11]
S11 hours[11]
Serum at 4°CR13 hours[11]
S43 hours[11]
pH-Dependent Stability

The degradation and epimerization of this compound in aqueous solutions are highly dependent on pH. The kinetics of both processes have been shown to follow pseudo-first-order reactions.[12]

  • Degradation: this compound exhibits its maximum stability in the pH range of 4.0 to 6.0.[12] Its degradation is subject to both hydrogen ion (acidic) and hydroxide ion (basic) catalysis.[12]

  • Epimerization: The rate of epimerization is minimized at a pH of approximately 7.0.[12] In the acidic region, the dissociation of the side chain carboxylic acid group influences the rate, while in the basic region, it is catalyzed by hydroxide ions.[12]

Parameter Optimal pH for Stability Influencing Factors Reference
Degradation4.0 - 6.0Hydrogen and hydroxide ion catalysis; dissociation of the phenolic group.[12]
Epimerization~7.0Dissociation of the side chain carboxylic acid group (acidic pH); hydroxide ion catalysis (basic pH).[12]
Temperature-Dependent Stability

This compound's stability is significantly affected by temperature. It is relatively stable when stored at low temperatures.

Storage Temperature Observed Stability Reference
-70°CRecommended for long-term storage; stable for up to 1 year in MIC trays.[13][14]
-25°CSuitable for storage up to 3 months for many β-lactams, including this compound.[13][14]
-20°CEpimers are stable.[11]
-10°CAppears to be unsuitable for storage.[13][14]
4°CRelatively stable.[13]
37°CAppreciable loss of activity in serum, with a half-life of approximately 8 hours for the R+S mixture.[10][15]
β-Lactamase Stability

A key feature of this compound is its high degree of stability against a broad range of β-lactamase enzymes.[5][7] This resistance is primarily conferred by the 7α-methoxy group.[3]

  • Resistance to Hydrolysis: this compound is not significantly hydrolyzed by common plasmid and chromosomally-mediated β-lactamases.[7][16] It shows excellent resistance to cephalosporinases.[17][18]

  • Inhibition and Inactivation: this compound acts as a potent inhibitor of some cephalosporinases.[19] It can progressively inactivate these enzymes, a property that contributes significantly to its stability and efficacy against β-lactamase-producing organisms.[17][18]

Experimental Protocols

Protocol for Stability and Epimerization Analysis by HPLC

This protocol outlines a method to determine the degradation and epimerization kinetics of this compound in aqueous solutions.[12]

a. Sample Preparation:

  • Prepare buffer solutions of desired pH values (e.g., pH 1.0-11.5) with a constant ionic strength (e.g., 0.5 M).

  • Dissolve a known concentration of this compound (either the R/S mixture or isolated epimers) in the prepared buffer solutions.

  • Incubate the solutions in a constant temperature bath (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots and immediately dilute with a cold mobile phase or quenching solution to stop further reaction.

b. Chromatographic Conditions:

  • Instrument: High-Pressure Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase column (e.g., C18) suitable for separating the R and S epimers and any degradation products.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be optimized for resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., 270-280 nm).[20]

  • Temperature: Maintain the column at a constant temperature to ensure reproducible retention times.

c. Data Analysis:

  • Identify and quantify the peaks corresponding to the R-epimer, S-epimer, and any major degradation products using a validated integration method.

  • Plot the natural logarithm of the concentration of each epimer versus time.

  • Determine the pseudo-first-order rate constants for degradation and epimerization from the slopes of these plots.

Protocol for β-Lactamase Stability Assay

This protocol describes a spectrophotometric method to assess the stability of this compound against β-lactamase hydrolysis.

a. Reagents and Materials:

  • This compound solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Purified β-lactamase enzyme solution.

  • UV-Vis spectrophotometer.

b. Procedure:

  • Pipette the this compound solution into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength corresponding to the intact β-lactam ring (typically around 260-270 nm).

  • Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

  • Monitor the change in absorbance over time. Hydrolysis of the β-lactam ring results in a decrease in absorbance at this wavelength.

  • As a control, perform the same experiment with a known β-lactamase-labile cephalosporin (e.g., cephaloridine).

c. Data Analysis:

  • Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time curve.

  • Compare the rate of hydrolysis of this compound to that of the control substrate. A significantly lower rate indicates stability against the tested β-lactamase.

Visualizations

Moxalactam_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates CellWall Peptidoglycan Cell Wall PBP->CellWall Cross-links Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall->Lysis Weakened wall Precursors Cell Wall Precursors Precursors->CellWall Synthesis

Caption: Mechanism of action of this compound leading to bacterial cell death.

Stability_Analysis_Workflow start Start: this compound Sample prep Sample Preparation Dissolve in buffers of varying pH start->prep incubation Incubation Set up conditions: - Temperature (e.g., 4°C, 25°C, 37°C) - Time points prep->incubation sampling Aliquot Sampling Withdraw samples at defined intervals Quench reaction incubation->sampling analysis HPLC Analysis Separate R & S epimers and degradation products sampling->analysis data Data Processing Quantify peak areas Calculate concentrations analysis->data kinetics Kinetic Analysis Plot ln(C) vs. time Determine rate constants (k_deg, k_epi) data->kinetics end End: Stability Profile kinetics->end Structure_Function_Relationship cluster_core Core & Side Chains cluster_properties Properties & Activity This compound This compound Structure Core Oxacephem Nucleus (Oxygen substitution) This compound->Core Methoxy 7α-Methoxy Group This compound->Methoxy Phenylmalonyl p-Hydroxyphenylmalonyl Side Chain This compound->Phenylmalonyl Tetrazole Methyltetrazolethio Side Chain This compound->Tetrazole Spectrum Broad Antibacterial Spectrum Core->Spectrum BL_Stability β-Lactamase Stability Methoxy->BL_Stability Phenylmalonyl->BL_Stability Phenylmalonyl->Spectrum PK Pharmacokinetics Phenylmalonyl->PK Activity Enhanced In Vitro Activity Tetrazole->Activity Toxicity Potential for Bleeding/ Disulfiram Reaction Tetrazole->Toxicity

References

Initial In Vitro Efficacy of Moxalactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of Moxalactam (also known as Latamoxef), a synthetic 1-oxa-β-lactam antibiotic. The document details its antimicrobial efficacy against a range of clinically significant bacteria, outlines the experimental protocols employed in these initial evaluations, and illustrates key mechanisms and workflows.

Core Efficacy: In Vitro Antimicrobial Activity

This compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against Enterobacteriaceae.[1][2][3] Its stability in the presence of β-lactamase enzymes was a significant advantage over many contemporary cephalosporins.[2][4][5]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for this compound against various bacterial species as reported in early in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.125[1]
Klebsiella pneumoniae0.125[1]
Proteus mirabilis0.125[1]
Proteus morganii0.125[1]
Proteus rettgeri0.25[1]
Pseudomonas aeruginosa8[1]
Salmonella spp.<0.063[1]
Enterobacteriaceae98.9% susceptible[6]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus≤8[1]
Streptococcus pneumoniae≤8[1]

Initial studies indicated that while active, this compound was generally less potent against Gram-positive cocci compared to other β-lactam antibiotics of the time.[6]

Experimental Protocols

The in vitro efficacy of this compound was primarily determined using standardized antimicrobial susceptibility testing methods, principally the agar dilution and broth microdilution techniques.

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[7]

  • Media Preparation: Mueller-Hinton agar was the standard medium used.[1] The agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and cooled to 48-50°C in a water bath.

  • Antibiotic Preparation: A stock solution of this compound is prepared and serially diluted. A specific volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations in the agar plates.

  • Inoculum Preparation: Bacterial colonies are selected from a fresh (18-24 hour) culture plate. The colonies are suspended in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspension is applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.

Broth Microdilution Method

This method is a quantitative technique used to determine the MIC in a liquid medium.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method and is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 35°C for 16-20 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) in the well.[7]

Mandatory Visualizations

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][8] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][8] This disruption leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.[4][8]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Wall Weakening & Cell Lysis PBP->CellLysis Inhibition leads to This compound This compound This compound->PBP Binds to & Inhibits

Mechanism of this compound Action

Experimental Workflow

The general workflow for in vitro antimicrobial susceptibility testing (AST) follows a standardized procedure to ensure reproducibility and accuracy of results.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Bacterial Isolate prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Media (Agar or Broth) prep_inoculum->inoculate prep_antibiotic 2. Prepare Serial Dilutions of this compound prep_antibiotic->inoculate incubate 4. Incubate (35°C for 16-20h) inoculate->incubate read_results 5. Read Results (Visual Inspection for Growth) incubate->read_results determine_mic 6. Determine MIC read_results->determine_mic end End: Susceptibility Profile determine_mic->end

General Workflow for In Vitro Susceptibility Testing

References

A Technical Guide to 1-Oxa-Cephalosporins: A Case Study of Latamoxef

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-oxa-cephalosporins, also known as oxacephems, represent a unique class of β-lactam antibiotics where the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is replaced by an oxygen atom. This structural modification confers distinct properties, including enhanced stability against certain β-lactamase enzymes and a broad spectrum of antibacterial activity. This technical guide provides an in-depth overview of the core characteristics of 1-oxa-cephalosporins, with a primary focus on Latamoxef (also known as Moxalactam), a prominent member of this class. Developed in the 1980s, Latamoxef serves as an exemplary model to understand the synthesis, mechanism of action, and structure-activity relationships of these potent antibacterial agents. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Rationale for Development

The defining feature of a 1-oxa-cephalosporin is the substitution of the sulfur atom at position 1 of the cephem nucleus with an oxygen atom. This alteration was pursued to modulate the reactivity of the β-lactam ring and to potentially enhance the antibacterial spectrum and resistance to β-lactamases.

Synthesis of Latamoxef

The total synthesis of Latamoxef is a multi-step process that begins with the modification of the penicillin-derived 6-aminopenicillanic acid (6-APA). The following diagram illustrates a key transformation in the synthesis, highlighting the formation of the oxacephem core.

G Simplified Key Transformation in Latamoxef Synthesis cluster_start Starting Material cluster_process Key Chemical Transformations cluster_product Core Structure start Penicillin-derived intermediate process1 Ring opening and fragmentation start->process1 Base treatment process2 Intramolecular Wittig reaction to form 1-oxacephem ring process1->process2 Series of reactions product 1-Oxacephem Nucleus process2->product Cyclization

A simplified workflow of a key transformation in the synthesis of the 1-oxacephem nucleus.

A more detailed, though still illustrative, synthetic pathway is described as follows:

  • The benzhydrol ester of 6-aminopenicillanic acid (6-APA) undergoes S-chlorination and subsequent treatment with a base, leading to fragmentation of the thiazolidine ring.[1]

  • Displacement with propargyl alcohol in the presence of zinc chloride yields a key intermediate with the desired stereochemistry.[1]

  • The side chain is protected, and the triple bond is partially reduced and then epoxidized.[1]

  • The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol to introduce the C-3 side chain.[1]

  • A series of oxidation and halide formation steps set the stage for an intramolecular Wittig reaction.[1]

  • The Wittig reaction results in the formation of the 1-oxacephem ring.[1]

  • Subsequent modifications, including the introduction of the 7-acyl side chain and deprotection steps, yield the final Latamoxef molecule.[1]

Mechanism of Action

Like other β-lactam antibiotics, 1-oxa-cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is crucial for maintaining the structural integrity of the bacterium.

The mechanism involves the following key steps:

  • Target Binding: Latamoxef binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4]

  • Inhibition of Transpeptidation: By acylating the active site of PBPs, Latamoxef inhibits their transpeptidase activity.[5] This prevents the cross-linking of peptidoglycan chains, which is vital for the strength and rigidity of the cell wall.

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell envelope, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

The 7α-methoxy group in Latamoxef provides steric hindrance, which contributes to its stability against many β-lactamase enzymes produced by resistant bacteria.[3]

G Mechanism of Action of Latamoxef Latamoxef Latamoxef PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Latamoxef->PBP Binds to and acylates Crosslinking Peptidoglycan Cross-linking Latamoxef->Crosslinking Inhibits PBP->Crosslinking Catalyzes Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->Crosslinking Cell_wall Stable Bacterial Cell Wall Crosslinking->Cell_wall Cell_lysis Cell Lysis and Death Crosslinking->Cell_lysis Leads to

Signaling pathway of Latamoxef's mechanism of action.

In Vitro Antibacterial Activity

Latamoxef exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[6] It is particularly potent against members of the Enterobacteriaceae family.[6] The following tables summarize the in vitro activity of Latamoxef and a related 1-oxa-cephalosporin, Flomoxef, against various bacterial isolates.

Table 1: In Vitro Activity of Latamoxef against Selected Bacterial Species

Bacterial SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli0.06 - >1280.251
Klebsiella pneumoniae0.12 - >1280.54
Enterobacter spp.0.12 - >128116
Serratia marcescens0.25 - 128216
Proteus mirabilis≤0.06 - 10.120.25
Pseudomonas aeruginosa1 - >1281664
Bacteroides fragilis0.12 - 3228
Staphylococcus aureus2 - >1281632

Note: Data compiled from historical studies. Actual values may vary depending on the specific strains and testing methodologies.

Table 2: In Vitro Activity of Flomoxef against Selected Bacterial Species

Bacterial SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli≤0.12 - 1280.52
Klebsiella pneumoniae≤0.12 - 1280.51
Proteus mirabilis≤0.12 - 0.5≤0.120.25
Staphylococcus aureus (MSSA)0.5 - 412
Staphylococcus aureus (MRSA)2 - 64416
Bacteroides fragilis0.5 - ≥128--

Note: Data compiled from historical and recent studies. Flomoxef demonstrates notable activity against some strains of methicillin-resistant Staphylococcus aureus (MRSA).[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Latamoxef in a suitable solvent. Make serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

G Workflow for Broth Microdilution MIC Assay A Prepare serial dilutions of Latamoxef in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read results and determine MIC (lowest concentration with no visible growth) D->E

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)

The antibacterial activity of 1-oxa-cephalosporins is significantly influenced by the substituents at various positions of the core structure.

G Structure-Activity Relationship of 1-Oxa-Cephalosporins Core 1-Oxa-Cephalosporin Core Activity Antibacterial Spectrum and Potency Core->Activity Stability β-Lactamase Stability Core->Stability R1 C7-Acyl Side Chain R1->Activity Major determinant of spectrum and potency R2 C7-Methoxy Group R2->Stability Enhances stability (steric hindrance) R3 C3-Side Chain R3->Activity Modulates spectrum and pharmacokinetics

Key structural elements influencing the activity of 1-oxa-cephalosporins.
  • 1-Oxa Core: The oxygen atom in place of sulfur influences the electronics of the β-lactam ring, contributing to its reactivity and interaction with PBPs.

  • C7-Acyl Side Chain: This is a critical determinant of the antibacterial spectrum and potency. In Latamoxef, the carboxy(4-hydroxyphenyl)acetyl group contributes to its broad-spectrum activity.[8][9]

  • C7-Methoxy Group: This substituent provides significant steric hindrance, which protects the β-lactam ring from hydrolysis by many β-lactamase enzymes.[3]

  • C3-Side Chain: The substituent at the C3 position influences the overall antibacterial spectrum and the pharmacokinetic properties of the molecule. The 1-methyl-1H-tetrazol-5-yl)thio]methyl group in Latamoxef is associated with its potent activity but has also been linked to certain adverse effects.[1]

Pharmacokinetics and Clinical Considerations

Table 3: Pharmacokinetic Parameters of Latamoxef

ParameterValue
Administration Intramuscular, Intravenous[1]
Protein Binding 35-50%[1]
Metabolism Minimal[1]
Elimination Half-life ~2 hours[1]
Excretion Primarily renal (unchanged), also biliary[1]

Latamoxef was used for a variety of serious infections, including respiratory tract infections, urinary tract infections, and meningitis.[6] However, its use was associated with an increased risk of bleeding due to interference with vitamin K-dependent clotting factor synthesis, a side effect linked to the N-methylthiotetrazole (NMTT) side chain.[1] This led to a decline in its clinical use, particularly in the United States.[1] Flomoxef, which has a different C3 side chain, was developed in part to mitigate this risk.[7]

Conclusion

The 1-oxa-cephalosporins, exemplified by Latamoxef, represent an important chapter in the development of β-lactam antibiotics. The strategic replacement of the sulfur atom with oxygen in the cephem nucleus, combined with modifications to the C3 and C7 side chains, resulted in compounds with a broad antibacterial spectrum and enhanced stability against β-lactamases. While clinical use of some first-generation 1-oxa-cephalosporins has been limited by adverse effects, the principles learned from their development continue to inform the design of new antibacterial agents. The study of these compounds provides valuable insights into the structure-activity relationships that govern the efficacy and safety of β-lactam antibiotics.

References

Moxalactam's Efficacy Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a 1-oxa-β-lactam antibiotic, has demonstrated a broad spectrum of activity against a variety of clinically significant anaerobic bacteria.[1][2] Its unique structural features, particularly the 7-α-methoxy group in its β-lactam ring, confer a high degree of resistance to hydrolysis by β-lactamase enzymes commonly produced by resistant bacteria.[1][3] This technical guide provides an in-depth overview of the activity of this compound against anaerobic bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][4] Like other β-lactam antibiotics, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal stages of peptidoglycan synthesis.[4][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By disrupting the formation of the peptidoglycan layer, this compound weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[1][4]

Spectrum of Activity

This compound has shown significant in vitro activity against a wide range of anaerobic bacteria, including members of the Bacteroides fragilis group, Fusobacterium species, and Clostridium perfringens.[3][6] Its stability in the presence of β-lactamases makes it a valuable agent in the treatment of anaerobic and mixed aerobic/anaerobic infections.[1][3]

Quantitative Susceptibility Data

The in vitro activity of this compound against various anaerobic bacteria is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: MIC of this compound against Various Anaerobic Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Bacteroides fragilis group-4 - 32-[1][7]
Bacteroides melaninogenicus---[6]
Fusobacterium species---[6]
Clostridium perfringens-0.063-[8]
Anaerobic Gram-positive cocci---[6]

Note: "-" indicates data not available in the cited sources.

Table 2: Comparative In Vitro Activity of this compound and Other Antimicrobial Agents against the Bacteroides fragilis Group

Antimicrobial AgentMIC₉₀ (µg/mL)Reference
This compound4 - 32[1][7]
Cefoxitin16 - 64[1][9]
Clindamycin32[1]
Metronidazole2[1]
Imipenem2[1]
N-F-thienamycin0.25[7]

Resistance Mechanisms

The primary mechanism of resistance to β-lactam antibiotics in anaerobic bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[10][11][12] this compound's 7-α-methoxy group provides it with significant stability against many of these enzymes, particularly those produced by the Bacteroides fragilis group.[3] However, resistance can emerge.[13] Other less common resistance mechanisms in anaerobic bacteria include alterations in penicillin-binding proteins (PBPs) and decreased permeability of the bacterial outer membrane.[10][11][14]

Experimental Protocols

The determination of the in vitro susceptibility of anaerobic bacteria to this compound is predominantly performed using the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[1][15]

Agar Dilution Susceptibility Testing Protocol

This method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.

  • Media Preparation: Wilkins-Chalgren agar is the recommended medium.[1] The agar is prepared according to the manufacturer's instructions and sterilized. After cooling to 48-50°C, a stock solution of this compound is serially diluted and added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.[1]

  • Inoculum Preparation: Anaerobic bacteria are grown in a suitable broth medium (e.g., Schaedler broth) for 24-48 hours.[1] The turbidity of the broth culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted 1:10 to yield a final concentration of 1 x 10⁷ CFU/mL.[1]

  • Inoculation: A replicating apparatus is used to apply a standardized volume of the prepared inoculum to the surface of the agar plates containing the various concentrations of this compound.[1] A growth control plate (without antibiotic) is also inoculated.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic jar with a GasPak™ system) at 35-37°C for 48 hours.[1]

  • Interpretation of Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar plate.[1] A faint haze or a single colony is disregarded.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound using the agar dilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis media_prep Media Preparation (Wilkins-Chalgren Agar + this compound) inoculation Inoculation (Replicating Apparatus) media_prep->inoculation inoculum_prep Inoculum Preparation (Anaerobic Broth Culture) inoculum_prep->inoculation incubation Incubation (Anaerobic Conditions, 35-37°C, 48h) inoculation->incubation interpretation Interpretation of Results (Determine MIC) incubation->interpretation

Agar Dilution Susceptibility Testing Workflow.

Signaling Pathway (Mechanism of Action)

The diagram below illustrates the mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Moxalactam_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall_Integrity->Cell_Lysis Loss of integrity leads to

Mechanism of Action of this compound.

Conclusion

This compound exhibits a broad spectrum of activity against a variety of clinically relevant anaerobic bacteria, including members of the Bacteroides fragilis group, Fusobacterium species, and Clostridium perfringens.[1][6] Its stability in the presence of β-lactamases makes it a valuable agent in the treatment of anaerobic and mixed aerobic/anaerobic infections.[1][3] The standardized agar dilution method provides a reliable means of determining the in vitro susceptibility of these organisms to this compound, guiding appropriate clinical use. Further research and ongoing surveillance are essential to monitor for the development of resistance and to ensure the continued efficacy of this important antibiotic.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (also known as Latamoxef) is a second-generation, broad-spectrum oxacephem antibiotic. As with all β-lactam antibiotics, the stability of this compound is a critical factor influencing its efficacy, safety, and shelf-life. Understanding its degradation pathways and the resulting byproducts is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the design of accurate analytical methods for quality control. This technical guide provides a comprehensive overview of the degradation of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the known and probable degradation byproducts, outlines experimental protocols for conducting forced degradation studies, and presents visual representations of the degradation pathways.

Core Degradation Pathways of this compound

This compound, like other β-lactam antibiotics, is susceptible to degradation through several mechanisms. The primary routes of degradation involve hydrolysis of the β-lactam ring, particularly under acidic and alkaline conditions. Oxidation and photolysis can also contribute to its decomposition, leading to a loss of antibacterial activity and the formation of various degradation products.

Hydrolytic Degradation

The hydrolysis of the β-lactam ring is the most common degradation pathway for this compound. The rate of this hydrolysis is significantly influenced by pH. Studies have shown that the degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1] The stability of this compound is at its maximum in the pH range of 4.0 to 6.0.[1] Outside of this range, both acidic and alkaline conditions catalyze the cleavage of the strained β-lactam ring.

  • Acidic Hydrolysis: Under acidic conditions, the β-lactam ring is hydrolyzed to form an inactive penicilloic acid-like derivative. This process involves the protonation of the β-lactam nitrogen, followed by nucleophilic attack of water.

  • Alkaline Hydrolysis: In alkaline environments, hydroxide ions act as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to its rapid opening. Studies on structurally similar oxacephems suggest that alkaline hydrolysis can yield two main types of products: a straightforward hydrolysis product with the β-lactam ring opened, and an exo-methylene compound formed following the elimination of the 3'-substituent (the 1-methyltetrazole-5-thiomethyl group in the case of this compound).

Oxidative Degradation

While specific studies on the oxidative degradation of this compound are limited, the general behavior of β-lactam antibiotics suggests susceptibility to oxidizing agents. The thioether linkage in the 1-methyltetrazole-5-thiomethyl side chain is a potential site for oxidation, which could lead to the formation of sulfoxides and sulfones. The core bicyclic ring system may also be susceptible to oxidative cleavage under strong oxidative stress.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The chromophores within the this compound molecule can absorb light energy, leading to photochemical reactions. Photolytic degradation of β-lactam antibiotics often involves the cleavage of the β-lactam ring and other rearrangements, resulting in a loss of antibacterial activity.[2]

Major Degradation Byproducts

Detailed characterization of all this compound degradation products under various stress conditions is not extensively documented in publicly available literature. However, based on the known degradation pathways of β-lactam and oxacephem antibiotics, the following byproducts can be anticipated.

Table 1: Potential Degradation Byproducts of this compound

Degradation PathwayPotential Byproduct NameChemical NatureNotes
Hydrolysis (Acidic/Alkaline) This compound Penicilloic Acid Derivativeβ-lactam ring-opened productInactive; formed by the cleavage of the amide bond in the β-lactam ring.
Alkaline Hydrolysis Exo-methylene derivativeProduct of β-lactam cleavage and side-chain eliminationFormed after the expulsion of the 1-methyltetrazole-5-thiomethyl group.
Oxidation This compound S-OxideSulfoxide derivativeOxidation of the sulfur atom in the thiomethyltetrazole side chain.
Oxidation This compound SulfoneSulfone derivativeFurther oxidation of the sulfoxide.
Photolysis Various photoproductsProducts of ring cleavage and rearrangementStructures are likely complex and varied depending on the irradiation conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following protocols are representative of the methodologies used for studying the degradation of β-lactam antibiotics and can be adapted for this compound.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Samples: For each stress condition, transfer a known volume of the stock solution into a suitable container (e.g., vial or flask).

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 N hydrochloric acid to the this compound stock solution.

    • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Add an equal volume of 0.1 N sodium hydroxide to the this compound stock solution.

    • Keep the solution at room temperature and monitor the degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the higher reactivity.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • Dilute the this compound stock solution with water.

    • Heat the solution at a controlled temperature (e.g., 60°C) for an extended period (e.g., up to 7 days).

    • At specified time points, withdraw samples and dilute with the mobile phase.

Oxidative Degradation
  • Add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%) to the this compound stock solution.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase.

Photolytic Degradation
  • Expose the this compound stock solution in a transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Simultaneously, keep a control sample protected from light.

  • Analyze the samples at various time points.

Thermal Degradation (Solid State)
  • Place a known amount of this compound powder in a petri dish and expose it to dry heat in an oven at a controlled temperature (e.g., 105°C) for a specified period.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the appropriate concentration for analysis.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent drug from its degradation products. The following is a representative HPLC method that can be optimized for this compound.

Table 2: Representative Stability-Indicating HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 6.5) and an organic modifier (e.g., acetonitrile or methanol).
Gradient Program Start with a low percentage of organic modifier and gradually increase it to elute the more non-polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength where this compound and its potential degradation products show significant absorbance (e.g., 230 nm or 270 nm).
Injection Volume 20 µL
  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualization of Degradation Pathways and Workflows

Degradation Pathways

The following diagrams illustrate the probable degradation pathways of this compound based on the known chemistry of β-lactam antibiotics.

Moxalactam_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_alkaline_elimination Alkaline Elimination cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Acid_Base Acidic or Alkaline Conditions (H+ or OH-) Hydrolysis_Product This compound Penicilloic Acid Derivative (β-lactam ring opened) Alkaline Alkaline Conditions (OH-) Exo_Methylene Exo-methylene Compound Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Sulfoxide This compound S-Oxide Light UV/Visible Light Photoproducts Various Photoproducts (ring cleavage, rearrangements) Acid_Base->Hydrolysis_Product Hydrolysis Alkaline->Exo_Methylene Elimination of 3'-substituent Oxidizing_Agent->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation Light->Photoproducts Photolysis

Caption: Probable degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation 1. Sample Preparation cluster_stressing 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 N NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photolysis Photolysis (UV/Vis Light) Stock_Solution->Photolysis Thermal Thermal (Solid, 105°C) Stock_Solution->Thermal Neutralize_Dilute Neutralize (if applicable) & Dilute Samples Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Photolysis->Neutralize_Dilute Thermal->Neutralize_Dilute HPLC_Analysis Stability-Indicating HPLC Analysis Neutralize_Dilute->HPLC_Analysis LCMS_Analysis LC-MS/MS for Byproduct Identification HPLC_Analysis->LCMS_Analysis For unknown peaks Quantification Quantify Degradation HPLC_Analysis->Quantification Pathway_ID Identify Degradation Pathways LCMS_Analysis->Pathway_ID Method_Validation Validate Analytical Method Quantification->Method_Validation Pathway_ID->Method_Validation

Caption: Workflow for this compound forced degradation studies.

Conclusion

The degradation of this compound primarily proceeds through the hydrolysis of its β-lactam ring, a reaction that is highly dependent on the pH of the environment. While specific data on oxidative and photolytic degradation pathways and their byproducts are not extensively detailed in the literature, it is crucial for researchers and drug development professionals to consider these routes. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate the specific degradation profile of this compound. The development and validation of a stability-indicating analytical method are essential for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Further research employing techniques such as LC-MS/MS and NMR is necessary to fully characterize the structures of all degradation products and to gather quantitative data on their formation under various stress conditions.

References

Cefiderocol: A Technical Guide to a Novel Siderophore Cephalosporin for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a significant burden of morbidity and mortality, particularly in healthcare settings[1][2]. The development of novel antibiotics with unique mechanisms of action is crucial to combat these resilient pathogens. Cefiderocol is a first-in-class siderophore cephalosporin designed to overcome common resistance mechanisms in Gram-negative bacteria[3][4]. This technical guide provides an in-depth overview of cefiderocol, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol employs a novel "Trojan horse" mechanism to gain entry into bacterial cells[5][6]. It functions as a siderophore, a molecule that chelates iron, by virtue of a catechol group on its C-3 side chain[1][5][7]. This allows cefiderocol to bind to ferric iron in the extracellular environment and be actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems[3][5][8]. This active transport mechanism allows cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance conferred by porin channel mutations or efflux pump upregulation[1][3].

Once in the periplasm, cefiderocol exerts its bactericidal effect by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), primarily PBP3[3][5][7]. Its structure, similar to cefepime and ceftazidime, also provides stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases of Ambler classes A, B, C, and D[1][9].

Cefiderocol Mechanism of Action Cefiderocol's 'Trojan Horse' Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Cefiderocol-Fe3+ Cefiderocol-Fe³⁺ Complex Cefiderocol->Cefiderocol-Fe3+ Chelates Fe3+ Fe³⁺ Fe3+->Cefiderocol-Fe3+ Iron_Transporter Iron Transporter (e.g., PiuA, CirA) Cefiderocol-Fe3+->Iron_Transporter Active Transport Cefiderocol_Peri Cefiderocol Iron_Transporter->Cefiderocol_Peri Translocation PBP3 Penicillin-Binding Protein 3 (PBP3) Cefiderocol_Peri->PBP3 Inhibits Cell_Lysis Cell Wall Synthesis Inhibition & Lysis PBP3->Cell_Lysis Leads to

Cefiderocol's siderophore-mediated entry and action.

In Vitro Activity

Cefiderocol has demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-negative pathogens, including carbapenem-resistant strains[10][11]. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of Cefiderocol Against Enterobacterales [12][13]

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Escherichia coli530.122100
Klebsiella pneumoniae1160.252100
Enterobacter cloacaeN/AN/A4N/A
All Enterobacterales305N/AN/A92.1 (at ≤4 mg/L)

Table 2: In Vitro Activity of Cefiderocol Against Non-Fermenting Gram-Negative Bacilli [12][13][14]

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Pseudomonas aeruginosa1110.5486.5 (at ≤4 mg/L)
Acinetobacter baumannii1501888.9 (at ≤4 mg/L)
Stenotrophomonas maltophilia500.250.5100

Susceptibility breakpoints may vary by regulatory agency (e.g., CLSI, EUCAST).

In Vivo Efficacy

Animal infection models have been instrumental in evaluating the in vivo efficacy of cefiderocol. The neutropenic murine thigh and lung infection models are commonly used to assess the antibacterial effect against various Gram-negative pathogens.

Table 3: Efficacy of Humanized Cefiderocol Exposures in a Murine Thigh Infection Model [15]

PathogenResistance PhenotypeCefiderocol MIC (mg/L)Change in log₁₀ CFU/thigh at 24h
K. pneumoniaeMeropenem-R4-1.5 to -2.5
P. aeruginosaMeropenem-R2-1.0 to -2.0
A. baumanniiMeropenem-R4-0.5 to -1.5
E. coliMeropenem-S≤0.5-2.0 to -3.0

Data represents the range of bacterial reduction observed for various isolates.

In these models, cefiderocol demonstrated efficacy against isolates with MICs up to 4 mg/L, achieving significant bacterial density reduction[15][16]. The primary pharmacodynamic (PD) index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC)[11][17]. A target of 75% to 90% fT>MIC has been associated with a 1-log₁₀ reduction in bacterial density[15].

Pharmacokinetics and Pharmacodynamics

Cefiderocol exhibits linear pharmacokinetics, and its elimination is primarily through renal excretion[10][18]. Dose adjustments are recommended for patients with impaired renal function[11].

Table 4: Key Pharmacokinetic Parameters of Cefiderocol in Healthy Adults [10][11][17][18]

ParameterValue
Elimination Half-Life (t₁/₂)2-3 hours
Volume of Distribution (Vd)15.8 L
Plasma Protein Binding~58%
Primary Route of EliminationRenal (unchanged drug)
Recommended Dosing2g every 8 hours (3-hour infusion)

Clinical Efficacy

Clinical trials have demonstrated the efficacy of cefiderocol in treating complicated urinary tract infections (cUTI), nosocomial pneumonia, and infections caused by carbapenem-resistant Gram-negative bacteria[3][8][19]. In the CREDIBLE-CR study, cefiderocol showed similar clinical and microbiological efficacy to the best available therapy for serious infections caused by carbapenem-resistant pathogens[19]. Real-world evidence studies have reported clinical success rates of around 68.8% in patients with MDR Gram-negative infections[20][21].

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for cefiderocol susceptibility testing[14].

  • Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). This is a critical step as the in vitro activity of cefiderocol is dependent on iron-depleted conditions[14][22].

    • Add an iron-chelating agent (e.g., Chelex-100) to CAMHB.

    • Stir for a defined period (e.g., 6 hours) and then remove the chelator by filtration.

    • Confirm the final iron concentration is appropriately low (e.g., ≤0.03 mg/L)[23].

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Use a 96-well microtiter plate. Dispense serial two-fold dilutions of cefiderocol in ID-CAMHB to achieve the desired concentration range (e.g., 0.03 to 32 mg/L)[4].

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of cefiderocol that completely inhibits visible bacterial growth.

MIC Determination Workflow Workflow for MIC Determination via Broth Microdilution A Prepare Iron-Depleted Mueller-Hinton Broth (ID-CAMHB) C Perform Serial Dilutions of Cefiderocol in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Plate and Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antibiotics under conditions of severe immunosuppression[15][24].

  • Animal Preparation: Use specific-pathogen-free mice (e.g., female ICR mice)[15].

  • Induction of Neutropenia: Render the mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection[24]. This depletes the neutrophil count, making the mice more susceptible to infection.

  • Infection: On day 0, inoculate the mice intramuscularly in the thigh with a standardized suspension (e.g., 10⁶ to 10⁷ CFU) of the test organism.

  • Antibiotic Administration: Initiate cefiderocol therapy at a specified time post-infection (e.g., 2 hours). Administer the drug subcutaneously at various dosing regimens to mimic human pharmacokinetic profiles[15][24].

  • Efficacy Assessment: At 24 hours post-initiation of therapy, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform quantitative bacterial cultures to determine the number of CFU per thigh.

  • Data Analysis: The efficacy of cefiderocol is determined by the change in bacterial density (log₁₀ CFU/thigh) at 24 hours compared to the 0-hour control group.

Murine Thigh Infection Model Workflow Experimental Workflow for Murine Thigh Infection Model A Induce Neutropenia in Mice (Cyclophosphamide) B Inoculate Thigh Muscle with Bacterial Suspension A->B C Initiate Cefiderocol Treatment (Humanized Dosing Regimens) B->C D Euthanize Mice at 24h C->D E Homogenize Thigh Tissue D->E F Perform Quantitative Cultures (Determine CFU/thigh) E->F G Analyze Data: Δlog10 CFU vs. Control F->G

References

An In-Depth Technical Guide to Moxalactam Disodium Salt: Solubility and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of moxalactam disodium salt, a broad-spectrum oxa-β-lactam antibiotic. The document details its solubility in various solvents, stability under different conditions, and key characteristics such as its pKa and melting point. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its mechanism of action and degradation pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and formulation of pharmaceutical products containing this compound disodium salt.

Chemical and Physical Properties

This compound disodium salt is a synthetic antibiotic.[1] It is structurally related to the cephalosporin family, with the notable substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring, classifying it as an oxacephem.[1][2]

Table 1: Physicochemical Properties of this compound Disodium Salt

PropertyValueReference(s)
Chemical Name Disodium; (6R,7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
CAS Number 64953-12-4[3]
Molecular Formula C₂₀H₁₈N₆Na₂O₉S[3]
Molecular Weight 564.4 g/mol [1]
Appearance White to light yellowish powder or masses[3]
Melting Point A DSC thermogram of a 20% w/v frozen solution shows a glass transition onset at -23.8 °C and melting of ice at -4.7 °C.[4]
pKa Data not available in the searched literature. A general protocol for determination is provided in Section 3.2.
UV max (in Water) 270 nm[5]

Solubility Profile

The solubility of this compound disodium salt is a critical parameter for its formulation and delivery.

Table 2: Solubility of this compound Disodium Salt in Various Solvents

SolventSolubilityTemperatureReference(s)
Water 50 mg/mLNot specified[2][5]
Phosphate Buffer (pH 7.4) No specific quantitative data found. General stability in PBS is mentioned.Not specified[6]
Dimethyl Sulfoxide (DMSO) 5 mg/mLNot specified[2]
Methanol Freely solubleNot specified[3]
Ethanol Slightly solubleNot specified[3]
Isopropanol Data not available
Acetone Data not available
Acetonitrile Data not available

Temperature Dependence of Aqueous Solubility: While specific quantitative data on the temperature dependence of this compound disodium salt solubility is limited, the solubility of most ionic compounds in water increases with temperature.[7][8][9] This is due to the endothermic nature of the dissolution process for many salts.[7]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Workflow for Solubility Determination

prep Prepare a supersaturated solution by adding excess this compound disodium salt to the solvent in a sealed flask. equilibrate Equilibrate the suspension at a constant temperature with continuous agitation for a defined period (e.g., 24-48 hours). prep->equilibrate separate Separate the solid and liquid phases by centrifugation or filtration. equilibrate->separate analyze Analyze the concentration of the dissolved drug in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). separate->analyze calculate Calculate the solubility in mg/mL or mol/L. analyze->calculate

Caption: Shake-flask method for solubility determination.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound disodium salt to a known volume of the solvent in a sealed, inert container (e.g., glass vial).

  • Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

  • Analysis: Accurately dilute a known aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of this compound disodium salt using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 270 nm.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[10][11][12][13]

Workflow for pKa Determination

dissolve Dissolve a precisely weighed amount of this compound disodium salt in deionized water. titrate Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode. dissolve->titrate plot Plot the pH of the solution against the volume of titrant added to generate a titration curve. titrate->plot determine Determine the pKa value(s) from the inflection point(s) of the titration curve. plot->determine

Caption: Potentiometric titration for pKa determination.

Methodology:

  • Solution Preparation: Prepare a solution of this compound disodium salt of known concentration (e.g., 0.01 M) in purified, degassed water.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the this compound disodium salt solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

Determination of Melting Point (Capillary Method)

The melting point of a substance can be determined using a capillary melting point apparatus.[14]

Methodology:

  • Sample Preparation: Finely powder the dry this compound disodium salt. Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point). This range represents the melting point. For this compound disodium salt, a DSC thermogram indicates a glass transition rather than a sharp melting point for a frozen solution, suggesting it may decompose before melting in its solid form.[4]

Stability Profile

The stability of this compound disodium salt is crucial for its shelf-life and efficacy.

Solution Stability

This compound disodium salt solutions are stable for a limited time. Reconstituted solutions are stable for up to 96 hours when stored at 5°C and for 24 hours when stored at 25°C.[15] The stability is influenced by temperature, pH, and the presence of other substances.[15] To my knowledge, there is no kinetic data on the stability of this compound in water or PBS at any temperature.[6]

Solid-State Stability

In the solid state, this compound disodium salt is more stable. It should be stored at 2-8°C.[6] Long-term stability studies are necessary to establish a definitive shelf-life under various storage conditions.

Degradation Pathways

As a β-lactam antibiotic, this compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring.[16][17] This can be catalyzed by acidic or basic conditions.[17] Oxidation of the thioether group is another potential degradation pathway.[18]

Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19][20][21][22][23]

Workflow for Forced Degradation Study

stress Expose this compound disodium salt solution to various stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Heat (e.g., 60°C) - Light (e.g., UV/Vis) analyze Analyze the stressed samples at different time points using a stability-indicating HPLC method. stress->analyze identify Identify and characterize the degradation products using techniques like LC-MS and NMR. analyze->identify pathway Elucidate the degradation pathways. identify->pathway

Caption: Forced degradation study workflow.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action Workflow

mox This compound bind This compound binds to and acylates the active site of PBPs. mox->bind Targets pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases, Carboxypeptidases) pbp->bind inhibit Inhibition of PBP activity bind->inhibit crosslink Inhibition of peptidoglycan cross-linking inhibit->crosslink wall Weakened bacterial cell wall crosslink->wall lysis Cell lysis and bacterial death wall->lysis

Caption: Mechanism of action of this compound.

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Conclusion

This technical guide has summarized the key solubility and physicochemical properties of this compound disodium salt. While some data is readily available, further research is needed to establish a more comprehensive solubility profile in various organic solvents and across a range of temperatures. Detailed stability studies, including the identification of specific degradation products, are also crucial for the development of robust and stable pharmaceutical formulations. The provided experimental protocols offer a foundation for researchers to conduct these necessary investigations.

References

Understanding Moxalactam resistance mechanisms in Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Moxalactam Resistance Mechanisms in Enterobacteriaceae

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (or Latamoxef) is a synthetic oxa-β-lactam antibiotic that was historically noted for its broad spectrum of activity against many Gram-negative bacteria, including members of the Enterobacteriaceae family, and its stability against many β-lactamase enzymes.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the acylation of essential penicillin-binding proteins (PBPs), leading to cell lysis.[1][2] Despite its initial effectiveness, the emergence and spread of resistance have limited its clinical utility. Understanding the molecular underpinnings of this resistance is critical for the development of new therapeutic strategies and for guiding the use of existing β-lactam agents.

This technical guide provides a comprehensive overview of the core mechanisms governing this compound resistance in Enterobacteriaceae. It details the enzymatic, structural, and regulatory adaptations employed by these bacteria, presents quantitative data on resistance levels, outlines key experimental protocols for studying these phenomena, and provides visual diagrams of crucial pathways and workflows.

Core Resistance Mechanisms in Enterobacteriaceae

Resistance to this compound in Enterobacteriaceae is a multifactorial issue, often resulting from the interplay of several mechanisms.[3] The four primary strategies employed by these pathogens are: enzymatic degradation, reduced drug influx, active drug efflux, and target site modification.

Enzymatic Degradation by β-Lactamases

The most significant and widespread mechanism of β-lactam resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4][5] While this compound's 7-alpha-methoxy substituent confers stability against many early β-lactamases, several clinically important enzyme families can effectively degrade it or contribute to resistance.[1]

  • AmpC β-Lactamases: These are class C cephalosporinases that are chromosomally encoded in many Enterobacteriaceae, including Enterobacter spp., Serratia spp., and Citrobacter spp.[6][7] While expression is typically low, it can be induced in the presence of certain β-lactams.[7] Spontaneous mutations in regulatory genes can lead to stable, high-level overproduction of AmpC, resulting in resistance to this compound and other extended-spectrum cephalosporins.[4] Plasmid-mediated AmpC enzymes (e.g., CMY, DHA, MOX families) have also emerged, facilitating the horizontal transfer of resistance.[8][4][9]

  • Extended-Spectrum β-Lactamases (ESBLs): ESBLs are typically plasmid-encoded enzymes, most often mutants of classic TEM and SHV β-lactamases, that can hydrolyze third-generation cephalosporins.[6][9] While some ESBL-producing isolates may appear susceptible to this compound in vitro, this may not translate to clinical efficacy, and resistance levels can be significant, particularly in Klebsiella pneumoniae.[10][11] The co-production of ESBLs and AmpC enzymes can further complicate detection and treatment.[4]

Reduced Permeability via Porin Loss or Modification

For this compound to reach its PBP targets in the periplasm, it must traverse the outer membrane of Gram-negative bacteria. This entry is facilitated by water-filled channel proteins called porins, primarily OmpF and OmpC in E. coli and their homologs in other species.[12]

Reduced permeability is a common resistance mechanism that works by limiting the intracellular concentration of the antibiotic.[3][13] This is often achieved through:

  • Downregulation or loss of major porins: Mutations in the genes encoding porins or their regulatory pathways can lead to decreased expression or complete loss of these channels.[14][15][16]

  • Expression of modified porins: Alterations in the porin structure can narrow the channel or change its electrical charge, hindering the passage of β-lactam molecules.[15]

This mechanism is particularly effective when combined with β-lactamase production; even a low level of enzymatic activity can be sufficient to inactivate the antibiotic if its entry rate is significantly slowed.[15][17]

Active Efflux Pumps

Enterobacteriaceae possess multidrug efflux pumps, which are transmembrane protein complexes that actively extrude a wide range of toxic compounds, including antibiotics, from the cell.[18][19] The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and its homologs, is the most clinically significant in Gram-negative bacteria.[20][21][22]

Overexpression of these pumps can lower the intracellular concentration of this compound below the threshold required to inhibit PBPs, thereby contributing to resistance.[23][24] Efflux can act synergistically with other resistance mechanisms; for instance, by pumping out the antibiotic that manages to penetrate the outer membrane, it provides another layer of defense, especially in isolates that also produce β-lactamases.[19]

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

The ultimate targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan cell wall synthesis.[1][2] Resistance can arise from modifications to these target proteins that reduce the binding affinity of the antibiotic.[25] This can occur through:

  • Point mutations: Amino acid substitutions in or near the active site of a PBP can sterically hinder the binding of this compound without compromising the enzyme's essential function in cell wall maintenance.[26][27][28]

  • Acquisition of resistant PBPs: Bacteria can acquire genes for novel PBPs with intrinsically low affinity for β-lactams.

While more common as a primary resistance mechanism in Gram-positive bacteria, PBP alterations have been documented as a contributing factor to β-lactam resistance in Enterobacteriaceae.[3][25]

Quantitative Data on this compound Resistance

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

Organism (Phenotype)Number of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Escherichia coli (ESBL-producing)8750.52[1][11][29]
Klebsiella pneumoniae (ESBL-producing)1570.532[1][11][29]
Escherichia coli (General)Not Specified-0.125[30]
Klebsiella pneumoniae (General)Not Specified-0.125[30]
Proteus mirabilis (General)Not Specified-0.125[30]
Proteus morganii (General)Not Specified-0.125[30]
Proteus rettgeri (General)Not Specified-0.25[30]
Enterobacteriaceae (General)471-≤0.5 (98.9% susceptible)[31]

Note: Data is compiled from multiple sources and testing conditions may vary.

Visualizations of Pathways and Workflows

Diagrams of Resistance Mechanisms and Experimental Protocols

G cluster_cell Enterobacteriaceae Cell cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane Porin Porin Channel Mox_in This compound (Periplasmic) Porin->Mox_in Blocked Entry Blocked Porin->Blocked Porin Loss/ Modification PBP PBP (Target) NoBind Binding Inhibited PBP->NoBind Target Site Modification Lysis Cell Wall Lysis (Normal Action) PBP->Lysis BetaLactamase β-Lactamase Inactive Inactive Drug BetaLactamase->Inactive Degradation Efflux Efflux Pump Pumped Drug Expelled Efflux->Pumped Active Efflux Mox_out This compound (Extracellular) Mox_out->Porin 1. Entry Mox_in->PBP 2. Target Binding Mox_in->BetaLactamase Mox_in->Efflux

Caption: Core mechanisms of this compound resistance in Enterobacteriaceae.

G start Start: Isolate Preparation prep 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep dilute 2. Perform serial 2-fold dilutions of this compound in broth in a 96-well plate prep->dilute inoculate 3. Inoculate each well with the bacterial suspension dilute->inoculate controls 4. Include growth control (no drug) and sterility control (no bacteria) inoculate->controls incubate 5. Incubate plate at 37°C for 18-24 hours controls->incubate read 6. Visually inspect for turbidity (bacterial growth) incubate->read end Result: Determine MIC (Lowest concentration with no visible growth) read->end

Caption: Experimental workflow for Broth Microdilution MIC Assay.

G cluster_confirm Confirmatory Tests start Start: Suspected β-Lactamase Producer screen Screening Test: Disk diffusion with 3rd-gen cephalosporin (e.g., Ceftazidime) start->screen ddst Double-Disk Synergy Test (DDST): Place clavulanate disk near cephalosporin disk screen->ddst Reduced Susceptibility etest ESBL Etest: Use strip with cephalosporin gradient +/- clavulanate screen->etest Reduced Susceptibility nitrocefin Nitrocefin Assay: Add chromogenic cephalosporin to bacterial lysate screen->nitrocefin Reduced Susceptibility result_neg Negative: Resistance likely due to other mechanisms screen->result_neg Susceptible result_pos Positive: ESBL/AmpC production confirmed ddst->result_pos Zone enhancement ('keyhole') etest->result_pos Significant MIC reduction nitrocefin->result_pos Color change (Yellow -> Red)

Caption: Workflow for Phenotypic Detection of β-Lactamases.

G start Start: Resistant & Susceptible Strains culture 1. Culture bacteria to exponential growth phase start->culture harvest 2. Harvest cells and lyse (e.g., sonication) culture->harvest isolate_mem 3. Isolate outer membrane fraction by ultracentrifugation & differential solubilization (e.g., with sarcosinate) harvest->isolate_mem sds_page 4. Separate proteins by size using SDS-PAGE isolate_mem->sds_page stain 5. Stain gel with Coomassie Blue sds_page->stain analyze 6. Compare protein bands between resistant and susceptible strains stain->analyze end Result: Identify missing or downregulated bands in the resistant strain (e.g., OmpF/OmpC) analyze->end

Caption: Workflow for Outer Membrane Porin Profile Analysis.

G start Start: Bacterial Isolate prep 1. Prepare agar plates containing a fluorescent substrate (e.g., Ethidium Bromide) start->prep streak 2. Streak isolate onto plate prep->streak incubate 3. Incubate plates at 37°C (energy-dependent) and 4°C (energy-inhibited control) streak->incubate observe 4. Observe fluorescence under UV light after incubation incubate->observe decision Compare Fluorescence (37°C vs 4°C) observe->decision efflux Result: Active Efflux (Low fluorescence at 37°C, high at 4°C) decision->efflux Fluorescence at 37°C << 4°C no_efflux Result: No/Low Efflux (High fluorescence at both temperatures) decision->no_efflux Fluorescence at 37°C ≈ 4°C

Caption: Workflow for Ethidium Bromide-Agar Efflux Pump Assay.

G start Start: Bacterial Isolate prep 1. Prepare cell membrane fraction containing PBPs start->prep incubate_labeled 2. Incubate membranes with a labeled β-lactam (e.g., fluorescent penicillin) to saturate PBPs prep->incubate_labeled Control incubate_unlabeled 3. In parallel tubes, pre-incubate membranes with varying concentrations of unlabeled this compound prep->incubate_unlabeled Competition separate 5. Separate membrane-bound from free label (e.g., via SDS-PAGE and fluorography) incubate_labeled->separate add_labeled 4. Add labeled β-lactam to the This compound-containing tubes incubate_unlabeled->add_labeled add_labeled->separate quantify 6. Quantify the amount of labeled β-lactam bound to each PBP separate->quantify end Result: Determine IC₅₀ (Concentration of this compound that inhibits 50% of labeled binding) quantify->end

Caption: Workflow for a Competitive PBP Binding Assay.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.[1]

  • Materials: 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), this compound stock solution, sterile saline, bacterial colonies (18-24 hours old), 0.5 McFarland turbidity standard.

  • Protocol:

    • Inoculum Preparation: Suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Plate Preparation: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 mg/L).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic. Each well should have a final volume of 100-200 µL.

    • Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

    • Incubation: Incubate the plate in ambient air at 37°C for 18-24 hours.

    • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[1]

β-Lactamase Detection: Nitrocefin Assay

This is a rapid chromogenic method to detect β-lactamase activity.[32]

  • Materials: Nitrocefin solution, bacterial isolate, suitable broth medium, phosphate-buffered saline (PBS), lysis buffer.

  • Protocol:

    • Bacterial Lysate Preparation: Culture the isolate to mid-log phase. Harvest cells by centrifugation and wash with PBS. Resuspend the pellet in lysis buffer and lyse the cells (e.g., via sonication). Centrifuge to pellet debris and collect the supernatant containing the cellular proteins.[32]

    • Assay: Add a small volume of the bacterial lysate supernatant to the nitrocefin solution.

    • Interpretation: A rapid color change from yellow to red indicates the hydrolysis of nitrocefin and confirms the presence of β-lactamase activity.[32]

Outer Membrane Protein (OMP) Analysis

This protocol is used to identify the loss or reduction of porins.[33]

  • Materials: Bacterial cultures, sonicator, ultracentrifuge, sodium lauryl sarcosinate, SDS-PAGE equipment (gels, buffers, power supply), Coomassie Brilliant Blue stain.

  • Protocol:

    • OMP Isolation: Grow cultures to the exponential phase. Harvest cells, lyse them by ultrasonic treatment, and perform ultracentrifugation. Differentially solubilize the cytoplasmic membrane proteins with sodium lauryl sarcosinate (0.3%), leaving the OMPs in the pellet.[33]

    • Electrophoresis: Resuspend the OMP pellet and separate the proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualization: Stain the gel with Coomassie Brilliant Blue.

    • Analysis: Compare the protein band profiles of the resistant isolate to a susceptible, wild-type control strain. The absence or significant reduction in the intensity of bands corresponding to the molecular weight of major porins (typically 35-40 kDa) indicates porin loss.[33]

Efflux Pump Activity: Ethidium Bromide-Agar Cartwheel Method

A simple, agar-based method to screen for over-expressed efflux pump activity.[34]

  • Materials: Tryptic Soy Agar (TSA) plates, Ethidium Bromide (EtBr), bacterial isolates.

  • Protocol:

    • Plate Preparation: Prepare a series of TSA plates containing varying concentrations of EtBr.

    • Inoculation: Streak up to twelve bacterial strains from the center to the periphery of the plate, resembling a cartwheel pattern.

    • Incubation: Incubate the plates at 37°C for 16-18 hours.

    • Visualization: Observe the plates under UV light.

    • Interpretation: Efflux pump activity is demonstrated by the extrusion of EtBr from the cells, resulting in a lack of fluorescence. An isolate with over-expressed efflux pumps will require a higher concentration of EtBr in the agar to show fluorescence compared to a control strain.[34] The assay can be refined by comparing fluorescence at 37°C (where active transport is optimal) versus 4°C (where it is inhibited).[35]

PBP Affinity: Competitive Binding Assay

This assay measures the affinity of this compound for specific PBPs by assessing its ability to compete with a labeled β-lactam.[32][36]

  • Materials: Bacterial cultures, ultracentrifuge, labeled β-lactam (e.g., radiolabeled or fluorescent penicillin), unlabeled this compound, SDS-PAGE equipment, detection system (e.g., fluorography or phosphorimager).

  • Protocol:

    • Membrane Preparation: Grow cultures to mid-log phase. Harvest, lyse cells, and isolate the cell membrane fraction containing the PBPs via ultracentrifugation.[32]

    • Competition: Set up multiple reactions. Incubate the isolated membranes with varying concentrations of unlabeled this compound.

    • Labeling: Add a fixed, saturating concentration of the labeled β-lactam to each reaction and incubate.

    • Separation: Stop the reaction and separate the PBP-antibiotic complexes from unbound antibiotic using SDS-PAGE.

    • Detection & Quantification: Visualize the labeled PBPs using an appropriate detection method (e.g., fluorography for radiolabels). Quantify the band intensity for each PBP at each this compound concentration.

    • Analysis: Calculate the IC₅₀ value—the concentration of this compound required to inhibit 50% of the binding of the labeled β-lactam to a specific PBP. A higher IC₅₀ in a resistant strain compared to a susceptible one indicates reduced binding affinity.[36]

References

Methodological & Application

Application Notes and Protocols for Moxalactam Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a broad-spectrum, second-generation cephalosporin antibiotic with a 1-oxa-β-lactam ring structure. It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall. These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species, a critical step in antimicrobial susceptibility testing and drug efficacy evaluation. The protocols outlined are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: this compound MIC Values

The in vitro potency of this compound is summarized in the tables below, presenting MIC50 and MIC90 values against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.1250.125
Klebsiella pneumoniae0.1250.125
Proteus mirabilis0.1250.125
Morganella morganii0.1250.125
Salmonella spp.<0.063<0.063

Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosaN/A8
Bacteroides fragilis groupN/AN/A

Note: this compound has shown variable activity against Pseudomonas aeruginosa, and resistance has been reported.[1] For the Bacteroides fragilis group, while active, specific MIC50/MIC90 values are not consistently reported across studies, with resistance rates observed to be around 12-22%.[2]

Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismMIC90 (µg/mL)
Staphylococcus aureus≤8
Streptococcus pneumoniae≤8

Note: All isolates of Staphylococcus aureus and Streptococcus pneumoniae tested in one study were inhibited by this compound at a concentration of 8 µg/mL or less.[3] However, this compound is generally considered to have less potent activity against Gram-positive cocci compared to other beta-lactam antibiotics.[4]

Experimental Protocols

Two standard methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Method

This method is suitable for testing a large number of isolates simultaneously.

1. Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (18-24 hours old)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentrations in the microtiter plates.

3. Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation: a. Add the appropriate volume of the diluted this compound solutions to the wells of the 96-well plate. b. Inoculate each well with the prepared bacterial suspension. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Seal the plates to prevent evaporation. e. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Agar Dilution Method

This is a reference method for MIC determination.

1. Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture (18-24 hours old)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator

  • Incubator (35°C)

  • Water bath (48-50°C)

2. Preparation of this compound-Containing Agar Plates: a. Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 48-50°C in a water bath. c. Prepare serial dilutions of the this compound stock solution. d. Add a specific volume of each antibiotic dilution to the molten agar to achieve the final target concentrations. e. Pour the agar into sterile petri dishes and allow them to solidify.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation: a. Using a multipoint inoculator, apply the prepared bacterial inoculum to the surface of the antibiotic-containing agar plates. b. Allow the inoculated plates to dry before inverting them. c. Incubate at 35°C for 16-20 hours.

5. MIC Determination: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis start Start prep_media Prepare Media (Broth or Agar) start->prep_media prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Media with Bacteria and this compound incubate Incubate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual Inspection for Growth) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC Testing.

Moxalactam_Mechanism_of_Action cluster_entry Cellular Interaction cluster_inhibition Inhibition of Cell Wall Synthesis cluster_outcome Bactericidal Effect This compound This compound binding This compound binds to the active site of PBPs This compound->binding pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) pbp->binding inhibition Inhibition of Peptidoglycan Cross-linking binding->inhibition weak_wall Weakened Cell Wall inhibition->weak_wall lysis Cell Lysis and Death weak_wall->lysis

Caption: Mechanism of Action of this compound.

References

Animal Model of Subcutaneous Abscesses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subcutaneous abscesses are localized collections of pus within the dermal and subcutaneous tissues, primarily caused by bacterial infections. Staphylococcus aureus is the most frequent etiological agent, including challenging methicillin-resistant strains (MRSA). Animal models are indispensable tools for studying the pathogenesis of subcutaneous abscesses, evaluating novel antimicrobial therapies, and understanding the host immune response to infection. This document provides detailed application notes and protocols for a murine model of S. aureus subcutaneous abscess formation, a widely used and reproducible system that recapitulates key features of human disease.

Core Applications

  • Antimicrobial Efficacy Testing: Evaluating the in vivo efficacy of novel antibiotics, antimicrobial peptides, and other therapeutic agents.

  • Pathogenesis Studies: Investigating the roles of specific bacterial virulence factors and host immune components in abscess formation and resolution.

  • Vaccine Candidate Evaluation: Assessing the protective efficacy of potential vaccines against S. aureus skin and soft tissue infections.

  • Immunomodulatory Agent Assessment: Studying the effect of drugs that modulate the host immune response to infection.

Data Presentation: Quantitative Outcomes

The following tables summarize typical quantitative data obtained from a murine subcutaneous abscess model using Staphylococcus aureus. These values can serve as a baseline for experimental planning and data interpretation.

Table 1: Abscess Lesion Size and Bacterial Burden Over Time

Time Post-InfectionTypical Lesion Size (mm²)[1][2]Typical Bacterial Load (Log10 CFU/g tissue or per lesion)[1][3]
Day 110 - 306.0 - 7.5
Day 330 - 100[2]6.5 - 8.0
Day 740 - 120 (Peak Size)5.5 - 7.0
Day 1020 - 60 (Resolution Phase)[1]4.0 - 5.5
Day 14< 20< 4.0

Note: Values can vary based on the mouse strain, bacterial strain, and inoculum size.

Table 2: Key Inflammatory Cytokine and Chemokine Levels in Abscess Tissue

Cytokine/ChemokinePeak Expression TimeTypical Concentration Range (pg/mg tissue)[4]
TNF-α8 hours - 1 day50 - 200
IL-1β1 - 3 days100 - 500
IL-68 hours - 1 day200 - 1000
KC (CXCL1)8 hours - 1 day1000 - 5000
MIP-2 (CXCL2)8 hours - 1 day500 - 2000
MCP-1 (CCL2)1 - 3 days200 - 800
IL-17A5 - 7 days50 - 150

Table 3: Neutrophil Infiltration in Abscess Tissue

Time Post-InfectionMeasurement MethodTypical Values
Day 1Myeloperoxidase (MPO) AssayHigh MPO activity, indicating robust neutrophil influx.[5]
Day 3MPO Assay / HistologyPeak MPO activity; dense neutrophil infiltration observed in histological sections.
Day 7HistologyOrganized abscess with a distinct rim of neutrophils surrounding a necrotic core.

Experimental Protocols

Protocol 1: Preparation of Bacterial Inoculum (S. aureus)
  • Bacterial Culture: From a frozen stock, streak S. aureus (e.g., USA300 MRSA strain) onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

  • Overnight Culture: Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.

  • Growth to Mid-Log Phase: Incubate the subculture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Bacterial Harvest: Centrifuge the bacterial culture at 4,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the bacterial pellet twice with sterile, ice-cold Phosphate-Buffered Saline (PBS).

  • Inoculum Preparation: Resuspend the final bacterial pellet in sterile PBS to the desired concentration (e.g., 1-5 x 10⁸ CFU/mL). The final inoculum is typically delivered in a 50-100 µL volume, resulting in a dose of 0.5-5 x 10⁷ CFU per mouse.

  • Verification of Inoculum: Plate serial dilutions of the final inoculum on TSA plates to confirm the bacterial concentration.

Protocol 2: Murine Subcutaneous Abscess Induction
  • Animal Model: Use 6-8 week old mice (e.g., BALB/c or C57BL/6). Acclimatize animals for at least one week before the experiment.

  • Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane inhalation.

  • Hair Removal: Shave the fur on the flank of the mouse. Apply a chemical depilatory agent for 1-2 minutes to remove any remaining hair, then thoroughly rinse the area with sterile water or saline.

  • Infection: Pinch the skin on the shaved flank to create a "tent." Insert a 27-30 gauge needle into the subcutaneous space and inject 50-100 µL of the prepared bacterial inoculum.

  • Post-Infection Monitoring: Monitor the animals daily for overall health (weight, activity, posture) and abscess development.

Protocol 3: Assessment of Abscess Progression
  • Lesion Size Measurement:

    • Measure the length (L) and width (W) of the abscess lesion daily using a digital caliper.

    • Calculate the lesion area (Area = L x W) in mm².[1]

  • Bacterial Load Quantification:

    • At selected time points, euthanize the mice.

    • Aseptically excise the entire abscess lesion, including a small margin of surrounding tissue.

    • Weigh the excised tissue.

    • Homogenize the tissue in 1 mL of sterile PBS using a mechanical homogenizer.

    • Perform serial dilutions of the tissue homogenate in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

    • Count the colonies and calculate the number of CFU per gram of tissue.

  • Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:

    • Homogenize the excised abscess tissue in a suitable buffer (e.g., potassium phosphate buffer with a detergent like HTAB).

    • Centrifuge the homogenate and collect the supernatant.

    • Measure MPO activity in the supernatant using a colorimetric assay with a substrate like o-dianisidine dihydrochloride and hydrogen peroxide.[5]

    • Read the absorbance at the appropriate wavelength and quantify MPO activity relative to a standard.

  • Histopathological Analysis:

    • Fix the excised abscess tissue in 10% neutral buffered formalin for at least 24 hours.

    • Process the tissue for paraffin embedding.

    • Section the tissue (5 µm) and stain with Hematoxylin and Eosin (H&E) to visualize the abscess structure and cellular infiltrates.

    • Immunohistochemistry can be performed to specifically identify cell types, such as neutrophils (e.g., using an anti-Ly6G antibody).

Signaling Pathways and Visualizations

The host innate immune response is critical for abscess formation. The process is initiated by the recognition of S. aureus pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs), leading to a signaling cascade that culminates in inflammation and neutrophil recruitment.

TLR2-Mediated NF-κB Activation

S. aureus components, such as lipoproteins and lipoteichoic acid, are recognized by Toll-like Receptor 2 (TLR2), which forms heterodimers with TLR1 or TLR6. This recognition initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.

TLR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAureus S. aureus (Lipoproteins, LTA) TLR2 TLR2/1 or TLR2/6 SAureus->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CXCL1/2) DNA->Cytokines Transcription

Caption: TLR2 signaling pathway in response to S. aureus.

NLRP3 Inflammasome Activation

Pore-forming toxins produced by S. aureus, such as α-hemolysin, are key activators of the NLRP3 inflammasome in immune cells like neutrophils and macrophages. Toxin-induced pore formation leads to potassium (K⁺) efflux, a critical trigger for inflammasome assembly. This complex then activates Caspase-1, which cleaves pro-IL-1β into its mature, highly pro-inflammatory form.

NLRP3_Inflammasome cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Toxin S. aureus α-hemolysin Pore Membrane Pore Toxin->Pore Forms K_efflux K⁺ Efflux Pore->K_efflux Causes NLRP3 NLRP3 K_efflux->NLRP3 Activates Inflammasome Assembled Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Recruited ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Recruited Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates ProIL1B Pro-IL-1β (from NF-κB signal) Casp1->ProIL1B Cleaves IL1B Mature IL-1β Experimental_Workflow prep Step 1: Inoculum Preparation infection Step 2: Animal Preparation & Subcutaneous Infection prep->infection monitoring Step 3: Daily Monitoring & Lesion Measurement infection->monitoring endpoints Step 4: Endpoint Tissue Collection monitoring->endpoints analysis Step 5: Sample Analysis cfu Bacterial Load (CFU) histo Histopathology (H&E) mpo Neutrophil Infiltration (MPO) cyto Cytokine Analysis (ELISA)

References

Moxalactam in Selective Bacterial Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its unique stability in the presence of many β-lactamase enzymes makes it a valuable tool in microbiology for the selective cultivation of specific bacteria from mixed microbial populations.[1][2] This document provides detailed application notes and protocols for the use of this compound in selective bacterial culture media, with a particular focus on the isolation of Listeria monocytogenes.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.[1]

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibits Cell_Lysis Cell Lysis This compound->Cell_Lysis Leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the susceptibility of various bacterial species to this compound, providing a basis for its use in selective media.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-Negative Bacteria

Bacterial SpeciesMIC90 (μg/mL)
Escherichia coli0.125
Klebsiella pneumoniae0.125
Proteus mirabilis0.125
Proteus morganii0.125
Proteus rettgeri0.25
Pseudomonas aeruginosa8
Salmonella spp.< 0.063

Data compiled from in vitro studies. The MIC90 is the concentration of this compound required to inhibit the growth of 90% of the tested strains.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-Positive Bacteria

Bacterial SpeciesMIC (μg/mL)
Staphylococcus aureus≤ 8
Streptococcus pneumoniae≤ 8

Data compiled from in vitro studies.[3]

Table 3: Susceptibility of Bacteroides fragilis group to this compound

Bacterial SpeciesSusceptibility
Bacteroides fragilisMore Susceptible
Bacteroides vulgatusMore Susceptible
Bacteroides ovatusMore Resistant
Bacteroides thetaiotaomicronMore Resistant

Conventional agar dilution MIC titrations indicated that B. fragilis and B. vulgatus were more susceptible to this compound than B. ovatus and B. thetaiotaomicron.[4]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is the first step for its incorporation into selective media.

Materials:

  • This compound salt (ammonium or sodium)

  • 0.1 M Potassium phosphate buffer, pH 6.0

  • Sterile conical tubes or vials

  • 0.22 µm syringe filter

Protocol:

  • Dissolve 1 g of this compound in 100 mL of 0.1 M potassium phosphate buffer (pH 6.0) to create a 1% (10 mg/mL) stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Dispense the filter-sterilized solution into 2 mL aliquots in sterile tubes.

  • Store the aliquots frozen at -20°C until use.[5]

Start Start Dissolve Dissolve 1g this compound in 100mL Buffer Start->Dissolve Filter Filter-sterilize with 0.22µm filter Dissolve->Filter Aliquot Aliquot into 2mL tubes Filter->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Figure 2: Workflow for preparing this compound stock solution.

Preparation of this compound-Containing Selective Agar for Listeria monocytogenes

This compound is a key component of selective media for the isolation of Listeria monocytogenes from food and environmental samples.[1][6][7]

Example Medium: Modified Oxford Listeria Selective Agar

Materials:

  • Oxford Listeria Agar Base

  • Sterile distilled water

  • Prepared this compound stock solution (1%)

  • Sterile petri dishes

Protocol:

  • Prepare the Oxford Listeria Agar Base according to the manufacturer's instructions. This typically involves suspending the powder in sterile distilled water and sterilizing by autoclaving at 121°C for 15 minutes.[8]

  • Cool the autoclaved medium to 45-50°C in a water bath.[8][9]

  • Aseptically add 2 mL of the 1% filter-sterilized this compound stock solution to 1 liter of the cooled agar base.[5][8] This results in a final this compound concentration of 20 mg/L.[6][7]

  • Mix the medium thoroughly to ensure even distribution of the this compound.

  • Pour the molten agar into sterile petri dishes and allow them to solidify.

  • Store the prepared plates at 2-8°C until use.

Bacterial Selection Workflow

The following workflow outlines the general process of using this compound-containing selective media for bacterial isolation.

Sample Sample (e.g., food, environmental) Enrichment Pre-enrichment (optional) Sample->Enrichment Plating Plate onto this compound Selective Agar Enrichment->Plating Incubation Incubate under appropriate conditions Plating->Incubation Observation Observe for characteristic colonies Incubation->Observation Confirmation Perform confirmatory tests Observation->Confirmation Result Isolated target bacteria Confirmation->Result

Figure 3: General workflow for bacterial selection using this compound media.

Conclusion

This compound is a potent and stable antibiotic that serves as an effective selective agent in bacterial culture media. Its broad-spectrum activity against many common contaminants, coupled with the resistance of certain target organisms like Listeria monocytogenes, makes it an invaluable tool for researchers and professionals in microbiology and drug development. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in selective bacterial culture.

References

Application Notes and Protocols for In Vitro Pharmacokinetic/Pharmacodynamic Simulation of Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-beta-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][4] This disruption of the cell wall leads to cell lysis and bacterial death.[4] A key structural feature of this compound is the 7-alpha-methoxy substituent, which provides stability against many beta-lactamase enzymes produced by resistant bacteria.[1][5]

These application notes provide detailed protocols for the in vitro pharmacokinetic and pharmacodynamic (PK/PD) simulation of this compound, offering researchers a guide to evaluating its efficacy against various bacterial strains. The protocols described include determination of Minimum Inhibitory Concentration (MIC), time-kill curve analysis, and the use of the hollow-fiber infection model to simulate human pharmacokinetic profiles.

Data Presentation

This compound In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC values of this compound against various clinically relevant bacteria.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli0.52
Klebsiella pneumoniae0.532
Proteus mirabilis-0.125
Proteus morganii-0.125
Proteus rettgeri-0.25 (MIC₁₀₀)
Salmonella spp.-< 0.063
Staphylococcus aureus-≤ 8
Streptococcus pneumoniae-≤ 8
Pseudomonas aeruginosa-8

Data compiled from multiple sources.[1][6]

StrainThis compound MIC (mg/L)Cefotaxime MIC (mg/L)Cefoperazone/Sulbactam MIC (mg/L)
E. coli ATCC259220.50.060.5/0.5
ESBL-producing E. coli 33760.5>25616/16
ESBL-producing K. pneumoniae 26890.2525632/32

Data from a study evaluating bactericidal effects against ESBL-producing strains.[7][8]

Pharmacodynamic Parameters of this compound against ESBL-producing Strains
ParameterThis compoundCefotaximeCefoperazone/Sulbactam
Bacterial Recovery Time (RT)>24 h<4 h<13 h
Area between control growth and bactericidal curves (IE)>110 log₁₀ CFU/mL·h⁻¹<10 log₁₀ CFU/mL·h⁻¹<60 log₁₀ CFU/mL·h⁻¹

These parameters demonstrate the potent bactericidal effect of this compound against ESBL-producing Enterobacteriaceae.[7]

Pharmacokinetic Parameters of this compound in Humans (for simulation reference)
ParameterValue
Mean Plasma Half-life (IV)1.85 ± 0.24 h
Mean Plasma Half-life (IM)2.24 ± 0.44 h
Mean Renal Clearance (IV)0.052 L/kg/h
Mean Renal Clearance (IM)0.067 L/kg/h
Volume of Distribution0.20 ± 0.03 L/kg
24-h Urinary Excretion70 - 90%

Data from studies in adults with normal renal function.[1][9][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, based on CLSI guidelines.[1]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Media and Antibiotic Preparation:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range. Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.[1]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][11]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.[1]

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][11]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][11]

Protocol 2: Time-Kill Curve Analysis

This protocol describes the methodology for conducting time-kill curve experiments to assess the bactericidal activity of this compound over time.

Materials:

  • This compound

  • CAMHB or other suitable broth

  • Bacterial inoculum

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in the appropriate broth.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare a series of flasks containing fresh broth with varying concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x MIC).

    • Include a growth control flask with no antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Hollow-Fiber Infection Model (HFIM)

The HFIM is an in vitro system that simulates the pharmacokinetic profiles of antimicrobial agents in the human body, allowing for a dynamic assessment of their pharmacodynamic effects.[12][13][14]

Materials:

  • Hollow-fiber bioreactor cartridge

  • Peristaltic pump

  • Central reservoir for media and drug

  • Fresh media reservoir

  • Waste reservoir

  • Tubing and connectors

  • Bacterial inoculum

  • Growth medium

  • This compound

Procedure:

  • System Setup:

    • Assemble the HFIM circuit according to the manufacturer's instructions, ensuring sterility. The system consists of a central reservoir connected to a hollow-fiber cartridge.[14][15]

    • The test organism is contained within the extracapillary space (ECS) of the hollow-fiber cartridge.[14]

  • Inoculation:

    • Prepare a bacterial suspension to the desired starting concentration.

    • Inoculate the ECS of the hollow-fiber cartridge with the bacterial suspension.

  • Simulation of Pharmacokinetics:

    • The drug-infused growth medium is continuously pumped from the central reservoir through the capillaries of the cartridge and into the ECS.[14]

    • To simulate drug clearance, fresh medium is added to the central reservoir, diluting the drug concentration over time.[14]

    • The rates of drug infusion and clearance can be adjusted to mimic specific human pharmacokinetic profiles of this compound.[7][16]

  • Sampling and Analysis:

    • At various time points throughout the experiment, samples can be taken from the ECS to determine the bacterial density (CFU/mL).

    • Samples can also be taken from the central reservoir to confirm the simulated drug concentrations.

  • Data Interpretation:

    • The change in bacterial density over time is correlated with the simulated this compound concentration profile to determine key PK/PD indices such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).[16]

Visualizations

Mechanism of Action of this compound

Moxalactam_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis and Death Cell_wall->Cell_lysis Disruption leads to MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum inoculate_plate Inoculate wells with bacterial suspension prep_antibiotic->inoculate_plate dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end HFIM_Workflow cluster_system HFIM System central_reservoir Central Reservoir (Media + this compound) pump Peristaltic Pump central_reservoir->pump waste Waste central_reservoir->waste Maintains constant volume hollow_fiber Hollow-Fiber Cartridge (Bacteria in ECS) hollow_fiber->central_reservoir Recirculation pump->hollow_fiber fresh_media Fresh Media Reservoir fresh_media->central_reservoir Dilution for clearance setup Assemble and sterilize HFIM inoculate Inoculate bacteria into hollow-fiber cartridge setup->inoculate simulate Simulate this compound PK profile inoculate->simulate sample Sample from ECS and central reservoir simulate->sample At timed intervals analyze Determine bacterial count and drug concentration sample->analyze end End analyze->end

References

Application Notes and Protocols for Moxalactam Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Moxalactam, a broad-spectrum oxa-β-lactam antibiotic, in various murine infection models. The included protocols and data are intended to guide researchers in designing and executing preclinical efficacy studies. This compound has demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, including challenging pathogens such as Bacteroides fragilis and β-lactamase producing Enterobacteriaceae.[1][2][3]

Data Presentation: Efficacy of this compound in Murine Models

The following tables summarize the quantitative data from key studies on this compound's efficacy in mouse infection models.

Table 1: Efficacy of this compound in a Murine Intraperitoneal Abscess Model

Bacterial Strain(s)Mouse ModelThis compound DosageKey Efficacy ReadoutsReference
Bacteroides fragilis & Escherichia coliIntraperitoneal tissue capsule40 mg/kg/day- Mean peak serum concentration: 32.8 mg/l- Reduction in B. fragilis CFU: 1.9-2.2 log10- Reduction in E. coli CFU: 3.6-4.0 log10[3][4]

Table 2: Efficacy of this compound in a Murine Subcutaneous Abscess Model

Bacterial Strain(s)Mouse ModelThis compound DosageKey Efficacy ReadoutsReference
Bacteroides fragilis (15 strains)Subcutaneous abscessNot specified- Mean peak level in sterile abscesses was 27% of the mean peak serum level.[5][6]

Table 3: Systemic Efficacy of this compound in Murine Infection Models

Infection TypeMouse StrainThis compound DosageEfficacy EndpointReference
Systemic bacterial infections (Gram-positive and Gram-negative)ICR mice (4-week-old males)0-7.4 mg/mouse, single s.c. doseED50 < 7.4 mg/mouse[2][7]

Experimental Protocols

Protocol 1: Murine Intraperitoneal Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection.[5]

Materials:

  • Mice (e.g., ICR strain, 4-week-old males, 18-20 g)[2]

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)[1]

  • Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)

  • Sterile 0.9% saline

  • Sterile mucin (optional, for virulence enhancement)

  • This compound sodium salt

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain to the desired growth phase (typically logarithmic phase).

    • Wash the bacterial cells by centrifugation and resuspend them in sterile saline.

    • Adjust the bacterial suspension to the desired concentration (CFU/mL). This should be predetermined to establish a lethal or sublethal infection.

    • Optionally, mix the bacterial suspension with an equal volume of sterile mucin to enhance infectivity.[5]

  • Infection of Mice:

    • Administer the bacterial inoculum (typically 0.2-0.5 mL) via intraperitoneal (IP) injection.

    • Observe the animals for signs of infection.[5]

  • Preparation and Administration of this compound:

    • Prepare a sterile solution of this compound in saline for injection.

    • At a specified time post-infection (e.g., 1 hour), administer the this compound solution subcutaneously (SC) or intraperitoneally (IP) at various dose levels.[5]

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for survival. The 50% effective dose (ED50), which is the dose that protects 50% of the infected animals, can be calculated from the survival data.[5]

    • Alternatively, at specific time points, cohorts of animals can be euthanized, and bacterial loads in organs (e.g., spleen, liver) or peritoneal fluid can be quantified by plating serial dilutions on appropriate agar.[5]

Protocol 2: Murine Subcutaneous Abscess Model

This protocol is designed to evaluate the efficacy of this compound in a localized soft tissue infection model.

Materials:

  • Mice (e.g., C57BL)[5]

  • Bacteroides fragilis

  • Anaerobic growth medium

  • Sterile saline

  • This compound sodium salt

  • Sterile syringes and needles

Procedure:

  • Inoculum Preparation:

    • Culture B. fragilis under anaerobic conditions.

    • Prepare a bacterial suspension in sterile saline at a concentration known to induce abscess formation.

  • Induction of Subcutaneous Abscess:

    • Inject the bacterial inoculum subcutaneously into the flank of the mice.

  • This compound Administration:

    • Initiate this compound treatment after a predetermined time post-infection. The dosage and route of administration should be based on prior pharmacokinetic studies.

    • Continue treatment for a specified duration (e.g., five days).[5]

  • Evaluation of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically excise the abscesses.

    • Homogenize the abscess tissue in sterile saline.

    • Perform quantitative bacteriologic analysis by plating serial dilutions of the homogenate on appropriate agar and incubating under anaerobic conditions.

    • Calculate the decrease in bacterial counts compared to a control group.[5]

Visualizations

Mechanism of Action and Host Response

This compound, like other β-lactam antibiotics, primarily functions by inhibiting the synthesis of the bacterial cell wall.[3] It achieves this by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[3]

The host immune response to the bacterial infections treated by this compound is complex and depends on the specific pathogen.

Moxalactam_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits This compound->PBP CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Lysis Cell Lysis PBP->Lysis Inactivation leads to CellWall->Lysis Inhibition leads to

This compound's mechanism of action.

Host_Immune_Response_B_fragilis cluster_host Host Immune Response to B. fragilis B_fragilis Bacteroides fragilis PSA Polysaccharide A (PSA) B_fragilis->PSA Expresses TLR2 TLR2 PSA->TLR2 Recognized by pDC Plasmacytoid Dendritic Cell (pDC) CD4_T_Cell CD4+ T Cell pDC->CD4_T_Cell Presents antigen to IL10 IL-10 Secretion CD4_T_Cell->IL10 Induces Immune_Modulation Immune Modulation (Abscess Formation Control) IL10->Immune_Modulation Leads to

Host immune response to B. fragilis.

Experimental_Workflow_IP_Infection cluster_analysis Data Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum infect_mice Intraperitoneal Infection of Mice prep_inoculum->infect_mice treat_this compound Administer this compound (or Vehicle Control) infect_mice->treat_this compound monitor Monitor Survival (e.g., 7 days) treat_this compound->monitor bacterial_load Quantify Bacterial Load (Organs/Peritoneal Fluid) treat_this compound->bacterial_load Alternative Endpoint calc_ed50 Calculate ED50 monitor->calc_ed50 endpoint Endpoint calc_ed50->endpoint bacterial_load->endpoint

Workflow for an intraperitoneal infection model.

References

Application Notes and Protocols for Testing Moxalactam Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of Moxalactam in combination with other antimicrobial agents. The following methodologies are industry-standard for determining whether a combination of antibiotics results in an effect that is greater than the sum of their individual effects.

Introduction

This compound (or Latamoxef) is a synthetic oxa-beta-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. Synergy testing helps to identify antibiotic combinations that are more potent than the individual drugs, potentially lowering required doses, reducing toxicity, and minimizing the development of resistance.

The primary objectives of these protocols are to determine the nature of the interaction between this compound and a partner antibiotic, which can be classified as follows:

  • Synergy: The combined effect is significantly greater than the sum of the effects of each drug used alone.[2]

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[2]

  • Antagonism: The combined effect is less than the effect of the most active drug alone.[2]

This document outlines two of the most common and robust methods for synergy testing: the Checkerboard Assay and the Time-Kill Curve Analysis .[3][4]

Data Presentation

Quantitative data from synergy testing should be summarized for clear interpretation and comparison.

Table 1: Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay

Bacterial StrainThis compound MIC (µg/mL)Partner Antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Partner Antibiotic MIC in Combination (µg/mL)FICIInterpretation
Example: E. coli ATCC 259222.04.00.50.50.375Synergy
Example: P. aeruginosa ATCC 278538.016.04.04.00.75Additive
Example: K. pneumoniae BAA-170516.08.016.04.01.5Indifference
Example: S. aureus ATCC 292131.02.02.04.06.0Antagonism

Table 2: Time-Kill Curve Analysis Summary (Log10 CFU/mL Reduction at 24 hours)

Bacterial StrainThis compound AlonePartner Antibiotic AloneThis compound + Partner AntibioticInterpretation
Example: E. coli ATCC 259222.51.85.0Synergy
Example: P. aeruginosa ATCC 278531.52.02.5Indifference
Example: K. pneumoniae BAA-17053.01.02.0Antagonism

Experimental Protocols

Protocol 1: Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) Index, which quantifies the interaction between two antibiotics.[5][6][7][8]

Materials:

  • This compound and partner antibiotic powders

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration of 100x the highest desired final concentration in the appropriate solvent.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.

    • Row H should contain only the serial dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC).

    • Column 11 should contain only the serial dilutions of the partner antibiotic to determine its MIC.

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Reading Results: After incubation, determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI for each well showing no growth using the following formula:[5][6]

    FICI = FIC of this compound + FIC of Partner Antibiotic

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[5][10]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[5][10]

    • Antagonism: FICI > 4.0[5][10]

Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis assesses the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[4][11][12]

Materials:

  • This compound and partner antibiotic

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the checkerboard assay protocol, with a starting density of approximately 5 x 10⁵ CFU/mL in multiple tubes/flasks of CAMHB.

  • Experimental Setup: Prepare tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x MIC, 1x MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • This compound + partner antibiotic (at the same concentrations as the individual tubes)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[9]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11][13]

    • Indifference: A < 2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Mechanism of Action Bacterial Cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Wall Synthesis->Bacterial Cell Maintains Integrity Cell Lysis Cell Lysis and Death Cell Wall Synthesis->Cell Lysis Inhibition leads to This compound This compound This compound->PBP Inhibits Partner Antibiotic Partner Antibiotic Synergistic Target Synergistic Target Partner Antibiotic->Synergistic Target Acts on

Caption: Mechanism of action of this compound and potential for synergy.

G cluster_1 Checkerboard Assay Workflow A Prepare Serial Dilutions of this compound and Partner Antibiotic B Inoculate 96-well Plate with Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC of Individual Agents and Combinations C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret Synergy, Additivity, or Antagonism E->F

Caption: Experimental workflow for the checkerboard synergy assay.

G cluster_2 Time-Kill Curve Analysis Workflow A Prepare Bacterial Inoculum in CAMHB with Antibiotics (Alone and in Combination) B Incubate with Shaking at 37°C A->B C Sample at Multiple Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions and Plate for Viable Counts C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot Log10 CFU/mL vs. Time and Analyze Curves E->F

Caption: Experimental workflow for time-kill curve synergy analysis.

References

Moxalactam in the Treatment of Intraperitoneal Mixed Infections: Application Notes and Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of moxalactam (also known as latamoxef) in treating intraperitoneal mixed aerobic and anaerobic infections in murine models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of antimicrobial agents.

Introduction

Intra-abdominal infections are a significant cause of morbidity and mortality and are frequently polymicrobial in nature, involving both aerobic and anaerobic bacteria.[1][2] The synergistic interaction between facultative anaerobes like Escherichia coli and obligate anaerobes such as Bacteroides fragilis is a hallmark of these infections.[3][4][5] Animal models that mimic this complex interplay are crucial for the development of effective antimicrobial therapies.[6] this compound, a broad-spectrum oxa-β-lactam antibiotic, has demonstrated efficacy against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a candidate for treating such mixed infections.[7] Its stability against many β-lactamases further enhances its therapeutic potential.

Quantitative Data Summary

The efficacy of this compound in murine models of intraperitoneal mixed infections has been evaluated in several studies. The following tables summarize key quantitative data from this research.

Table 1: In Vivo Efficacy of this compound in a Murine Intraperitoneal Abscess Model

Treatment GroupDosage (mg/kg/day)Bacterial SpeciesMean Reduction in Bacterial Count (log10 CFU)Reference
This compound40B. fragilis (monomicrobial)2.2[8]
This compound40E. coli (monomicrobial)4.0[8]
This compound40B. fragilis (polymicrobial)1.9[8]
This compound40E. coli (polymicrobial)3.6[8]

Table 2: this compound Concentration in Serum and Abscess Capsules

ParameterValueReference
Mean Peak Serum Concentration (mg/L)32.8[8]
Mean Capsular Concentration (B. fragilis infection) (mg/L)1.8[8]
Mean Capsular Concentration (E. coli infection) (mg/L)0.7[8]
Mean Capsular Concentration (Polymicrobial infection) (mg/L)<0.5[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound in treating intraperitoneal mixed infections in mice.

Protocol 1: Induction of Intraperitoneal Mixed Infection in Mice

This protocol describes a method for establishing a reproducible intraperitoneal infection with E. coli and B. fragilis.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

  • Escherichia coli (e.g., ATCC 25922)

  • Bacteroides fragilis (e.g., ATCC 25285)

  • Brain Heart Infusion (BHI) broth and agar

  • Anaerobic gas generating system

  • Sterile saline (0.9% NaCl)

  • Sterile 1 mL syringes with 25-27 gauge needles

Procedure:

  • Bacterial Culture Preparation:

    • Culture E. coli aerobically in BHI broth overnight at 37°C.

    • Culture B. fragilis anaerobically in pre-reduced BHI broth overnight at 37°C.

  • Inoculum Preparation:

    • Harvest the bacterial cultures by centrifugation.

    • Wash the bacterial pellets twice with sterile saline.

    • Resuspend each bacterial pellet in sterile saline to a concentration of approximately 10⁸-10⁹ colony-forming units (CFU)/mL, standardized using a spectrophotometer (e.g., OD600).

    • Prepare the mixed inoculum by combining equal volumes of the E. coli and B. fragilis suspensions. The final inoculum should contain the desired CFU of each bacterium per injection volume (typically 0.2-0.5 mL).

  • Infection of Mice:

    • Administer the mixed bacterial inoculum via intraperitoneal (IP) injection.

    • Observe the animals closely for signs of infection, such as lethargy, ruffled fur, and abdominal distention.

Protocol 2: this compound Treatment Regimen

This protocol outlines the preparation and administration of this compound for treating the induced infection.

Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline for injection

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare a stock solution of this compound in sterile saline. For example, to achieve a 40 mg/kg dose for a 25g mouse (1 mg/mouse), a 10 mg/mL stock solution can be prepared, and 0.1 mL administered.

    • Ensure the this compound is completely dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Administration of this compound:

    • Treatment should be initiated at a predetermined time post-infection (e.g., 2-4 hours).

    • Administer the prepared this compound solution via intraperitoneal or subcutaneous injection.

    • Continue treatment at specified intervals (e.g., every 8 or 12 hours) for the duration of the study (e.g., 5-10 days).

Protocol 3: Evaluation of Efficacy

This protocol describes methods to assess the effectiveness of this compound treatment.

Materials:

  • Sterile dissecting instruments

  • Sterile phosphate-buffered saline (PBS)

  • Stomacher or tissue homogenizer

  • BHI agar plates

  • Anaerobic gas generating system

Procedure:

  • Survival Monitoring:

    • Monitor the survival of all animal groups daily for the duration of the experiment.

  • Bacteriological Analysis:

    • At predetermined time points, euthanize a subset of animals from each group.

    • Aseptically collect peritoneal fluid and any formed abscesses.

    • Weigh the abscesses and homogenize them in a known volume of sterile PBS.

    • Perform serial dilutions of the peritoneal fluid and abscess homogenates in sterile PBS.

    • Plate the dilutions onto BHI agar plates for aerobic (E. coli) and anaerobic (B. fragilis) bacterial enumeration.

    • Incubate the plates at 37°C and count the colonies to determine the CFU per mL of fluid or per gram of tissue.

  • Data Analysis:

    • Compare the survival rates between treated and untreated groups using Kaplan-Meier survival analysis.

    • Compare the bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Pathogenesis of Mixed Intraperitoneal Infection

G Inoculation Intraperitoneal Inoculation (E. coli & B. fragilis) EarlyPhase Early Phase (0-48h) Acute Peritonitis & Sepsis Inoculation->EarlyPhase Ecoli E. coli Inoculation->Ecoli Bfragilis B. fragilis Inoculation->Bfragilis LatePhase Late Phase (>48h) Abscess Formation EarlyPhase->LatePhase HostResponse1 Host Inflammatory Response (Cytokine Storm, Septic Shock) EarlyPhase->HostResponse1 HostResponse2 Host Response (Encapsulation, Abscess Wall Formation) LatePhase->HostResponse2 Ecoli->EarlyPhase Synergy Synergistic Interaction Ecoli->Synergy Bfragilis->Synergy Mortality High Mortality HostResponse1->Mortality Abscess Intra-abdominal Abscess HostResponse2->Abscess Synergy->LatePhase

Caption: Pathogenesis of mixed E. coli and B. fragilis intraperitoneal infection.

Experimental Workflow for Efficacy Testing

G Start Start Infection Induce Intraperitoneal Mixed Infection in Mice Start->Infection Grouping Randomize into Treatment & Control Groups Infection->Grouping Treatment Administer this compound (Treatment Group) Grouping->Treatment Control Administer Vehicle (Control Group) Grouping->Control Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Control->Monitoring Endpoint Endpoint Reached (e.g., Day 7) Monitoring->Endpoint Analysis Bacteriological & Statistical Analysis Endpoint->Analysis Results Results Analysis->Results G Ecoli E. coli Nutrient Consumption of Local Oxygen & Nutrients Ecoli->Nutrient Bfragilis B. fragilis Growth Enhanced Growth of B. fragilis Bfragilis->Growth Capsule B. fragilis Capsular Polysaccharide Bfragilis->Capsule AnaerobicEnv Creation of Anaerobic Environment Nutrient->AnaerobicEnv AnaerobicEnv->Growth Abscessogenesis Promotion of Abscess Formation Capsule->Abscessogenesis Protection Protection of E. coli from Phagocytosis Abscessogenesis->Protection Protection->Ecoli

References

Application Notes and Protocols for Moxalactam in Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[1][2] this compound has demonstrated stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[1][3]

The time-kill curve assay is a critical in vitro pharmacodynamic method used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This assay provides valuable information on the rate and extent of bacterial killing at various concentrations of the antibiotic, typically multiples of the Minimum Inhibitory Concentration (MIC). A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, while a bacteriostatic effect is characterized by a < 3-log10 reduction.

These application notes provide a detailed protocol for performing time-kill curve assays with this compound and present illustrative data on its activity against key bacterial pathogens.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process can be summarized in the following steps:

  • Penetration: this compound penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.

  • PBP Binding: In the periplasmic space, this compound covalently binds to penicillin-binding proteins (PBPs).[1][2]

  • Inhibition of Transpeptidation: The binding of this compound to PBPs inhibits their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.

  • Cell Wall Disruption: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1]

cluster_0 Bacterial Cell This compound This compound OuterMembrane Outer Membrane (Gram-Negative) This compound->OuterMembrane Penetration Periplasm Periplasmic Space OuterMembrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) PBP->Peptidoglycan Inhibition CellWall Cell Wall Integrity Peptidoglycan->CellWall Disruption Lysis Cell Lysis CellWall->Lysis cluster_0 Experimental Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Tubes with Bacteria A->C B Set up Test Tubes with This compound at 0.5x, 1x, 2x, 4x MIC and Growth Control B->C D Incubate at 37°C with Shaking C->D E Sample at 0, 2, 4, 6, 8, 12, 24 hours D->E F Perform Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates and Count Colonies G->H I Calculate log10 CFU/mL and Plot Data H->I cluster_0 Interpretation of Time-Kill Assay Results Result Time-Kill Curve Data (log10 CFU/mL vs. Time) Bactericidal Bactericidal (≥3-log10 reduction) Result->Bactericidal Rapid killing Bacteriostatic Bacteriostatic (<3-log10 reduction) Result->Bacteriostatic Inhibition of growth Regrowth Regrowth Result->Regrowth Increase in CFU/mL after initial reduction Indifference Indifference (Similar to Growth Control) Result->Indifference No significant effect

References

Application Notes and Protocols for Moxalactam in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a broad-spectrum synthetic oxa-beta-lactam antibiotic. It is structurally related to the cephalosporins, with an oxygen atom replacing the sulfur atom in the cephalosporin nucleus.[1][2][3] This structural modification enhances its antibacterial activity.[4] this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1] This leads to cell lysis and bacterial death.[1] A key feature of this compound is its stability against many beta-lactamase enzymes produced by resistant bacteria, which is conferred by its 7-alpha-methoxy substituent.[1][4] These characteristics make this compound a valuable tool for in vitro research in antibacterial drug discovery and development.[1]

Data Presentation

Table 1: Solubility of this compound (Sodium Salt)
SolventSolubility
Water~50 mg/mL[1][7][8]
DMSO~5 mg/mL[1][7]
Table 2: Storage and Stability of this compound
FormStorage TemperatureStability Notes
Crystalline Solid-20°C[1][7]≥ 4 years[7]
Crystalline Solid2-8°C[9][10]Stable under recommended conditions.[9]
Aqueous Solution25°C (Room Temperature)Should be used within 24 hours.[11]
Aqueous Solution5°CStable for up to 96 hours, maintaining at least 90% of initial potency.[11]
Aqueous SolutionNot SpecifiedNot recommended for storage for more than one day.[1][7]
Solution in Serum37°CAppreciable loss of activity with a half-life of 8 hours.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for use in in vitro assays.

Materials:

  • This compound sodium salt (crystalline solid)[7]

  • Sterile, nuclease-free water or DMSO

  • Sterile conical tubes (e.g., 50 mL)

  • Syringe (e.g., 50 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sodium salt.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (refer to Table 1 for solubility). For example, to prepare a 50 mg/mL stock solution in water, add 1 mL of sterile water for every 50 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear to very slightly hazy and colorless to faint yellow.[8]

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the stock solution into a new sterile conical tube.[1] This step is not required for solutions prepared in DMSO.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.[1] Aqueous solutions should be used promptly and are not recommended for storage for more than one day.[1][7]

Protocol 2: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Bacterial isolate for testing

  • Sterile 96-well microtiter plates[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[1]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[1]

  • Multichannel pipette

Procedure:

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.[1]

    • Each well should contain 100 µL of the diluted antibiotic solution.[1]

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[1]

    • Suspend the colonies in sterile saline or PBS.[1]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.[1]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.[1]

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

Visualizations

Moxalactam_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and acylates Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes final steps of Lysis Cell Lysis and Death PBP->Lysis Inhibition of PBPs leads to CellWall Bacterial Cell Wall (Peptidoglycan) Synthesis->CellWall Builds

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Moxa Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Moxa->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to Final Concentration Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application of Moxalactam in Anaerobic Susceptibility Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of Moxalactam (Latamoxef) in anaerobic susceptibility testing. This compound is a synthetically derived 1-oxa-β-lactam antibiotic with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its notable stability in the presence of β-lactamases makes it a significant agent in the study and treatment of anaerobic infections.[1][2][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][4] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. By disrupting its synthesis, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1][4] The presence of a 7-α-methoxy group in its β-lactam ring confers resistance to hydrolysis by many β-lactamase enzymes, enhancing its efficacy against resistant bacteria.[1][5]

Spectrum of Activity

This compound has demonstrated significant in vitro activity against a variety of clinically important anaerobic bacteria. This includes members of the Bacteroides fragilis group, Fusobacterium species, Clostridium perfringens, and anaerobic gram-positive cocci.[1][5][6] It is particularly active against the Bacteroides fragilis group, which are often resistant to other β-lactam antibiotics due to β-lactamase production.[7][8]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC data for this compound against various anaerobic bacteria, compiled from multiple studies. The agar dilution method is the reference standard for anaerobic susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[1][9]

Table 1: MIC of this compound against Various Anaerobic Bacteria

Anaerobic SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group100------4[10]
Bacteroides fragilis group---------32[1]
Bacteroides fragilis80---------[6]
Bacteroides melaninogenicus------------[6]
Fusobacterium species------------[6]
Anaerobic gram-positive cocci------------[6]
Clostridium perfringens------------[6]

Table 2: Recommended MICs for Quality Control Strains

Control StrainTesting MethodRecommended MIC (µg/mL)Reference
Bacteroides fragilis ATCC 25285Agar Dilution0.5[11]
Bacteroides fragilis ATCC 25285Microdilution0.5[11]
Bacteroides thetaiotaomicron ATCC 29741Agar Dilution8[11]
Clostridium perfringens ATCC 13124Agar Dilution0.063[11]

Experimental Protocols

The following are detailed protocols for anaerobic susceptibility testing with this compound. The agar dilution method is presented as the reference standard, followed by the broth microdilution method.

Agar Dilution Susceptibility Testing Protocol

This method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.[1]

1. Media Preparation:

  • Recommended Medium: Wilkins-Chalgren agar is the recommended medium.[1]

  • Prepare the agar according to the manufacturer's instructions and sterilize.

  • Cool the sterilized agar to 48-50°C in a water bath.

  • Prepare a stock solution of this compound of known concentration.

  • Perform serial dilutions of the this compound stock solution and add them to the molten agar to achieve the desired final concentrations.

  • Pour the agar into petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • Grow the anaerobic bacteria to be tested in an appropriate broth medium (e.g., thioglycollate broth) for 24-48 hours.

  • Adjust the turbidity of the broth culture to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[1]

  • Dilute the standardized inoculum 1:10 in broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL for inoculation.

3. Inoculation and Incubation:

  • Inoculate the agar plates containing the various concentrations of this compound with the prepared bacterial suspension. A multipoint inoculator is often used for this purpose.

  • Include a growth control plate (without antibiotic) and a sterility control plate.

  • Incubate the plates in an anaerobic environment (e.g., an anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 48 hours.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, or allows for the growth of only a single discrete colony or a fine, barely visible haze.[5]

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis media_prep Prepare Wilkins-Chalgren agar with serial dilutions of this compound inoculate Inoculate agar plates with bacterial suspension media_prep->inoculate inoculum_prep Prepare anaerobic bacterial inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate anaerobically at 35-37°C for 48h inoculate->incubate read_results Read plates and determine the lowest concentration with no growth incubate->read_results determine_mic MIC Value read_results->determine_mic

Agar Dilution Susceptibility Testing Workflow
Broth Microdilution Susceptibility Testing Protocol

This method is a practical alternative for clinical laboratories, though currently, CLSI guidelines limit its use to the Bacteroides fragilis group.[12][13]

1. Plate Preparation:

  • Use commercially available or laboratory-prepared microtiter plates containing serial dilutions of this compound in an appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).

  • A growth control well (no antibiotic) and a sterility control well should be included for each isolate.

2. Inoculum Preparation:

  • Prepare the inoculum as described for the agar dilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3. Inoculation and Incubation:

  • Inoculate the microtiter plates with the prepared bacterial suspension.

  • Seal the plates to maintain an anaerobic environment or place them in an anaerobic chamber or jar.

  • Incubate at 35-37°C for 48 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis plate_prep Prepare microtiter plates with serial dilutions of this compound in broth inoculate Inoculate microtiter wells with bacterial suspension plate_prep->inoculate inoculum_prep Prepare anaerobic bacterial inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate anaerobically at 35-37°C for 48h inoculate->incubate read_results Read plates for turbidity and determine the lowest concentration with no growth incubate->read_results determine_mic MIC Value read_results->determine_mic

Broth Microdilution Susceptibility Testing Workflow

Resistance Mechanisms

Resistance to β-lactam antibiotics in anaerobic bacteria can occur through several mechanisms:

  • β-lactamase production: This is the most common mechanism, where enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[8][14] this compound is notably resistant to many of these enzymes.[1][10]

  • Alteration of Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance.[8]

  • Reduced Permeability: Alterations in the outer membrane of Gram-negative anaerobic bacteria can limit the penetration of the antibiotic to its target PBPs.[8]

Conclusion

This compound remains a potent antibiotic against a broad spectrum of anaerobic bacteria, particularly β-lactamase-producing strains. Standardized susceptibility testing methods, such as the agar dilution and broth microdilution techniques, are crucial for determining its in vitro efficacy and guiding its potential clinical use. Continuous surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and ensure the continued effectiveness of this important antimicrobial agent.

References

Moxalactam Dosage Calculation for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa-β-lactam antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic strains.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3][4][5] This document provides detailed application notes and protocols for the calculation of this compound dosage in in vivo animal studies, intended to guide researchers in designing effective and reproducible experiments.

Mechanism of Action

This compound's bactericidal effect is achieved through the acylation of the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein). This inactivation of the enzyme prevents the formation of cross-links between linear peptidoglycan strands, thereby inhibiting the final stage of bacterial cell wall synthesis. The compromised cell wall leads to cell lysis, mediated by bacterial autolytic enzymes.[5]

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_synthesis Inhibits final stage of Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Essential for Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Figure 1: Mechanism of action of this compound.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize quantitative data on this compound dosages used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary significantly based on the animal model, the pathogen being studied, the severity of the infection, and the pharmacokinetic and pharmacodynamic properties of the drug in that specific species.

Table 1: this compound Dosage in Rodent Models

Animal ModelInfection ModelPathogen(s)Dosage RegimenRoute of AdministrationKey FindingsReference(s)
MouseIntraperitoneal InfectionGram-positive and Gram-negative bacteriaED50 < 7.4 mg/mouseSubcutaneous (s.c.)Showed protective activity against bacterial infections.[1]
MouseSubcutaneous AbscessBacteroides fragilisNot specifiedNot specifiedOptimal results in reducing bacterial counts after five days of treatment.[3]
RatToxicity StudyN/A100-3500 mg/kg/dayNot specifiedTreatment-related effects were limited to soft stool and cecal dilatation at higher doses.

Table 2: this compound Dosage in Non-Rodent Models

Animal ModelInfection ModelPathogen(s)Dosage RegimenRoute of AdministrationKey FindingsReference(s)
RabbitIntraperitoneal AbscessBacteroides fragilis & Escherichia coli40 mg/kg/dayNot specifiedDecreased bacterial colony counts in polymicrobial infections.
Calf (unweaned)Pharmacokinetic StudyN/A10 or 20 mg/kg (single dose)Intravenous (i.v.) or Intramuscular (i.m.)Elimination half-life of ~144-156 minutes (i.v.) and ~198-200 minutes (i.m.).[6]
DogPharmacokinetic/Pharmacodynamic AnalysisESBL-producing Enterobacterales20, 30, 40, 50, and 60 mg/kgIntravenous (i.v.)Regimens of 30–60 mg/kg every 6-8 hours were found to be optimal for bacteriostatic and bactericidal effects against E. coli and K. pneumoniae.[7][8]

Allometric Scaling for Dosage Calculation

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area, which is related to metabolic rate.[9][10] This approach is often more accurate than simple weight-based (mg/kg) conversions. The following formula can be used to calculate the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED) and vice versa.

Formula for Dose Conversion:

AED (mg/kg) = HED (mg/kg) × (Km_human / Km_animal)

Where Km is the conversion factor, calculated as Body Weight (kg) / Body Surface Area (m²).

Table 3: Km Factors for Dose Conversion Between Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.520

Source:[9][10]

cluster_0 Known Information cluster_1 Calculation cluster_2 Result Known_Dose Known Dose in Species A (mg/kg) Calculation AED (Species B) = Dose (Species A) * (Km_A / Km_B) Known_Dose->Calculation Km_A Km factor for Species A Km_A->Calculation Km_B Km factor for Species B Km_B->Calculation AED_B Animal Equivalent Dose (AED) in Species B (mg/kg) Calculation->AED_B

Figure 2: Allometric scaling workflow for dose calculation.

Experimental Protocols

Mouse Intraperitoneal Infection Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection.

Materials:

  • Specific pathogen-free mice (strain, age, and sex appropriate for the study)

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)

  • Sterile saline

  • Mucin (optional, to enhance virulence)

  • This compound for injection

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in a suitable broth at 37°C.

    • Harvest the bacterial cells by centrifugation and wash them with sterile saline.

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (CFU/mL). The concentration should be predetermined to establish a lethal or sublethal infection.

    • (Optional) To enhance virulence, the bacterial suspension can be mixed with an equal volume of sterile mucin.

  • Infection:

    • Administer the bacterial inoculum (typically 0.2-0.5 mL) to each mouse via intraperitoneal (IP) injection.

  • This compound Administration:

    • Prepare a sterile solution of this compound in saline for injection.

    • At a predetermined time post-infection (e.g., 1 and 6 hours), administer the this compound solution to the treatment groups via subcutaneous (s.c.) or intraperitoneal (IP) injection. The dosage should be based on prior studies or allometric scaling calculations. Include a vehicle control group receiving only saline.

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for signs of illness and survival.

    • The 50% effective dose (ED50), the dose that protects 50% of the infected animals, can be calculated from the survival data.

    • Alternatively, at specific time points post-treatment, cohorts of animals can be euthanized to determine bacterial loads in organs (e.g., spleen, liver) or peritoneal fluid by plating serial dilutions on appropriate agar plates.

Start Start Inoculum_Prep Prepare Bacterial Inoculum Start->Inoculum_Prep Infection Infect Mice (Intraperitoneal Injection) Inoculum_Prep->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine Endpoint (e.g., Survival, Bacterial Load) Monitoring->Endpoint End End Endpoint->End

References

Application Notes & Protocols: Fluorescent D-Amino Acids for Elucidating Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Powerful Tool for Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a structure essential for survival, is a primary target for many life-saving antibiotics. Understanding the synthesis and remodeling of its key component, peptidoglycan (PG), is critical for overcoming antibiotic resistance and discovering new drugs. Fluorescent D-amino acids (FDAAs) have emerged as a powerful and versatile tool for the real-time visualization and analysis of cell wall synthesis in live bacteria.[1][2]

FDAAs are fluorescently-tagged versions of the D-amino acids that bacteria naturally use to build their PG layer. These probes are metabolically incorporated into the cell wall by transpeptidase enzymes, effectively lighting up the sites of active PG synthesis.[3][4][5][6] This allows for direct, specific, and covalent labeling of bacterial growth with minimal perturbation to the cells.[1][7][8]

Application Notes

FDAAs provide significant advantages for studying PG dynamics, enabling a wide range of applications in microbiology and drug discovery.

  • Visualizing Bacterial Growth and Morphology: FDAAs allow for high-resolution imaging of where and when new cell wall material is synthesized. This has been instrumental in studying different modes of bacterial growth (e.g., polar, septal, or diffuse) and understanding the complex machinery that governs cell shape and division.[1][9]

  • High-Throughput Antibiotic Screening: The rate of FDAA incorporation is a direct measure of PG synthesis activity. This principle is used in rapid antibiotic susceptibility testing (AST).[10][11][12] A decrease in fluorescence intensity indicates that a compound is effectively inhibiting cell wall synthesis, making FDAAs ideal for screening new antibiotic candidates.

  • Investigating Antibiotic Mechanism of Action: By observing how antibiotics alter the pattern and intensity of FDAA labeling, researchers can gain insights into their specific mechanisms of action. For example, beta-lactams, which inhibit D,D-transpeptidases, cause a significant reduction in FDAA incorporation.[3][4]

  • Probing PG Dynamics with "Virtual Time-Lapse" Microscopy: By sequentially adding FDAAs of different colors, researchers can create a chronological record of cell wall synthesis on a single cell.[1][7][8] This pulse-chase labeling strategy allows for the visualization of dynamic processes like cell elongation, septum formation, and the fate of old versus new PG material.

Quantitative Data

The fluorescence intensity from incorporated FDAAs can be quantified to provide robust data for analysis, particularly in the context of antibiotic screening. The following table illustrates representative data from a Fluorescent D-Amino Acid based Antibiotic Susceptibility Test (FaAST).[10][11]

AntibioticOrganismConcentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)% Inhibition of PG Synthesis
No Drug Control E. coli015,2300%
Ampicillin E. coli0.513,8808.9%
19,44238.0%
2 (MIC)4,56970.0%
41,51090.1%
Ciprofloxacin E. coli0.515,0101.4%
114,8952.2%
215,310-0.5%
414,9501.8%

Table 1: Example quantitative data from a FaAST assay. Ampicillin, a cell wall synthesis inhibitor, shows a dose-dependent decrease in FDAA incorporation. Ciprofloxacin, which targets DNA gyrase, has no effect on PG synthesis and thus does not reduce fluorescence.

The following table provides an overview of commonly used FDAAs.[1][7][13]

FDAA NameFluorophoreEmission ColorExcitation (nm)Emission (nm)Gram-Negative UseGram-Positive Use
HADA HydroxycoumarinBlue~405~450ExcellentExcellent
NADA NitrobenzoxadiazoleGreen~488~550GoodExcellent
RADA TAMRAOrange-Red~555~575LimitedExcellent
YADA Lucifer YellowGreen-Yellow~428~535GoodExcellent

Table 2: Properties of common Fluorescent D-Amino Acids (FDAAs). Permeability into Gram-negative bacteria can be a limiting factor for larger fluorophores.[1]

Visualizations

Mechanism of FDAA Incorporation

The diagram below illustrates the terminal step of peptidoglycan synthesis, where Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (LDTs) crosslink adjacent peptide stems. FDAAs are incorporated into the PG sacculus by these same enzymes.

fdaa_incorporation cluster_membrane Periplasm cluster_pbp PBP (D,D-Transpeptidase) cluster_ldt LDT (L,D-Transpeptidase) lipid_ii Lipid II Precursor (NAG-NAM-Peptide) pg_strand Growing Peptidoglycan Strand lipid_ii->pg_strand Glycosyl- transferase donor_stem Donor Peptide Stem (...D-Ala-D-Ala) pg_strand->donor_stem pbp PBP Active Site donor_stem->pbp Binds ldt LDT Active Site donor_stem->ldt Binds acceptor_stem Acceptor Peptide Stem fdaa FDAA fdaa->pbp Binds & is incorporated fdaa->ldt Binds & is incorporated pbp->acceptor_stem Forms 4-3 Crosslink ldt->acceptor_stem Forms 3-3 Crosslink

Caption: FDAA Incorporation into the Peptidoglycan Layer.

Experimental Workflow for Antibiotic Screening

This workflow outlines the key steps in a high-throughput screen to identify inhibitors of cell wall synthesis using FDAAs.

screening_workflow start Start plate Dispense Bacterial Culture into 96-well plate start->plate add_compounds Add Test Compounds (One per well) plate->add_compounds incubate1 Incubate (e.g., 30 min) add_compounds->incubate1 add_fdaa Add FDAA (e.g., HADA) to all wells incubate1->add_fdaa incubate2 Incubate (e.g., 15 min) add_fdaa->incubate2 wash Wash cells to remove unbound FDAA incubate2->wash read Read Fluorescence (Plate Reader or Flow Cytometer) wash->read analyze Analyze Data: Compare to Controls read->analyze end Identify Hits (Low Fluorescence) analyze->end

Caption: High-Throughput Antibiotic Screening Workflow using FDAAs.

Experimental Protocols

Protocol 1: General Labeling of Bacterial Peptidoglycan with HADA

This protocol describes the general procedure for labeling actively growing bacteria with the blue-fluorescent FDAA, HADA.

Materials:

  • Mid-log phase bacterial culture (e.g., E. coli, B. subtilis)

  • Growth medium (e.g., LB, TSB)

  • HADA (7-hydroxycoumarin-amino-D-alanine) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

  • Grow a bacterial culture to mid-log phase (e.g., OD600 of 0.3-0.5) in their standard growth medium at the optimal temperature.

  • Transfer 1 mL of the culture to a 1.5 mL microcentrifuge tube.

  • Add HADA stock solution to the culture to a final concentration of 250 µM - 1 mM. The optimal concentration may need to be determined empirically for each species.

  • Incubate the culture with HADA under normal growth conditions. The labeling time can be varied depending on the experimental goal:

    • Short Pulse (30 seconds - 5 minutes): To label active sites of PG synthesis.[1][7]

    • Long Pulse (1-2 generations): To achieve uniform labeling of the entire cell wall.

  • To stop the labeling, centrifuge the cells at 5,000 x g for 2 minutes.

  • Remove the supernatant and resuspend the cell pellet in 1 mL of fresh, pre-warmed PBS. This step washes away excess, unbound HADA.

  • Repeat the wash step (Step 6) two more times to minimize background fluorescence.

  • After the final wash, resuspend the cell pellet in a small volume (e.g., 50 µL) of PBS.

  • Spot 2-3 µL of the cell suspension onto a clean microscope slide, place a coverslip on top, and seal if necessary.

  • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for HADA (Excitation ~405 nm / Emission ~450 nm).

Protocol 2: High-Throughput Antibiotic Susceptibility Test (FaAST)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using FDAA incorporation as a readout for metabolic activity.[10][11]

Materials:

  • Mid-log phase bacterial culture

  • Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • HADA stock solution (10 mM in DMSO)

  • Antibiotic stocks of known concentration

  • Sterile 96-well microtiter plate (black, clear bottom recommended for microscopy)

  • Plate reader with fluorescence capabilities or a flow cytometer

Procedure:

  • Prepare a serial dilution of the test antibiotic in growth medium directly in the 96-well plate. Include positive (no drug) and negative (no cells) controls.

  • Adjust the mid-log bacterial culture to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) in fresh growth medium.

  • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and controls.

  • Incubate the plate at the optimal growth temperature for a defined period (e.g., 2-4 hours). This allows the antibiotic to affect cell wall synthesis.

  • Following the initial incubation, add HADA to each well to a final concentration of 500 µM.

  • Incubate the plate for an additional 30-60 minutes to allow for HADA incorporation.

  • (Optional, for plate readers) Centrifuge the plate and wash the cells with PBS to reduce background. Resuspend in PBS for the final reading. For flow cytometry, washing may not be necessary but can improve the signal-to-noise ratio.

  • Measure the fluorescence intensity of each well using a plate reader (Ex/Em ~405/450 nm) or analyze the fluorescence of individual cells using a flow cytometer.

  • Plot the mean fluorescence intensity against the antibiotic concentration.

  • Determine the MIC as the lowest antibiotic concentration that causes a significant reduction (e.g., ≥90%) in fluorescence intensity compared to the no-drug control.

References

Application Note: Investigating the Role of Moxalactam in β-Lactamase Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-lactam antibiotics are a cornerstone of antibacterial therapy, acting by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[1][2] A primary mechanism of bacterial resistance to these agents is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug.[1][3] In many Gram-negative bacteria, such as Enterobacter spp., Citrobacter freundii, and Pseudomonas aeruginosa, the gene for the AmpC β-lactamase is inducible.[4][5] Its expression is typically low but can be significantly upregulated in the presence of certain β-lactam antibiotics, leading to clinical resistance.[5] This induction process is a critical consideration in drug development and antimicrobial stewardship.

Moxalactam is a β-lactam antibiotic structurally related to cephalosporins, distinguished by an oxacephem nucleus and a 7-α-methoxy group that confers stability against many β-lactamases.[6] While many β-lactams are potent inducers of AmpC, this compound has been reported to be a weak or non-inducer.[7] This note provides detailed protocols to investigate and quantify the β-lactamase inducing potential of this compound, comparing it against known inducers and controls. The methodologies described are essential for characterizing new antimicrobial agents and understanding the complex regulatory networks of bacterial resistance.

Mechanism of AmpC β-Lactamase Induction

In Gram-negative bacteria, the most well-characterized induction pathway is the AmpG-AmpR-AmpC system, which is intricately linked to peptidoglycan recycling.[2][4]

  • Inhibition of PBPs : β-lactam antibiotics inhibit PBPs, disrupting cell wall synthesis.[2]

  • Muropeptide Generation : This disruption leads to the accumulation of peptidoglycan breakdown products (muropeptides) in the periplasm.[2]

  • Transport : The permease AmpG transports these muropeptides into the cytoplasm.[4]

  • Signal Transduction : In the cytoplasm, the muropeptides interact with the LysR-type transcriptional regulator, AmpR. The presence of muropeptides, the inducers, converts AmpR from a repressor to an activator of ampC gene transcription.[8]

  • AmpC Production : Increased transcription leads to elevated production of the AmpC β-lactamase, which is then secreted into the periplasm to degrade β-lactam antibiotics.[5]

Experimental_Workflow cluster_culture Phase 1: Culture & Induction cluster_prep Phase 2: Sample Preparation cluster_assay Phase 3: Quantification & Analysis start Inoculate overnight culture into fresh medium growth Grow to early-log phase (OD600 ≈ 0.3) start->growth split Split culture growth->split inducer Add Inducer (e.g., this compound, Cefoxitin) at 1/2 MIC split->inducer Test control Add no antibiotic (Control) split->control Control incubation Incubate for 2-3 hours inducer->incubation control->incubation harvest Harvest cells by centrifugation incubation->harvest wash Wash cell pellet harvest->wash lysis Resuspend and lyse cells (Sonication / French Press) wash->lysis extract Centrifuge to obtain crude enzyme extract lysis->extract protein_assay Determine protein concentration (e.g., Bradford assay) extract->protein_assay nitrocefin_assay Measure β-lactamase activity (Nitrocefin assay) extract->nitrocefin_assay calculate Calculate Specific Activity (U/mg protein) protein_assay->calculate nitrocefin_assay->calculate

References

Application Notes and Protocols for Creating Moxalactam-Resistant Mutants in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing moxalactam-resistant bacterial mutants for in-vitro research. The protocols detailed below are designed to be adaptable for various Gram-negative bacteria, with a focus on common laboratory strains such as Escherichia coli.

Introduction

This compound is a broad-spectrum β-lactam antibiotic that has been pivotal in treating serious bacterial infections. However, the emergence of resistance has limited its clinical efficacy. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new antimicrobial strategies. The generation of this compound-resistant mutants in a controlled laboratory setting is a fundamental step in this research, enabling the study of resistance mechanisms, the evaluation of new antibiotic efficacy, and the screening for resistance-breaking compounds.

The primary mechanisms of resistance to this compound include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC β-lactamases, that hydrolyze the this compound molecule.[1]

  • Target Modification: Mutations in the genes encoding penicillin-binding proteins (PBPs), the molecular targets of this compound, which reduce the binding affinity of the drug.[1]

  • Reduced Permeability: Alterations in the outer membrane porins that restrict the entry of this compound into the bacterial cell.[1]

  • Efflux Pumps: The active transport of this compound out of the cell by efflux pump systems.[1]

This document provides detailed protocols for inducing mutations, selecting for this compound resistance, and confirming the resistant phenotype.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Susceptible and Resistant Gram-Negative Bacteria
Bacterial SpeciesPhenotypeThis compound MIC Range (µg/mL)Reference(s)
Escherichia coliSusceptible≤ 8[2]
Resistant≥ 64[2]
Pseudomonas aeruginosaSusceptible2 - 16[3]
Resistant> 32[3]
Klebsiella pneumoniaeSusceptible≤ 1[4]
Resistant≥ 4[4]
Serratia marcescensSusceptibleHighly Susceptible (in initial tests)[5]
ResistantShowed reduced susceptibility after treatment[5]
Streptococcus pneumoniaeRelatively Resistant to Penicillin4 - 16[6]
Highly Resistant to Penicillin128[6]
Table 2: Typical Parameters for Chemical Mutagenesis
MutagenOrganismConcentrationExposure TimeApproximate Survival RateReference(s)
Ethyl Methanesulfonate (EMS)E. coli0.05 M4 hoursNot specified[7]
HydroxylaminePhage P22Not specified27 - 33 hours0.5 - 2%[8]
HydroxylaminePlasmid DNA1 M20 hoursNot specified[9]

Experimental Protocols

Protocol 1: Induction of this compound Resistance using Chemical Mutagenesis

This protocol describes the use of Ethyl Methanesulfonate (EMS) and Hydroxylamine to induce random mutations in a bacterial population.

Materials:

  • Mid-log phase culture of the desired bacterial strain (e.g., E. coli K-12)

  • Ethyl Methanesulfonate (EMS)

  • Hydroxylamine hydrochloride

  • M9 minimal medium or other appropriate buffer

  • Sodium thiosulfate solution (for EMS inactivation)

  • Sterile microcentrifuge tubes and culture tubes

  • Incubator and shaking incubator

  • Centrifuge

Procedure for EMS Mutagenesis:

  • Grow a culture of the bacterial strain to mid-log phase (OD600 ≈ 0.4-0.6) in a suitable broth medium.

  • Harvest the cells by centrifugation and wash them twice with M9 minimal medium or an appropriate buffer.

  • Resuspend the cell pellet in M9 medium to the original culture volume.

  • Safety Precaution: EMS is a potent mutagen and suspected carcinogen. Perform the following steps in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Prepare a 0.1 M EMS solution in M9 medium. For a final concentration of 0.05 M, add an equal volume of the cell suspension to the EMS solution.[7]

  • Incubate the cell-mutagen mixture at 37°C with gentle shaking for 4 hours.[7]

  • To stop the mutagenesis, add an equal volume of sodium thiosulfate solution to inactivate the EMS.

  • Wash the cells twice with fresh broth medium to remove any residual mutagen.

  • Resuspend the cells in fresh broth and incubate for a period of phenotypic expression (e.g., 2-4 hours) to allow for the expression of any resistance-conferring mutations.

  • The mutagenized culture is now ready for the selection of resistant mutants (Protocol 2).

Procedure for Hydroxylamine Mutagenesis (for plasmid DNA):

  • Prepare a 1 M hydroxylamine solution and adjust the pH to approximately 6.7.[9]

  • Incubate 10 µg of plasmid DNA with 500 µL of the hydroxylamine solution for 20 hours at 37°C.[9]

  • Purify the mutagenized plasmid DNA.

  • Transform the purified plasmid into a suitable host bacterial strain.

  • Proceed with the selection of resistant mutants (Protocol 2).

Protocol 2: Selection of this compound-Resistant Mutants using the Gradient Plate Technique

This method allows for the selection of mutants with varying levels of resistance to this compound.

Materials:

  • Mutagenized bacterial culture (from Protocol 1) or a wild-type culture for spontaneous mutation selection

  • Sterile Petri dishes

  • Nutrient agar or other suitable solid medium

  • This compound stock solution (concentration to be determined based on the target organism's susceptibility)

  • Sterile pipettes and spreader

Procedure:

  • Prepare two bottles of nutrient agar.

  • Pour a bottom layer of plain nutrient agar into a sterile Petri dish and allow it to solidify at an angle to create a wedge.

  • To the second bottle of molten agar, add the this compound stock solution to a final concentration that is inhibitory to the wild-type strain.

  • Once the bottom layer has solidified, place the Petri dish flat and pour the this compound-containing agar on top to create a second wedge. This will establish a concentration gradient of this compound across the plate.

  • Spread a small volume (e.g., 100-200 µL) of the mutagenized or wild-type bacterial culture evenly over the surface of the gradient plate.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-72 hours.

  • Observe the plate for the growth of colonies. Colonies growing in the high-concentration region of the this compound gradient are likely to be resistant mutants.

  • Isolate individual colonies from the high-concentration area and streak them onto fresh plates containing a uniform, high concentration of this compound to confirm their resistance.

Protocol 3: Confirmation of this compound Resistance by Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to quantify the level of this compound resistance.

Materials:

  • Isolated resistant mutant and wild-type control strain

  • Muller-Hinton broth (or other suitable broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in Muller-Hinton broth in the wells of a 96-well plate. The concentration range should span the expected MICs of both the susceptible and resistant strains.

  • Prepare an inoculum of the resistant mutant and the wild-type control strain, adjusted to a 0.5 McFarland standard.

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualization

Moxalactam_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_resistance Resistance Mechanisms Moxalactam_out This compound Porin Porin Channel Moxalactam_out->Porin Entry Moxalactam_in This compound Porin->Moxalactam_in Influx Efflux Efflux Pump PBP Penicillin-Binding Proteins (PBPs) BetaLactamase β-Lactamase Inactive_this compound Inactive_this compound BetaLactamase->Inactive_this compound Inactivation Moxalactam_in->Efflux Efflux Moxalactam_in->PBP Binding & Inhibition Moxalactam_in->BetaLactamase Hydrolysis Reduced_Permeability Reduced Permeability (Porin Mutation/Loss) Reduced_Permeability->Porin Target_Modification Target Modification (PBP Mutation) Target_Modification->PBP Enzymatic_Degradation Enzymatic Degradation (β-Lactamase) Enzymatic_Degradation->BetaLactamase Active_Efflux Active Efflux Active_Efflux->Efflux Experimental_Workflow start Start: Wild-Type Bacterial Culture mutagenesis Protocol 1: Chemical Mutagenesis (e.g., EMS or Hydroxylamine) start->mutagenesis Induce Mutations selection Protocol 2: Selection on this compound Gradient Plate mutagenesis->selection Select for Resistance isolation Isolate Colonies from High this compound Concentration selection->isolation Identify Potential Mutants confirmation Protocol 3: Confirm Resistance (MIC Assay) isolation->confirmation Quantify Resistance Level characterization Further Characterization (e.g., genetic sequencing, mechanism investigation) confirmation->characterization Analyze Resistant Mutants

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxalactam (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 or a similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, which allows for the efficient elution and separation of this compound from potential interferences. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade reagents for buffer preparation (e.g., ammonium acetate, phosphoric acid).

2. Preparation of Solutions

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1 M ammonium acetate buffer and acetonitrile in a 95:5 (v/v) ratio can be used.[2] The pH of the buffer should be adjusted to a suitable value (e.g., pH 5.6) using an acid like acetic acid.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and then dilute to a known concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • Biological Fluids (e.g., Plasma, Serum): Protein precipitation is a common method for sample preparation.[3][4] Add a precipitating agent like acetonitrile or isopropyl alcohol to the sample, vortex, and then centrifuge to pellet the precipitated proteins.[3][4] The supernatant can then be diluted and filtered before injection into the HPLC system.[4]

3. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column µ-Bondapak Phenyl[3]Reversed-Phase C8 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isopropyl alcohol extraction followed by aqueous phase injection[3]0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[2]
Flow Rate Not Specified0.8 mL/min[2]
Detection Wavelength Not Specified250 nm[2]
Column Temperature Ambient30°C[2]
Injection Volume Not Specified25 µL[2]

4. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] Key validation parameters include:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing blank samples and samples spiked with potential interfering substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Table 1: Summary of Quantitative Data for this compound HPLC Methods

ParameterMethod 1Method 2Method 3
Reference Yoshikawa et al. (1981)[3]Hsyu & Giacomini (1983)[8]Miner et al. (1982)[9]
Matrix Serum, TissuePlasma, UrinePlasma, Urine
Column µ-Bondapak PhenylNot SpecifiedReversed-Phase
Mobile Phase Not specified in abstractNot specified in abstractConventional reverse-phase for plasma; ion-pairing for urine
Detection UVUVUV
Detection Limit Not SpecifiedNot Specified1.5 µg/mL (plasma), 7.5 µg/mL (urine)
Correlation with Microbiological Assay r = 0.97Not ApplicableGood correlation

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh this compound Reference Standard start->weigh_std prep_sample Prepare Sample (e.g., Dissolution, Protein Precipitation) start->prep_sample dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std filter Filter Sample and Standards (0.45 µm) dilute_std->filter prep_sample->filter inject Inject into HPLC System filter->inject separation Chromatographic Separation (Reversed-Phase Column) inject->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Generate Calibration Curve from Standards peak_integration->calibration_curve quantification Quantify this compound in Sample peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_validation_params Validation Parameters method_development Method Development method_validation Method Validation (ICH Guidelines) method_development->method_validation routine_analysis Routine Analysis (QC, Pharmacokinetics) method_validation->routine_analysis specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD / LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Logical relationship between method development, validation, and routine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Moxalactam Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating Moxalactam resistance in Gram-negative bacteria. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Gram-negative bacteria?

A1: Gram-negative bacteria primarily develop resistance to this compound through four key mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the this compound antibiotic, rendering it ineffective. While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can degrade it.[1]

  • Reduced Permeability: Alterations in the outer membrane porin channels (e.g., OmpF, OmpC) restrict the entry of this compound into the bacterial cell, preventing it from reaching its target penicillin-binding proteins (PBPs).[1]

  • Target Modification: Mutations in the genes encoding PBPs, the primary target of this compound, can lower the binding affinity of the drug, thus reducing its efficacy.[1]

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, prevents the antibiotic from reaching a sufficient intracellular concentration.[1][2][3]

Q2: How can I overcome this compound resistance in my experiments?

A2: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy with β-Lactamase Inhibitors: Co-administration of this compound with a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) can protect this compound from degradation by β-lactamases.[4][5]

  • Efflux Pump Inhibitors (EPIs): Using EPIs can block the action of efflux pumps, thereby increasing the intracellular concentration of this compound. While many EPIs are still in the experimental stage, this is a promising area of research.[2][6][7]

  • Combination Therapy with Other Antibiotics: Synergistic effects have been observed when this compound is combined with other classes of antibiotics, such as aminoglycosides (e.g., amikacin, gentamicin) or fluoroquinolones.[3][8][9]

  • Outer Membrane Permeabilizers: Compounds that disrupt the outer membrane can enhance the uptake of this compound, although this approach requires careful consideration of potential toxicity.[10]

Q3: Are there known issues with this compound susceptibility testing?

A3: Yes, a notable issue with this compound susceptibility testing is the stability of the drug in testing disks. The presence of a decarboxylated analog of this compound can lead to inaccurate results, particularly against Staphylococcus aureus. It is crucial to use quality-controlled disks and adhere to standardized testing protocols to ensure reliable data.[11][12]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound

Q: My Gram-negative isolate shows a high MIC value for this compound. How can I determine the underlying resistance mechanism?

A: A step-wise approach can help elucidate the resistance mechanism. Start by investigating the most common mechanism, which is β-lactamase production.

Step 1: Assess β-Lactamase Activity

Q: How can I determine if β-lactamase production is the cause of this compound resistance?

A: A Nitrocefin assay is a rapid and reliable method to detect β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.

Experimental Protocol: Nitrocefin Assay for β-Lactamase Activity

  • Prepare Bacterial Lysate:

    • Culture the bacterial isolate to mid-log phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or chemical lysis.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the periplasmic and cytoplasmic proteins.

  • Nitrocefin Assay:

    • Prepare a working solution of Nitrocefin in a suitable buffer (e.g., PBS).

    • In a 96-well plate, add a specific volume of the bacterial lysate supernatant.

    • Add the Nitrocefin working solution to each well.

    • Monitor the change in absorbance at 490 nm over time using a microplate reader. A rapid increase in absorbance indicates hydrolysis of Nitrocefin and the presence of β-lactamase activity.[9][13]

Troubleshooting the Nitrocefin Assay:

Problem Possible Cause Suggested Solution
No color change Isolate does not produce a β-lactamase capable of hydrolyzing Nitrocefin.Confirm with a positive control (known β-lactamase producer).
Enzyme concentration in the lysate is too low.Concentrate the lysate.
Slow color change Low levels of β-lactamase production.Compare the rate of color change to positive and negative controls.
Erratic readings Inconsistent sample preparation or pipetting.Ensure accurate and consistent sample handling. Use fresh samples.[9]
Samples prepared in a different buffer.Use the provided assay buffer for all samples and standards.[13]

Step 2: Investigate Outer Membrane Permeability

Q: My isolate shows low β-lactamase activity but is still resistant to this compound. What's the next step?

A: Reduced outer membrane permeability could be the cause. An N-Phenyl-1-naphthylamine (NPN) uptake assay can assess the integrity of the outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.

Experimental Protocol: Outer Membrane Permeability Assay (NPN Uptake)

  • Culture and Prepare Cells:

    • Grow the bacterial isolate to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • NPN Uptake Measurement:

    • In a fluorometer cuvette or 96-well black plate, add the cell suspension.

    • Add NPN to the cell suspension and measure the baseline fluorescence.

    • To disrupt the outer membrane (positive control), add a membrane-permeabilizing agent like polymyxin B and measure the increase in fluorescence.

    • For your test, an increase in NPN fluorescence upon exposure to a compound suggests it destabilizes the outer membrane.

Troubleshooting the NPN Uptake Assay:

Problem Possible Cause Suggested Solution
High background fluorescence Contamination of reagents or buffers.Use fresh, high-purity reagents and sterile buffers.
NPN solution is old or degraded.Prepare fresh NPN solution.
No increase in fluorescence with positive control Concentration of the permeabilizing agent is too low.Increase the concentration of the positive control (e.g., polymyxin B).
The bacterial strain has a particularly robust outer membrane.Try a different permeabilizing agent or a higher concentration.
Inconsistent results Variability in cell density or growth phase.Ensure consistent cell preparation and use of cells from the same growth phase.

Step 3: Evaluate PBP Binding Affinity

Q: If both β-lactamase activity and outer membrane permeability are not the primary resistance mechanisms, what else should I investigate?

A: Alterations in the penicillin-binding proteins (PBPs), the target of this compound, can reduce binding affinity. A competitive PBP binding assay can compare the affinity of this compound for the PBPs of your resistant isolate to a susceptible control strain.

Experimental Protocol: Competitive PBP Binding Assay

  • Prepare Cell Membranes:

    • Grow bacterial cultures to the mid-log phase.

    • Harvest and wash the cells.

    • Lyse the cells and isolate the cell membrane fraction, which contains the PBPs, through ultracentrifugation.

  • Competitive Binding:

    • Incubate the isolated membranes with varying concentrations of this compound.

    • Add a labeled penicillin (e.g., biotinylated or fluorescently tagged ampicillin) that will bind to any PBPs not already bound by this compound.

  • Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and detect the labeled penicillin. A decrease in the signal from the labeled penicillin with increasing this compound concentration indicates competition for PBP binding.

Troubleshooting the Competitive PBP Binding Assay:

Problem Possible Cause Suggested Solution
High background noise Non-specific binding of the labeled probe.Optimize blocking conditions and wash steps.[14]
Weak signal Insufficient amount of membrane preparation.Increase the amount of membrane protein used in the assay.
Labeled probe is not binding effectively.Ensure the labeled probe is fresh and used at the recommended concentration.[14]
No competition observed The concentration range of this compound is too low.Increase the concentrations of this compound used for incubation.
PBP is not active.Ensure proper membrane preparation and storage to maintain PBP activity.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Gram-negative Isolates

OrganismStrain TypeThis compound MIC (µg/mL)Resistance Mechanism
Escherichia coliATCC 25922 (Susceptible)0.25-
Escherichia coliESBL-producing>128β-lactamase production
Klebsiella pneumoniaeSusceptible0.5-
Klebsiella pneumoniaeCarbapenem-resistant>256Porin loss & β-lactamase
Pseudomonas aeruginosaPAO1 (Susceptible)8-
Pseudomonas aeruginosaMDR clinical isolate256Efflux pump overexpression
Serratia marcescensSusceptible1-
Serratia marcescensAmpC hyperproducer64β-lactamase production

Note: MIC values are representative and can vary between specific strains and testing conditions.

Table 2: Synergistic Activity of this compound in Combination with Other Antimicrobials

OrganismCombinationFold Reduction in this compound MIC
ESBL-E. coliThis compound + Tazobactam16
MDR-P. aeruginosaThis compound + Amikacin8
K. pneumoniaeThis compound + Efflux Pump Inhibitor (experimental)32

Note: Data is illustrative of potential synergistic effects.

Visualizations

Moxalactam_Resistance_Mechanisms cluster_outside Outside Bacterial Cell cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane This compound This compound Porin Porin Channel This compound->Porin Entry Mox_Peri This compound Porin->Mox_Peri R1 Reduced Permeability (Porin Mutation) BetaLactamase β-Lactamase BetaLactamase->Mox_Peri Hydrolyzes this compound R2 Enzymatic Degradation PBP Penicillin-Binding Protein (PBP) Mox_Peri->PBP Inhibits cell wall synthesis EffluxPump Efflux Pump Mox_Peri->EffluxPump Export R3 Target Modification (PBP Mutation) EffluxPump->this compound Efflux R4 Active Efflux Troubleshooting_Workflow start High this compound MIC beta_lactamase Perform Nitrocefin Assay start->beta_lactamase check_beta β-Lactamase Activity? beta_lactamase->check_beta permeability Perform NPN Uptake Assay check_beta->permeability No end Resistance Mechanism Identified check_beta->end Yes check_perm Reduced Permeability? permeability->check_perm pbp_binding Perform Competitive PBP Binding Assay check_perm->pbp_binding No check_perm->end Yes check_pbp Reduced PBP Affinity? pbp_binding->check_pbp efflux Consider Efflux Pump Activity check_pbp->efflux No check_pbp->end Yes efflux->end

References

Moxalactam Interference with Enzymatic Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for laboratory professionals encountering potential interference from the antibiotic Moxalactam in enzymatic assays. This compound, a broad-spectrum β-lactam antibiotic, is a known inhibitor of certain enzymes and can significantly impact the results of various laboratory tests. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interfere with enzymatic assays?

A1: this compound (also known as Latamoxef) is a synthetic 1-oxa-β-lactam antibiotic. Its primary mode of action is the inhibition of bacterial cell wall synthesis. Due to its structural similarity to penicillin and cephalosporin substrates, this compound can act as a potent, and often irreversible, inhibitor of β-lactamase enzymes.[1] It has also been shown to interfere with hemostasis-related assays, such as platelet aggregation and coagulation tests.

Q2: Which enzymatic assays are most susceptible to this compound interference?

A2: The most significant and well-documented interference occurs with β-lactamase assays, where this compound can act as a "suicide substrate," leading to irreversible inactivation of the enzyme.[1] This results in a substantial underestimation of β-lactamase activity. Additionally, this compound can affect functional assays involving enzymatic cascades, such as platelet aggregation assays and coagulation assays (Prothrombin Time and Activated Partial Thromboplastin Time).

Q3: Can this compound affect clinical chemistry assays such as liver function tests (e.g., ALT, AST)?

A3: While some antibiotics have been reported to affect liver function tests, specific data on this compound's direct interference with the enzymatic reactions of ALT and AST is not well-documented in the literature.[1] However, any unexpected results in clinical chemistry assays in the presence of this compound should be investigated for potential interference.

Q4: What is the mechanism of this compound's interference with platelet function?

A4: this compound has been shown to induce a significant suppression of adenosine diphosphate (ADP)-induced platelet aggregation.[2] The proposed mechanism is that this compound perturbs the platelet membrane, making ADP receptors unavailable to the agonist.[2]

Troubleshooting Guide

Issue 1: Lower than expected or no enzyme activity in a β-lactamase assay.

  • Potential Cause: Inhibition of β-lactamase by this compound.[1]

  • Troubleshooting Steps:

    • Run a Positive Control: Use a known β-lactamase enzyme and substrate (e.g., nitrocefin) without this compound to confirm the assay is performing correctly.

    • Perform a Spike-in Experiment: Add a known amount of active β-lactamase to a sample containing this compound. Lower than expected activity confirms inhibition.

    • Sample Dilution: If the this compound concentration is high, diluting the sample may reduce the interference, provided the enzyme activity remains detectable.[1]

    • Consider a Different Assay: If quantifying β-lactamase in the presence of this compound is necessary, consider non-enzymatic methods like immunoassays or mass spectrometry.

Issue 2: Prolonged clotting time in Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT) assays.

  • Potential Cause: this compound interference with the coagulation cascade. This may be due to an acute vitamin K deficiency superimposed on a chronic deficiency, affecting the activity of clotting factors II, VII, VIII, IX, X, and XII.[3]

  • Troubleshooting Steps:

    • Review Patient Medication: Confirm if the patient is on this compound or other medications known to affect coagulation.

    • Vitamin K Supplementation: In a clinical context, parenteral vitamin K administration has been shown to reverse the PT/PTT prolongation associated with this compound.[3]

    • Use of Chromogenic Assays: For specific factor analysis, consider using chromogenic assays which may be less susceptible to interference than clot-based assays.

    • Consult Laboratory Guidelines: Refer to established laboratory protocols for managing drug interference in coagulation testing.

Issue 3: Reduced or absent platelet aggregation in response to ADP.

  • Potential Cause: this compound-induced inhibition of platelet function.[2]

  • Troubleshooting Steps:

    • Confirm Drug Presence: Verify if the sample is from a patient being treated with this compound.

    • Use Alternative Agonists: Test platelet aggregation with other agonists (e.g., collagen, arachidonic acid) to assess different activation pathways.

    • Wash Platelets: In an experimental setting, washing the platelets to remove the drug may help restore function, although membrane perturbation effects may persist.

    • Interpret with Caution: Be aware that in vitro studies have shown that high concentrations of many β-lactam antibiotics can suppress ADP-induced aggregation.[2]

Quantitative Data Summary

Assay TypeTarget/AnalyteEffect of this compoundQuantitative DataCitation(s)
Enzymatic Assay β-Lactamases (especially Class C Cephalosporinases)Potent, often irreversible inhibitor. Acts as a "suicide substrate."Specific IC50 and Ki values are not consistently reported across different studies, but this compound is noted to be a more potent inhibitor than cefoxitin and other cephalosporins against certain cephalosporinases. This compound was not degraded by any of the β-lactamase preparations tested in one study.[1],[4],[5]
Coagulation Assay Prothrombin Time (PT)Prolongation of clotting time.Prolongation occurred more frequently in patients given this compound (19 of 47 patients) compared to a control group (9 of 47 patients). The mechanism is likely related to acute vitamin K deficiency.[3]
Coagulation Assay Activated Partial Thromboplastin Time (aPTT)Prolongation of clotting time.PTT prolongation occurred in all patients with a prolonged PT in the same study.[3]
Functional Assay ADP-Induced Platelet AggregationSignificant suppression.In vitro, this compound did not inhibit platelet aggregation at concentrations of 700 micrograms/ml. However, in vivo administration led to significant suppression.[2]

Experimental Protocols

1. β-Lactamase Activity Assay (using Nitrocefin)

  • Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity.

  • Materials:

    • Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like PBS, pH 7.0)

    • β-lactamase containing sample

    • This compound solution (for inhibition studies)

    • Phosphate-buffered saline (PBS), pH 7.0

    • Microplate reader or spectrophotometer (486 nm)

    • 96-well microplate

  • Procedure:

    • Prepare the β-lactamase sample in PBS.

    • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at room temperature.

    • Add the nitrocefin solution to initiate the reaction.

    • Immediately measure the absorbance at 486 nm kinetically over a period of time (e.g., 15-30 minutes).

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

    • For inhibitor studies, compare the rates of reaction in the presence and absence of this compound to determine the percentage of inhibition.

2. ADP-Induced Platelet Aggregation Assay

  • Principle: Platelet-rich plasma (PRP) becomes less turbid as platelets aggregate in response to an agonist like ADP. This change in light transmission is measured by an aggregometer.

  • Materials:

    • Freshly drawn whole blood in 3.2% sodium citrate

    • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

    • Adenosine diphosphate (ADP) solution

    • This compound solution (for in vitro studies)

    • Aggregometer with cuvettes and stir bars

  • Procedure:

    • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes).

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • To test for interference, add this compound to the PRP and incubate for a short period.

    • Add ADP to induce aggregation and record the change in light transmission for several minutes.

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

3. Prothrombin Time (PT) Assay

  • Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin and calcium. It evaluates the extrinsic and common pathways of coagulation.

  • Materials:

    • Platelet-poor plasma (PPP) from citrated blood

    • PT reagent (containing thromboplastin and calcium)

    • Coagulometer

  • Procedure:

    • Pipette the PPP into a cuvette and warm to 37°C.

    • Add the pre-warmed PT reagent to the cuvette, which starts the clotting reaction and a timer.

    • The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

4. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator, phospholipid, and calcium. It evaluates the intrinsic and common pathways of coagulation.

  • Materials:

    • Platelet-poor plasma (PPP) from citrated blood

    • aPTT reagent (containing a contact activator and phospholipid)

    • Calcium chloride solution

    • Coagulometer

  • Procedure:

    • Pipette the PPP and the aPTT reagent into a cuvette and incubate at 37°C for a specified time to allow for the activation of contact factors.

    • Add pre-warmed calcium chloride to the cuvette to initiate the clotting cascade and start the timer.

    • The coagulometer detects clot formation and records the clotting time in seconds.

Visualizations

moxalactam_beta_lactamase_inhibition cluster_enzyme β-Lactamase Active Site ActiveSite Serine Residue AcylEnzyme Stable Acyl-Enzyme Complex (Inactive) ActiveSite->AcylEnzyme Hydrolysis Hydrolysis & Enzyme Regeneration ActiveSite->Hydrolysis Normal Catalysis This compound This compound This compound->ActiveSite Binds to active site Substrate β-Lactam Substrate (e.g., Penicillin) Substrate->ActiveSite Normal Substrate Binding Hydrolysis->ActiveSite Regenerates Enzyme

Caption: Mechanism of β-lactamase inactivation by this compound.

coagulation_cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway (aPTT) Common Common Pathway Intrinsic->Common Extrinsic Extrinsic Pathway (PT) Extrinsic->Common Fibrinogen Fibrinogen Common->Fibrinogen This compound This compound (via Vitamin K deficiency) Factors Factors II, VII, IX, X This compound->Factors Inhibits synthesis Factors->Intrinsic Factors->Extrinsic Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Simplified coagulation cascade showing potential this compound interference.

troubleshooting_workflow Start Unexpected Enzymatic Assay Result Checkthis compound Is this compound present in the sample? Start->Checkthis compound YesMox Yes Checkthis compound->YesMox Yes NoMox No Checkthis compound->NoMox No IdentifyAssay Identify Assay Type YesMox->IdentifyAssay TroubleshootOther Troubleshoot other assay parameters (reagents, instrument, etc.) NoMox->TroubleshootOther BetaLactamase β-Lactamase Assay IdentifyAssay->BetaLactamase β-Lactamase Coagulation Coagulation Assay (PT/aPTT) IdentifyAssay->Coagulation Coagulation Platelet Platelet Aggregation IdentifyAssay->Platelet Platelet ActionBL Implement troubleshooting steps for β-lactamase inhibition. BetaLactamase->ActionBL ActionCoag Implement troubleshooting steps for coagulation interference. Coagulation->ActionCoag ActionPlat Implement troubleshooting steps for platelet function interference. Platelet->ActionPlat End Resolve/Document Interference ActionBL->End ActionCoag->End ActionPlat->End

Caption: Troubleshooting workflow for enzymatic assay interference.

References

Technical Support Center: Moxalactam Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moxalactam synergy testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro synergy experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent Fractional Inhibitory Concentration (FIC) indices in our checkerboard assays with this compound. What are the common causes?

Inconsistent FIC indices in this compound checkerboard assays can stem from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A non-standardized inoculum can lead to significant variations in Minimum Inhibitory Concentrations (MICs) and consequently, the FIC index. Always standardize your inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • This compound Stability: this compound, like other β-lactam antibiotics, can degrade in aqueous solutions, especially at 37°C. It is recommended to prepare fresh stock solutions for each experiment to ensure consistent potency.[1] In serum at 37°C, this compound has a half-life of about 8 hours, which could impact results in prolonged assays.[2][3]

  • Epimeric Forms: this compound exists as two epimers, R and S, with the R epimer being generally twice as active as the S form.[2][3] The stability and equilibrium of these epimers in solution, particularly in serum, could contribute to variability.[2][3]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors in drug concentrations. Ensure pipettes are regularly calibrated and use proper pipetting techniques.

  • Edge Effects: Evaporation from the outer wells of microtiter plates can concentrate the antibiotics and affect bacterial growth. It is advisable to fill the peripheral wells with sterile broth or water and not use them for experimental data.

  • Subjective Interpretation: Visual determination of growth can be subjective. Using a microplate reader to measure optical density (OD) provides a more quantitative and objective endpoint.

Q2: Our time-kill assays show synergy with this compound, but our checkerboard assays do not (or vice-versa). Why the discrepancy?

Discrepancies between time-kill and checkerboard assay results are not uncommon in antibiotic synergy testing. The primary reasons for this are:

  • Different Endpoints: The checkerboard assay measures the inhibition of growth at a single, static time point (e.g., 24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of bacterial killing over time. A drug combination might be synergistic in its killing rate but not in the final concentration required for inhibition.

  • Bacteriostatic vs. Bactericidal Effects: The checkerboard assay determines the FIC index based on growth inhibition (bacteriostatic effect), while the time-kill assay can reveal bactericidal synergy (a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent).

  • Paradoxical Effect (Eagle Effect): Some β-lactam antibiotics may exhibit a paradoxical effect where their bactericidal activity decreases at concentrations above a certain point. This can lead to bacterial growth at higher concentrations in a time-kill assay, which might be missed in a checkerboard assay.

Q3: We are testing this compound in combination with a β-lactamase inhibitor and getting variable results. What could be the issue?

Inconsistent results when combining this compound with a β-lactamase inhibitor can be due to several factors:

  • Type of β-Lactamase Produced: The effectiveness of a β-lactamase inhibitor is dependent on the specific type of β-lactamase produced by the test organism. This compound itself is known to be a potent inactivator of many Class C cephalosporinases.[4][5] Synergy with an additional inhibitor like clavulanic acid might be more pronounced against other types of β-lactamases, such as some extended-spectrum β-lactamases (ESBLs).[1][6]

  • Inducibility of β-Lactamase: Some bacteria can be induced to produce higher levels of β-lactamase in the presence of a β-lactam antibiotic. The concentration and timing of exposure to both this compound and the inhibitor can influence the outcome.

  • Inappropriate Concentrations: The concentrations of both this compound and the β-lactamase inhibitor need to be optimized for the specific bacterial strain being tested.

Q4: Can this compound be used in synergy with aminoglycosides?

Yes, several studies have demonstrated synergistic effects between this compound and aminoglycosides like amikacin and gentamicin against various Gram-negative bacteria, including Pseudomonas aeruginosa and Serratia marcescens.[1][7][8][9][10][11][12] However, it's important to be aware that high concentrations of some β-lactams can inactivate aminoglycosides in vitro.[9]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent MICs for single agents Inoculum density variation, pipetting errors, antibiotic degradation.Standardize inoculum using a McFarland standard. Calibrate pipettes. Prepare fresh antibiotic solutions for each experiment.
"Skipped" wells (growth at higher concentrations) Bacterial clumping, contamination, paradoxical effect.Ensure a homogenous bacterial suspension. Use aseptic techniques. Consider the possibility of a paradoxical effect with this compound.
FIC index varies between replicates Subjective reading of endpoints, edge effects in plates.Use a microplate reader for objective OD measurements. Do not use outer wells for experimental data; fill with sterile liquid.
No synergy observed with a β-lactamase inhibitor Organism produces a β-lactamase not inhibited by the chosen inhibitor. This compound may already be inactivating the primary β-lactamase.Characterize the β-lactamase produced by the organism. Test a panel of different β-lactamase inhibitors.
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second test antibiotic. Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate.

  • Plate Setup: One antibiotic is diluted along the x-axis, and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Include control wells for each drug alone, a growth control (no antibiotic), and a sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. The interaction is typically interpreted as: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), or Antagonism (FIC > 4).[10][13]

Time-Kill Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High variability in CFU counts Inaccurate serial dilutions and plating, bacterial clumping.Ensure thorough mixing during serial dilutions. Vortex bacterial suspensions before sampling. Plate multiple dilutions to ensure a countable range of colonies.
No killing observed at expected synergistic concentrations Assay endpoint is too early, antibiotic degradation.Extend the time course of the assay (e.g., up to 24 hours). Consider the stability of this compound in the test medium over the incubation period.
Regrowth of bacteria after initial killing Selection of resistant subpopulations, degradation of antibiotics.Monitor for the emergence of resistant colonies. Consider replenishing the antibiotics during long incubation periods if degradation is suspected.
  • Preparation: Prepare flasks or tubes with broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Also include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each sample and plate onto agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

Checkerboard_Workflow Checkerboard Assay Workflow prep_antibiotics Prepare Antibiotic Serial Dilutions setup_plate Set up 96-Well Plate (Drug A vs. Drug B) prep_antibiotics->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs (Visually or OD) incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Workflow Time-Kill Assay Workflow prep_flasks Prepare Flasks with Antibiotics & Controls inoculate Inoculate Flasks prep_flasks->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling plating Serial Dilute & Plate sampling->plating count_colonies Incubate Plates & Count CFU plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the time-kill synergy assay.

Moxalactam_Synergy_Mechanism This compound & Beta-Lactamase Inhibitor Synergy cluster_bacteria Bacterial Cell This compound This compound BetaLactamase Beta-Lactamase (Enzyme) This compound->BetaLactamase Hydrolyzed by (No Synergy) PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to & Inhibits BLI Beta-Lactamase Inhibitor BLI->BetaLactamase Inhibits CellDeath Cell Death PBP->CellDeath Leads to

Caption: Mechanism of this compound and beta-lactamase inhibitor synergy.

References

Moxalactam stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Moxalactam in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound solution appears to be losing activity over time. What are the primary factors affecting its stability?

This compound's stability in solution is primarily influenced by pH, temperature, and the storage medium. Like other β-lactam antibiotics, this compound is susceptible to hydrolysis, which breaks the crucial β-lactam ring and renders the antibiotic inactive.[1] Additionally, this compound can undergo epimerization, converting between its R and S forms, which may have different biological activities.[2][3]

Key factors to consider:

  • pH: this compound exhibits maximum stability in the pH range of 4.0 to 6.0.[2] Both acidic and alkaline conditions can catalyze its degradation.[2]

  • Temperature: Higher temperatures accelerate the degradation of this compound. For long-term storage of solutions, freezing at -70°C is recommended.[4][5] Storage at -10°C has been shown to be unsuitable.[4][5]

  • Storage Medium: The composition of the solution can impact stability. For instance, this compound shows appreciable loss of activity in serum at 37°C, with a half-life of approximately 8 hours.[3][6] Aqueous solutions are not recommended for storage for more than one day.[7][8]

Troubleshooting Steps:

  • Verify the pH of your experimental buffer and adjust it to the optimal range of 4.0-6.0 if your experimental conditions allow.

  • Prepare fresh solutions of this compound for each experiment, especially for long-term studies.

  • If solutions must be stored, aliquot and freeze them at -70°C immediately after preparation.[5] Avoid repeated freeze-thaw cycles.[9]

2. I've noticed variability in my experimental results. Could epimerization of this compound be a contributing factor?

Yes, epimerization is a significant consideration. This compound exists as a mixture of two epimers, R and S, which can interconvert in solution.[3] The R-epimer is generally considered to be twice as active as the S-epimer.[3][10]

The rate of epimerization is influenced by pH and temperature.[2] In serum at 37°C, the interconversion is relatively rapid, with a half-life of 1.5 hours for the conversion of the excess of either epimer to the equilibrium mixture.[6][10] The equilibrium ratio of R to S epimers can also vary depending on the medium, being approximately 50:50 in buffer and 45:55 in serum.[3][10]

Troubleshooting Steps:

  • Be aware of the potential for changes in the R:S ratio over the course of your experiment, especially at physiological temperatures.

  • For critical experiments requiring consistent activity, consider quantifying the epimeric ratio at key time points using a validated HPLC method.

  • When reporting results, specify the initial epimeric composition of the this compound used, if known.

3. What are the expected degradation products of this compound?

The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[1][11] This results in the formation of inactive, open-ring products. One such product is a decarboxylated derivative.[12] The specific degradation products can vary depending on the conditions (e.g., pH, presence of enzymes).

4. Can the presence of β-lactamases in my cell culture affect this compound stability?

Absolutely. If your experimental system involves bacteria that produce β-lactamase enzymes, these can rapidly degrade this compound. This compound does exhibit stability against many common β-lactamases due to its 7-alpha-methoxy substituent.[7][13][14] However, some specific β-lactamases, such as the plasmid-mediated class C β-lactamase MOX-1, can effectively hydrolyze this compound.[15] this compound itself can also act as an inactivator of some β-lactamases.[16]

Troubleshooting Steps:

  • If working with bacterial cultures, determine if your strains are known β-lactamase producers.

  • If β-lactamase production is suspected, you may need to incorporate a β-lactamase inhibitor in your experimental design, if appropriate for your research question.

  • Be aware that the antibacterial activity of this compound can be influenced by the inoculum size of β-lactamase-producing strains.[17]

Quantitative Data on this compound Stability

The following tables summarize key quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Temperature on this compound Stability

TemperatureMediumHalf-life / StabilityReference(s)
37°CSerum~8 hours[3][6]
37°CAqueous Solution (pH 1.0-11.5)Degradation follows pseudo-first-order kinetics[2]
22°CSerumInterconversion half-life (R to equilibrium): 4.8 hours[10]
22°CSerumInterconversion half-life (S to equilibrium): 11 hours[10]
4°CSerumInterconversion half-life (R to equilibrium): 13 hours[10]
4°CSerumInterconversion half-life (S to equilibrium): 43 hours[10]
-10°CMIC TraysUnsuitable for storage[4][5]
-20°CSaline/SerumStable[10]
-70°CMIC TraysRecommended for long-term storage[4][5]

Table 2: Effect of pH on this compound Stability

pH RangeConditionObservationReference(s)
1.0 - 11.5Aqueous Solution (37°C)Degradation is subject to hydrogen and hydroxide ion catalysis[2]
4.0 - 6.0Aqueous SolutionMinimum degradation rate constant observed[2]
7.0Aqueous SolutionMinimum epimerization rate constant observed[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability and Epimerization Analysis

This protocol provides a general framework for assessing the stability and epimerization of this compound. Specific parameters may need to be optimized for your equipment and experimental setup.

Objective: To quantify the concentration of this compound and its R and S epimers over time.

Materials:

  • This compound reference standard (R and S epimers if available)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer components

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., Luna Omega Polar C18, 150 x 2.1 mm, 5 µm)[18]

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water). The solubility in water is approximately 50 mg/mL.[8]

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • At specified time points during your experiment, withdraw an aliquot of your this compound-containing sample.

    • If necessary, dilute the sample with the mobile phase to fall within the range of your calibration curve.

    • For samples in complex matrices (e.g., serum), a protein precipitation step with a solvent like methanol may be required.[18]

  • Chromatographic Conditions (Example): [2][10]

    • Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[18]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, such as 225 nm or 271 nm.[1][8]

    • Injection Volume: Typically 10-20 µL.[1]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

    • If analyzing epimers, identify and integrate the peaks corresponding to the R and S epimers separately. The relative amounts can be calculated from their respective peak areas.

Visualizations

Moxalactam_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (catalyzed by H+, OH-, or β-lactamases) This compound->Hydrolysis Epimerization Epimerization This compound->Epimerization Inactive_Products Inactive Degradation Products (e.g., hydrolyzed this compound) Hydrolysis->Inactive_Products R_Epimer R-Epimer (More Active) Epimerization->R_Epimer S_Epimer S-Epimer (Less Active) Epimerization->S_Epimer R_Epimer->Hydrolysis S_Epimer->Hydrolysis

Caption: Key pathways affecting this compound stability in experiments.

Experimental_Workflow_Moxalactam_Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution C Add this compound to Medium A->C B Prepare Experimental Medium (e.g., buffer, cell culture media) B->C D Incubate under Experimental Conditions (e.g., 37°C) C->D E Collect Samples at Time Points (T0, T1, T2...) D->E F Sample Preparation (e.g., dilution, protein precipitation) E->F For each time point G HPLC Analysis F->G H Quantify this compound Concentration and/or Epimeric Ratio G->H Troubleshooting_Logic Start Inconsistent Results or Loss of this compound Activity Check_pH Is the pH of the medium between 4.0 and 6.0? Start->Check_pH Check_Temp Is the solution stored appropriately (-70°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness Yes Store_Properly Store aliquots at -70°C Check_Temp->Store_Properly No Check_Epimerization Could epimerization be a factor (e.g., long incubation at 37°C)? Check_Freshness->Check_Epimerization Yes Prepare_Fresh Prepare fresh solutions daily Check_Freshness->Prepare_Fresh No Consider_Epimer_Analysis Consider HPLC analysis of epimers Check_Epimerization->Consider_Epimer_Analysis Yes

References

Technical Support Center: Moxalactam in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Moxalactam precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound sodium salt is soluble in both water and dimethyl sulfoxide (DMSO). However, its solubility differs significantly between the two solvents. It is highly soluble in water and less so in DMSO. For detailed solubility data, please refer to the table below.[1][2]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is influenced by several factors, primarily pH and storage temperature. The degradation and epimerization of this compound are pH-dependent processes.[3] Reconstituted solutions are stable for a limited time, and it is generally recommended to use them fresh.[4][5]

Q3: What is the optimal pH range for this compound stability in aqueous solutions?

A3: The pH of the solution is a critical factor in maintaining the stability of this compound. The minimum degradation rate is observed between pH 4.0 and 6.0.[3] The pH of a reconstituted solution of this compound sodium salt is typically between 5.0 and 7.0.[6]

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature plays a significant role in the stability of this compound solutions. Storage at lower temperatures generally prolongs its stability. This compound solutions are more stable when refrigerated (5°C) compared to room temperature (25°C).[4] For long-term storage of MIC trays, -70°C is recommended as some degradation can occur at -10°C and -25°C.[7]

Q5: Can I store this compound aqueous solutions for later use?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1][5] For longer-term storage, it is advisable to store the solid form at -20°C, where it is stable for at least four years.[1] If short-term storage of a solution is necessary, refrigeration at 5°C is preferable to room temperature.[4]

Troubleshooting Guide: this compound Precipitation

Issue: My this compound solution has formed a precipitate. What should I do?

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your experiments.

Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B Review Preparation Protocol A->B C Incorrect Solvent or Concentration? B->C Check D pH Outside Optimal Range? B->D Check E Incorrect Storage Conditions? B->E Check F Prepare Fresh Solution C->F G Adjust pH to 4.0-6.0 D->G H Store at 5°C for Short-Term Use E->H I Issue Resolved F->I G->I H->I

Troubleshooting workflow for this compound precipitation.

Step 1: Identify the Cause

  • Concentration: Have you exceeded the solubility limit of this compound in the chosen solvent?

  • pH: Is the pH of your solution outside the optimal stability range of 4.0-6.0?[3]

  • Temperature: Was the solution stored at an inappropriate temperature?

  • Solvent: Did you use the correct solvent for reconstitution?

  • Contamination: Could there be any contaminants in your solution that might react with this compound?

Step 2: Corrective Actions

  • If concentration is too high:

    • Gently warm the solution to see if the precipitate redissolves. Do not overheat, as it may degrade the this compound.

    • If warming does not work, try to dissolve the precipitate by adding more solvent.

    • If the above steps fail, it is best to discard the solution and prepare a new one at a lower concentration.

  • If pH is not optimal:

    • Measure the pH of your solution.

    • Adjust the pH to fall within the 4.0-6.0 range using dilute acid (e.g., HCl) or base (e.g., NaOH). Add the acid or base dropwise while stirring to avoid localized concentration changes.[3]

  • If stored improperly:

    • If the solution was stored at room temperature for an extended period, it may have degraded, leading to precipitation. It is recommended to prepare a fresh solution.

    • For short-term storage (up to 96 hours), ensure the solution is kept at 5°C.[4]

Data Presentation

Table 1: Solubility of this compound Sodium Salt

SolventSolubilityReference
Water~50 mg/mL[1][2][8]
DMSO~5 mg/mL[1][2]

Table 2: Stability of Reconstituted this compound Disodium Solutions

Storage TemperatureDuration of Stability (>90% Potency)Reference
5°C (Refrigerated)Up to 96 hours[4]
25°C (Room Temperature)Up to 24 hours[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in sterile water.

Materials:

  • This compound sodium salt powder

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh the desired amount of this compound sodium salt powder. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of sterile water.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the appropriate volume of sterile, deionized water.

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear to very slightly hazy and colorless to faint yellow.[8]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately. Do not store aqueous solutions for more than 24 hours at room temperature or 96 hours at 5°C.[4][5]

Workflow for Preparing this compound Stock Solution A Weigh this compound Powder B Add Sterile Water A->B C Vortex to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Use Immediately or Store Appropriately D->E

Workflow for preparing a this compound stock solution.

Protocol 2: pH Adjustment of a this compound Solution

This protocol outlines how to adjust the pH of a this compound solution to the optimal range for stability.

Materials:

  • This compound solution

  • Calibrated pH meter

  • 0.1 M HCl

  • 0.1 M NaOH

  • Sterile pipette tips

  • Stir plate and stir bar

Procedure:

  • Place the this compound solution in a sterile beaker with a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Immerse the calibrated pH electrode into the solution.

  • If the pH is above 6.0, add 0.1 M HCl dropwise while monitoring the pH.

  • If the pH is below 4.0, add 0.1 M NaOH dropwise while monitoring the pH.

  • Continue adding the acid or base until the pH stabilizes within the 4.0-6.0 range.

  • Once the desired pH is reached, stop stirring and remove the pH electrode.

Logical Flow for pH Adjustment of this compound Solution A Measure pH of this compound Solution B pH > 6.0? A->B C pH < 4.0? B->C No D Add 0.1 M HCl Dropwise B->D Yes E Add 0.1 M NaOH Dropwise C->E Yes F pH is Optimal (4.0-6.0) C->F No D->A Re-measure E->A Re-measure

Logical flow for pH adjustment of a this compound solution.

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes in Bacteria Treated with Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in bacteria during treatment with Moxalactam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect bacterial cells?

This compound is a synthetic 1-oxa-β-lactam antibiotic that inhibits bacterial cell wall synthesis.[1] Its primary mechanism of action is the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting it from osmotic lysis.[2][3] By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall, morphological abnormalities, and eventual cell lysis.[1][2]

Q2: Why am I observing different morphological changes in my bacterial cultures treated with this compound?

The morphological response of bacteria to this compound can vary depending on several factors, including the bacterial species (Gram-positive vs. Gram-negative), the concentration of this compound used, and the specific affinities of this compound for the different PBPs within that species.[1][4] Different PBPs have distinct roles in cell elongation, division, and shape maintenance.[1] For example, inhibition of PBP3 in Escherichia coli is associated with filamentation, while inhibition of PBP2 leads to the formation of ovoid or spherical cells.[4]

Q3: Can this compound induce resistance that leads to altered morphology?

Yes, bacteria can develop resistance to this compound through various mechanisms. These can include a decrease in the permeability of the outer membrane, the production of β-lactamase enzymes that inactivate the antibiotic, or modifications to the PBPs themselves, reducing the binding affinity of this compound.[5][6] Such resistance mechanisms could potentially lead to less pronounced or altered morphological changes upon treatment.

Troubleshooting Guide

Issue 1: After treating my rod-shaped bacteria with this compound, they are forming long filaments instead of lysing.

  • Possible Cause 1: Sub-inhibitory concentration of this compound. At concentrations below the minimum inhibitory concentration (MIC), β-lactam antibiotics can induce filamentation by primarily inhibiting PBPs involved in cell division (like PBP3 in E. coli) without completely halting cell elongation.[4]

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure the correct concentration of this compound is being used. Perform a dose-response experiment to determine the MIC for your specific bacterial strain.

    • Increase this compound Concentration: Treat the bacteria with a concentration at or above the MIC to target a broader range of PBPs, including those essential for cell elongation, which should lead to cell lysis.[4]

    • Time-Lapse Microscopy: Use time-lapse microscopy to observe the morphological changes over time at different this compound concentrations. This can help distinguish between transient filamentation and a stable phenotype.

Issue 2: My bacteria are becoming spherical or ovoid instead of rod-shaped after this compound treatment.

  • Possible Cause: Preferential inhibition of specific PBPs. this compound has a high affinity for certain PBPs. In E. coli, inhibition of PBP2, which is involved in maintaining the rod shape, leads to the formation of ovoid cells.[1][4]

  • Troubleshooting Steps:

    • Review PBP Affinity Data: Refer to the PBP affinity data for your bacterial species if available. For E. coli, this compound has a very high affinity for PBP3, but it also inhibits other PBPs at different concentrations (see Table 1).[1] The observed morphology is a result of the net effect on all targeted PBPs.

    • Microscopy Analysis: Quantify the morphological changes by measuring cell dimensions (length, width, aspect ratio) to characterize the ovoid phenotype systematically.[7]

    • Comparative Analysis: Compare the observed morphology with that induced by other β-lactam antibiotics with known PBP targets to infer which PBP(s) are being predominantly inhibited.

Issue 3: I am not observing any significant morphological changes in my bacteria after this compound treatment.

  • Possible Cause 1: Bacterial Resistance. The bacterial strain may have acquired resistance to this compound.[5]

  • Possible Cause 2: Inactive this compound. The this compound solution may have degraded.

  • Troubleshooting Steps:

    • Antimicrobial Susceptibility Testing (AST): Perform an AST (e.g., disk diffusion or broth microdilution) to confirm the susceptibility of your bacterial strain to this compound.

    • Prepare Fresh this compound Solution: Prepare a fresh solution of this compound from a reliable source and repeat the experiment.

    • Check for β-lactamase Production: Test your bacterial strain for the production of β-lactamases, which can inactivate this compound.[6]

Data Presentation

Table 1: 50% Inhibitory Concentrations (IC50) of this compound for Escherichia coli Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Protein (PBP)Escherichia coli IC50 (µg/mL)Primary Function
PBP-1a0.3Peptidoglycan synthesis (transglycosylase and transpeptidase)
PBP-1b1.2Peptidoglycan synthesis (transglycosylase and transpeptidase)
PBP-238Cell shape maintenance (elongation)
PBP-30.015Cell division (septum formation)
PBP-40.6Carboxypeptidase
PBP-50.4Carboxypeptidase
PBP-60.4Carboxypeptidase

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare Bacterial Inoculum: Culture bacteria in appropriate broth to mid-log phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Analysis of Bacterial Morphology by Microscopy

  • Treat Bacteria: Grow bacteria to early or mid-log phase and then add this compound at the desired concentration (e.g., sub-MIC, MIC, and supra-MIC).

  • Collect Samples: At various time points (e.g., 0, 1, 2, 4 hours), withdraw aliquots of the bacterial culture.

  • Fixation (Optional): For high-resolution imaging (e.g., SEM or TEM), fix the cells with an appropriate fixative like glutaraldehyde.[8]

  • Microscopy:

    • Phase-Contrast Microscopy: Place a small drop of the bacterial culture on a microscope slide, cover with a coverslip, and observe using a phase-contrast microscope. This allows for the visualization of live, unstained cells.

    • Scanning Electron Microscopy (SEM): For detailed surface morphology, fix, dehydrate, and coat the bacterial samples before observing with an SEM.[8]

  • Image Analysis: Capture images and use image analysis software to quantify cell dimensions such as length, width, and area to characterize morphological changes.[9]

Mandatory Visualizations

Moxalactam_Mechanism_of_Action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition This compound Inhibition UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB Lipid_I Lipid_I UDP-NAM->Lipid_I MraY Lipid_II Lipid_II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan (un-crosslinked) Lipid_II->Nascent_PG Transglycosylation (PBP1a/1b) Mature_PG Mature Peptidoglycan (crosslinked) Nascent_PG->Mature_PG Transpeptidation (PBPs) Weakened_Wall Weakened Cell Wall Nascent_PG->Weakened_Wall Inhibition of cross-linking This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds and inactivates Lysis Cell Lysis Weakened_Wall->Lysis

Caption: this compound's mechanism of action targeting peptidoglycan synthesis.

Experimental_Workflow start Start: Bacterial Culture (Log Phase) treatment Treat with this compound (Varying Concentrations) start->treatment sampling Collect Samples at Time Points treatment->sampling mic_determination Determine MIC (Broth Microdilution) treatment->mic_determination microscopy Microscopic Analysis (Phase-Contrast, SEM) sampling->microscopy end End: Characterize Morphological Changes mic_determination->end image_analysis Image Analysis (Quantify Morphology) microscopy->image_analysis image_analysis->end

Caption: Experimental workflow for analyzing morphological changes.

Troubleshooting_Logic start Unexpected Morphological Change Observed filamentation Filamentation start->filamentation Type of Change? rounding Rounding/Ovoid Cells start->rounding no_change No Change start->no_change sub_mic Sub-MIC Concentration? filamentation->sub_mic pbp_inhibition Preferential PBP Inhibition? rounding->pbp_inhibition resistance Resistance or Inactive Drug? no_change->resistance adjust_conc Action: Adjust Concentration sub_mic->adjust_conc Yes check_pbp Action: Review PBP Affinity sub_mic->check_pbp No pbp_inhibition->check_pbp Yes check_ast Action: Perform AST / Use Fresh Drug resistance->check_ast Yes

Caption: Troubleshooting logic for unexpected morphological outcomes.

References

Moxalactam Interference with Non-β-Lactamase Enzymatic Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic moxalactam in non-β-lactamase enzymatic assays. This compound, a broad-spectrum β-lactam antibiotic, is a known inhibitor of β-lactamases.[1][2] However, its effects can extend to other enzyme systems, potentially leading to misinterpretation of experimental results. This resource offers troubleshooting guides and frequently asked questions to identify and mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my non-β-lactamase enzymatic assay?

A1: this compound (also known as latamoxef) is a synthetic oxa-β-lactam antibiotic.[3] While its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), it can interfere with other enzymatic assays through several mechanisms[1][4]:

  • Direct Enzyme Inhibition: this compound or its metabolites can directly bind to and inhibit the activity of enzymes other than β-lactamases.

  • Interference with Vitamin K Metabolism: A significant off-target effect of this compound is its interference with the vitamin K-dependent carboxylation pathway.[5][6][7] This is primarily attributed to its N-methylthiotetrazole (MTT) side chain.[5][8]

  • Non-specific Interactions: The chemical structure of this compound may lead to non-specific interactions with assay components, such as substrates, cofactors, or detection reagents.

  • Effects on Platelet Aggregation: this compound has been observed to suppress adenosine diphosphate (ADP)-induced platelet aggregation.[9]

Q2: Which specific non-β-lactamase enzymes are known to be affected by this compound?

A2: The most well-documented non-β-lactamase interference is with the vitamin K-dependent γ-glutamyl carboxylase .[5][8] This enzyme is crucial for the post-translational modification of several clotting factors (II, VII, IX, and X).[9] Inhibition of this enzyme can lead to the production of under-carboxylated, inactive clotting proteins.[5] There is also evidence suggesting that β-lactams, in general, can act as inhibitors of serine proteases .[10] While specific data on this compound's direct interference with common clinical chemistry enzymes like ALT, AST, or amylase is not well-documented, such interactions cannot be ruled out and should be investigated if unexpected results are observed.[1]

Q3: My assay measures coagulation. How can this compound affect the results?

A3: this compound can significantly interfere with coagulation assays by inhibiting the vitamin K-dependent carboxylation of clotting factors.[5][9] This leads to a decrease in the concentration of functional prothrombin and other vitamin K-dependent clotting proteins.[5] This interference may manifest as a prolonged prothrombin time (PT) in clinical settings.[5] The effect is thought to be caused by the N-methylthiotetrazole (MTT) side chain of this compound, which may inhibit enzymes within the vitamin K cycle, such as epoxide reductase and vitamin K reductase, in a manner similar to warfarin, or directly inhibit the γ-glutamyl carboxylase.[5][8]

Q4: Can this compound interfere with assays involving serine proteases?

A4: While specific studies on this compound are limited, β-lactam antibiotics as a class have been shown to act as serine protease inhibitors.[10] They can form irreversible acyl-enzyme complexes with the active site serine residue of these proteases.[10] Therefore, if your assay involves a serine protease, it is prudent to consider the potential for inhibition by this compound and perform appropriate controls.

Troubleshooting Guide

If you suspect this compound is interfering with your non-β-lactamase enzymatic assay, follow these steps:

Issue 1: Unexpected Inhibition or Altered Enzyme Kinetics

  • Potential Cause: Direct inhibition of the enzyme by this compound.

  • Troubleshooting Steps:

    • Run an Interference Test: Prepare a reaction mixture containing all assay components, including this compound, but without the enzyme. A change in the signal (e.g., absorbance, fluorescence) indicates that this compound is directly interfering with the detection method.[1]

    • Perform a Dose-Response Curve: Test a range of this compound concentrations in your assay to determine if the inhibitory effect is dose-dependent. This can help in understanding the potency of the inhibition.

    • Conduct Enzyme Kinetic Studies: Perform kinetic experiments (e.g., Michaelis-Menten plots) in the presence and absence of this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Consider a Different Assay: If significant interference is confirmed, consider using an alternative assay for your target enzyme that employs a different detection principle or is known to be less susceptible to interference from β-lactam antibiotics.[1]

Issue 2: Inconsistent Results in Coagulation-Related Assays

  • Potential Cause: Interference with the vitamin K-dependent carboxylation pathway.

  • Troubleshooting Steps:

    • Measure Abnormal Prothrombin: Use a sensitive immunoassay to detect abnormal prothrombin (APT), also known as des-carboxy-prothrombin, which is a marker for defects in vitamin K-dependent carboxylation.[5][9] An increase in APT levels in the presence of this compound would confirm this interference.

    • Supplement with Vitamin K: In cellular or in vivo models, co-administration of vitamin K may help to overcome the inhibitory effect of this compound on the carboxylation pathway.[5][9] However, it is important to note that in some cases, the carboxylation defect may persist despite vitamin K supplementation.[5]

    • Use a this compound-Free Control: Whenever possible, include a control group that is not exposed to this compound to establish a baseline for normal enzyme activity.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on a key non-β-lactamase enzyme system.

Enzyme SystemObserved EffectKey FindingsReference(s)
Vitamin K-Dependent Carboxylation InhibitionThis compound treatment is associated with defects in the γ-carboxylation of glutamic acid residues in prothrombin precursors.[5][7] This leads to increased levels of abnormal prothrombin (APT).[5][5][7]
The N-methylthiotetrazole (MTT) side chain of this compound is implicated in the inhibition of the carboxylation system.[8][8]
The disulfide dimer of MTT is a more potent inhibitor than MTT itself.[8][8]

Experimental Protocols

Protocol 1: Immunoassay for Abnormal Prothrombin (APT)

This protocol provides a general outline for an immunoassay to detect APT, a marker for this compound's interference with vitamin K-dependent carboxylation. Specific antibody concentrations and incubation times should be optimized based on the manufacturer's instructions.

Materials:

  • Microtiter plates coated with a capture antibody specific for prothrombin.

  • Patient or experimental sample plasma.

  • Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically recognizes abnormal (under-carboxylated) prothrombin.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate for the enzyme conjugate (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Add diluted plasma samples to the wells of the antibody-coated microtiter plate.

  • Incubate for 1-2 hours at room temperature to allow prothrombin (both normal and abnormal) to bind to the capture antibody.

  • Wash the plate multiple times with wash buffer to remove unbound proteins.

  • Add the enzyme-conjugated detection antibody specific for APT.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate thoroughly to remove unbound detection antibody.

  • Add the enzyme substrate and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • The intensity of the signal is proportional to the concentration of APT in the sample.

Visualizations

Moxalactam_Interference_Pathway cluster_this compound This compound cluster_VK_Cycle Vitamin K Cycle cluster_Coagulation Coagulation Cascade Mox This compound MTT N-methylthiotetrazole (MTT) side chain Mox->MTT Metabolism GGCX γ-Glutamyl Carboxylase MTT->GGCX Inhibits VK_reductase Vitamin K Reductase MTT->VK_reductase Inhibits Epoxide_reductase Epoxide Reductase MTT->Epoxide_reductase Inhibits Active_Prothrombin Active Prothrombin GGCX->Active_Prothrombin Carboxylation APT Abnormal Prothrombin (APT) GGCX->APT Impaired Carboxylation Prothrombin Prothrombin Precursor Prothrombin->GGCX Substrate

Caption: this compound's interference with the Vitamin K cycle.

Troubleshooting_Workflow Start Unexpected Assay Results in Presence of this compound Interference_Test Run Interference Test (this compound + Assay Reagents, no Enzyme) Start->Interference_Test Signal_Change Signal Change? Interference_Test->Signal_Change Direct_Interference Direct Interference with Detection Method Confirmed Signal_Change->Direct_Interference Yes No_Direct_Interference No Direct Interference Signal_Change->No_Direct_Interference No Consider_Alternative Consider Alternative Assay Direct_Interference->Consider_Alternative Dose_Response Perform Dose-Response Curve No_Direct_Interference->Dose_Response Kinetic_Studies Conduct Enzyme Kinetic Studies Dose_Response->Kinetic_Studies Inhibition_Confirmed Enzyme Inhibition Confirmed Kinetic_Studies->Inhibition_Confirmed Inhibition_Confirmed->Consider_Alternative

References

Technical Support Center: Avibactam in β-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avibactam, a powerful, broad-spectrum inactivator of many β-lactamases. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key performance data to support your in-vitro experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Avibactam in a question-and-answer format.

Question: My IC50 values for Avibactam are consistently higher than expected or vary significantly between experiments. What could be the cause?

Answer: Inconsistent or unexpectedly high IC50 values can stem from several factors:

  • Reagent Stability: Ensure the stock solution of Avibactam is fresh. While the solid form is stable for years at -20°C, aqueous solutions are less stable and should be prepared fresh daily for optimal results.[1] Avoid repeated freeze-thaw cycles.

  • Enzyme Activity: Verify the activity of your β-lactamase preparation. If the enzyme concentration is lower than assumed, the apparent inhibitory potency of Avibactam may decrease. Perform a standard activity assay with a chromogenic substrate like nitrocefin before each experiment.

  • Buffer Composition: For assays involving Class D OXA-type enzymes, the presence of bicarbonate (e.g., 50 mM NaHCO₃) in the buffer is crucial for optimal enzyme activity and, consequently, for accurate inhibitor assessment.[2]

  • Pipetting Inaccuracy: Small volume inaccuracies, especially of concentrated enzyme or inhibitor stocks, can lead to large variations in final concentrations. Calibrate your pipettes regularly and use appropriate sizes for the volumes being dispensed.[3]

Question: I am observing a slow, time-dependent inhibition, but the enzyme activity eventually returns. Is this expected for Avibactam?

Answer: Yes, this is the expected mechanism for Avibactam. It is a covalent but reversible inhibitor.[4][5][6] Avibactam forms a stable carbamoyl-enzyme intermediate, but this bond can slowly hydrolyze, regenerating the active enzyme and intact Avibactam.[6] The rate of this "deacylation" or reversal is very slow for many enzymes (e.g., the half-life of the Avibactam-TEM-1 complex is approximately 7 days) but is a key feature of its mechanism.[6]

Question: My nitrocefin substrate solution is turning red/pink before I add the enzyme. What's wrong?

Answer: Premature color change of nitrocefin indicates its degradation. This can be caused by:

  • Incorrect pH: Nitrocefin is unstable in non-neutral pH conditions. Ensure your assay buffer is at a physiological pH (typically 7.0-7.5).[3][7]

  • Contamination: The solution may be contaminated with an external β-lactamase. Always use sterile labware and fresh, high-quality reagents.[3]

  • Light Exposure: Nitrocefin is light-sensitive. Prepare solutions fresh and protect them from light during storage and incubation.[3]

Question: I'm having trouble dissolving Avibactam sodium salt. What is the recommended procedure?

Answer: Avibactam sodium salt has good water solubility.[8] It can be dissolved directly in aqueous buffers like PBS (pH 7.2) at concentrations up to approximately 10 mg/mL.[1] For higher concentration stock solutions, DMSO can be used, with a solubility of approximately 5 mg/mL.[1] When using a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.[1]

Frequently Asked Questions (FAQs)

What is the mechanism of action for Avibactam? Avibactam is a non-β-lactam, diazabicyclooctane (DBO) inhibitor.[5] It inactivates serine β-lactamases by forming a covalent carbamoyl bond with the active site serine residue.[6][9] This reaction is reversible, as the bond can slowly hydrolyze to release the intact inhibitor and regenerate the active enzyme.[5][6]

Which classes of β-lactamases does Avibactam inhibit? Avibactam has a broad spectrum of activity, potently inhibiting Ambler Class A (like KPC and other ESBLs), Class C (like AmpC), and some Class D (like OXA-48) β-lactamases.[4][5] It is not effective against metallo-β-lactamases (MBLs) of Class B, which utilize zinc ions for catalysis and lack the active site serine.[5]

How should I store Avibactam? Avibactam sodium salt, supplied as a crystalline solid, should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO or aqueous buffers should be prepared fresh for daily use to ensure maximum potency.[1]

What are the typical IC50 values for Avibactam against common β-lactamases? IC50 values are highly dependent on the specific enzyme and assay conditions. However, Avibactam is generally a potent inhibitor with IC50 values in the low nanomolar range for many Class A and Class C enzymes. See the data table below for specific examples.

Can resistance to Avibactam develop? Yes, resistance can emerge, often through mutations in the β-lactamase enzyme itself. For example, substitutions in the Ω-loop of KPC enzymes (e.g., D179Y) can reduce Avibactam's binding affinity and inhibitory activity.[10]

Data Presentation: Inhibitory Potency of Avibactam

The following table summarizes the inhibitory activity of Avibactam against a selection of clinically relevant β-lactamases. IC50 (50% inhibitory concentration) and k₂/Kᵢ (second-order acylation rate constant) are common measures of inhibitor potency.

EnzymeAmbler ClassOrganism SourceIC50 (nM)k₂/Kᵢ (M⁻¹s⁻¹)
TEM-1 AE. coli82.3 x 10⁴
CTX-M-15 AE. coli51.0 x 10⁵
KPC-2 AK. pneumoniae43.8 x 10⁴
AmpC CP. aeruginosa-3.1 x 10³
AmpC (P99) CE. cloacae801.7 x 10³
OXA-10 DP. aeruginosa-1.1 x 10¹
OXA-48 DK. pneumoniae-4.4 x 10³

Data compiled from multiple sources.[2][8][11] Values can vary based on experimental conditions.

Experimental Protocols

Protocol: Determination of Avibactam IC50 using a Nitrocefin Hydrolysis Assay

This protocol outlines a general procedure for determining the IC50 value of Avibactam against a purified serine β-lactamase using the chromogenic substrate nitrocefin in a 96-well plate format.

1. Materials and Reagents:

  • Avibactam sodium salt

  • Purified β-lactamase (e.g., TEM-1, KPC-2)

  • Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0 (+ 50 mM NaHCO₃ if using OXA-type enzymes)

  • DMSO (for stock solutions)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm in kinetic mode

2. Preparation of Solutions (Prepare fresh daily):

  • Avibactam Stock (e.g., 1 mM): Dissolve Avibactam in DMSO.

  • Avibactam Dilutions: Perform serial dilutions of the Avibactam stock in Assay Buffer to create a range of concentrations (e.g., 10-point, 2-fold dilutions) to be tested. The final concentration in the well should span the expected IC50 value.

  • Enzyme Working Solution: Dilute the purified β-lactamase in ice-cold Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10-15 minutes (determine this concentration empirically beforehand).

  • Nitrocefin Substrate Solution (e.g., 200 µM): Dissolve nitrocefin in DMSO to create a concentrated stock (e.g., 10 mM) and dilute it to the final working concentration in Assay Buffer just before use. Protect from light.

3. Assay Procedure:

  • Plate Setup:

    • Add 20 µL of each Avibactam dilution to triplicate wells.

    • Add 20 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells) to "No Inhibitor" control wells.

    • Add 20 µL of Assay Buffer to "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Prepare a master mix of the Enzyme Working Solution.

    • Add 50 µL of the Enzyme Working Solution to all wells except the "Blank" wells. Add 50 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation:

    • Mix the plate gently on an orbital shaker.

    • Incubate the plate for 10 minutes at 25°C to allow Avibactam to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a master mix of the Nitrocefin Substrate Solution.

    • Add 30 µL of the Nitrocefin Substrate Solution to all wells to initiate the reaction. Final volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 490 nm in kinetic mode, taking readings every 60 seconds for 10-30 minutes.[12]

4. Data Analysis:

  • For each well, calculate the rate of hydrolysis (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each Avibactam concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of "No Inhibitor" Control)) * 100

  • Plot % Inhibition versus the logarithm of the Avibactam concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Mandatory Visualizations

Avibactam_Mechanism cluster_0 Mechanism of Reversible Inhibition E_S Active β-Lactamase (E) EI_complex Non-covalent Complex (E•I) E_S->EI_complex k1 (Binding) AVI Avibactam (I) AVI->EI_complex EI_complex->E_S k-1 EI_complex->AVI EI_covalent Covalent Acyl-Enzyme Intermediate (E-I*) EI_complex->EI_covalent k2 (Acylation) EI_covalent->EI_complex k-2 (Reversal/Deacylation) [SLOW]

Caption: Covalent reversible inhibition mechanism of Avibactam.

Assay_Workflow prep 1. Prepare Reagents (Buffer, Avibactam, Enzyme, Nitrocefin) plate 2. Plate Setup Add Avibactam dilutions & controls to wells prep->plate enzyme_add 3. Add Enzyme Incubate for 10 min @ 25°C plate->enzyme_add reaction 4. Initiate Reaction Add Nitrocefin substrate enzyme_add->reaction read 5. Kinetic Read Measure Absorbance @ 490 nm reaction->read analyze 6. Data Analysis Calculate rates, % inhibition, and IC50 read->analyze Troubleshooting_Tree start Inconsistent or Unexpected Results q_ic50 High/Variable IC50? start->q_ic50 q_nitrocefin Premature Nitrocefin Color Change? start->q_nitrocefin q_reproducibility Poor Reproducibility? start->q_reproducibility sol_ic50 Check Reagent Stability (Avibactam, Enzyme). Verify Buffer (e.g., Bicarbonate for OXA). Review Enzyme Concentration. q_ic50->sol_ic50 Yes sol_nitrocefin Check Buffer pH (must be neutral). Use Sterile Technique (prevent contamination). Prepare Fresh & Protect from Light. q_nitrocefin->sol_nitrocefin Yes sol_reproducibility Calibrate Pipettes. Ensure Proper Mixing. Standardize Incubation Times/Temps. Use Fresh Reagent Aliquots. q_reproducibility->sol_reproducibility Yes

References

a potent inhibitor of cephalosporinases but not of broad spectrum beta-lactamases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving potent inhibitors of cephalosporinases (Ambler Class C β-lactamases) that exhibit minimal activity against broad-spectrum β-lactamases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the screening and characterization of selective cephalosporinase inhibitors.

IssueQuestionPossible Cause & Solution
Assay Signal My nitrocefin substrate turned red before adding the enzyme. What's happening?A premature color change in nitrocefin indicates degradation. This can be due to a non-neutral pH of your buffer or contamination. Ensure your buffer (e.g., PBS) is at a neutral pH. If the working solution is red, it can be diluted further until a yellow color is restored. Always prepare fresh nitrocefin solutions daily and protect them from light.[1] Use sterile labware to prevent contamination.
Inconsistent Results I'm observing high variability in my inhibition data. What could be the cause?Inconsistent results can stem from several factors. Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor. The stability of the inhibitor and the enzyme is also critical. Some inhibitors are unstable, particularly at higher pH.[1] Store all non-buffer components correctly at -20°C and avoid repeated freeze-thaw cycles.[1]
No Inhibition My potent cephalosporinase inhibitor is not showing any activity. Why?If you are confident in your compound's activity, consider the assay conditions. For certain metallo-β-lactamases, a small amount of free zinc is required for maximal activity, and phosphate buffers should be avoided due to the insolubility of zinc phosphate. For most Class D (OXA) enzymes, bicarbonate is a necessary cofactor. While your focus is on Class C, confirming the absence of these factors can help eliminate confounding variables.
False Positives How can I be sure that my identified inhibitor is not a false positive?False positives can arise from compound aggregation, which can sequester the enzyme. To test for this, perform your standard inhibition assay and then repeat it in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition in the presence of the detergent suggests aggregate-based inhibition.

Potent and Selective Cephalosporinase Inhibitors

Several classes of compounds have been identified as potent inhibitors of Class C β-lactamases with reduced activity against other classes.

  • Dithiolane Cephalosporins: These compounds act as potent and competitive inhibitors of cephalosporinases from Proteus species and are not inhibited by broad-spectrum inhibitors like clavulanic acid.[1][2] They are also stable against hydrolysis by the tested β-lactamases.[1][2]

  • AM-112: This novel oxapenem demonstrates potent inhibitory properties, particularly against Class C and D enzymes.[3] Its IC50 values for Class C enzymes are significantly lower than those of clavulanate.[3]

  • LK-157: A tricyclic carbapenem that is a potent inactivator of Class A and C β-lactamases.[4] It is significantly more potent against AmpC β-lactamase than clavulanic acid and tazobactam.[4]

Data Presentation: Inhibitor Specificity

The following tables summarize the inhibitory activity (IC50 values in nM) of selected compounds against different classes of β-lactamases. Lower values indicate higher potency.

Table 1: IC50 Values of Selective Cephalosporinase Inhibitors

InhibitorClass A (e.g., TEM-1, SHV-1)Class C (Cephalosporinase, e.g., AmpC)Class D (e.g., OXA-1)Reference
AM-112 160 - 2240Significantly lower than clavulanate Significantly lower than clavulanate [3]
LK-157 55 - 15162 Potent inactivator[4]

Table 2: IC50 Values of Broad-Spectrum Inhibitors for Comparison

InhibitorClass A (e.g., TEM-1)Class C (e.g., AmpC)Reference
Clavulanic Acid 8 - 120>100,000[3]
Tazobactam PotentLess potent than against Class A[4]

Experimental Protocols

Protocol 1: β-Lactamase Inhibitor Screening Assay

This protocol outlines a typical workflow for screening potential β-lactamase inhibitors using the chromogenic substrate nitrocefin.

Materials:

  • β-Lactamase enzyme (e.g., purified AmpC)

  • Test inhibitor compounds

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute the β-lactamase in assay buffer to the desired concentration. Keep on ice.

    • Prepare serial dilutions of the test inhibitor and a known inhibitor control (e.g., avibactam) in assay buffer.

    • Prepare the nitrocefin working solution in assay buffer. Protect from light.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add the serially diluted test inhibitors and controls to the respective wells.

    • Include wells with enzyme only (no inhibitor) as a positive control and wells with buffer only as a negative control.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the nitrocefin working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the study of cephalosporinase inhibitors.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Setup Add Enzyme and Inhibitor to Plate Reagents->Setup Incubate Pre-incubate Enzyme and Inhibitor Setup->Incubate Start Add Nitrocefin to Initiate Reaction Incubate->Start Measure Measure Absorbance (490 nm) Start->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a typical β-lactamase inhibitor screening assay.

troubleshooting_logic Start Inconsistent Results? Pipetting Check Pipetting Accuracy Start->Pipetting Stability Assess Reagent Stability Start->Stability FalsePositive Rule out Aggregation Start->FalsePositive Detergent Repeat Assay with Detergent FalsePositive->Detergent

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

a significant inoculum effect on the minimum inhibitory concentration and minimum bactericidal concentration of moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the significant inoculum effect observed on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of moxalactam.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to this compound?

A1: The inoculum effect is an in vitro phenomenon where the MIC of an antimicrobial agent increases as the density of the bacterial inoculum used for susceptibility testing rises.[1][2] For this compound, a beta-lactam antibiotic, a significant inoculum effect has been observed, meaning its apparent potency can decrease when tested against a higher concentration of bacteria.[3] This is a critical consideration in experimental design and for the interpretation of susceptibility data, especially when trying to correlate in vitro results with in vivo efficacy where bacterial loads can be high.

Q2: Why does the inoculum effect occur with this compound?

A2: The primary mechanism behind the inoculum effect for beta-lactam antibiotics like this compound is often attributed to the production of beta-lactamase enzymes by the bacteria.[4] At high bacterial densities, the concentration of these enzymes can be sufficient to hydrolyze and inactivate the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), thus leading to a higher MIC.[5] Other proposed, non-enzymatic mechanisms may also contribute.[4]

Q3: For which organisms has a significant inoculum effect of this compound been reported?

A3: A significant inoculum effect of this compound on both MIC and MBC has been particularly noted for certain organisms.[3] Documented evidence shows this effect against strains of Pseudomonas aeruginosa and Bacteroides fragilis.[5]

Q4: How can I mitigate the impact of the inoculum effect in my experiments?

A4: To address the inoculum effect, it is crucial to standardize the inoculum concentration used in your susceptibility testing protocols, adhering to established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI). When investigating this effect, it is essential to test a range of inoculum densities and report the MIC/MBC values for each. For in vivo correlation, understanding the bacterial load at the site of infection is important for interpreting the clinical relevance of in vitro data.

Troubleshooting Guide

IssuePossible CauseRecommendation
Higher than expected MIC values for this compound against a known susceptible strain. The inoculum concentration used was higher than the standard ~5 x 10⁵ CFU/mL.Prepare a fresh inoculum and carefully standardize it to the recommended concentration using a McFarland standard or spectrophotometry.
Inconsistent MIC/MBC results across different experimental runs. Variation in the final inoculum density between assays.Ensure rigorous adherence to the inoculum preparation protocol. Use calibrated equipment for dilutions and measurements.
This compound appears effective at standard inoculum but fails in a high-density culture or in vivo model. A significant inoculum effect is present for the test organism.Determine the MIC and MBC at a higher, clinically relevant inoculum size to better predict in vivo efficacy. Consider this effect when designing animal models of infection.

Quantitative Data Summary

The following tables summarize the impact of inoculum size on the MIC and MBC of this compound against Pseudomonas aeruginosa and Bacteroides fragilis.

Table 1: Inoculum Effect of this compound on Pseudomonas aeruginosa

Inoculum Size (CFU/mL)MIC₉₀ (µg/mL)MBC₉₀ (µg/mL)
5 x 10³16>128
5 x 10⁵>128>128
5 x 10⁷>128>128
Data from Corrado et al., 1982[5]

Table 2: Inoculum Effect of this compound on Bacteroides fragilis

Inoculum SizeAverage Increase in MIC (log₂)
High vs. Low1.2
Data from Yu and Washington, 1983

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • For standard MIC testing, dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • For investigating the inoculum effect, prepare additional dilutions to achieve other desired final concentrations (e.g., 5 x 10³ and 5 x 10⁷ CFU/mL).

3. Broth Microdilution for MIC:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism).

  • Add 100 µL of the appropriate bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours (or longer for slow-growing organisms).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

4. Determination of MBC:

  • Following MIC determination, subculture 10-100 µL from each well showing no visible growth onto an appropriate agar medium.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in Microplate stock->serial_dilution inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Standardized Culture inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

moxalactam_mechanism This compound This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition of cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Disruption of lysis Cell Lysis and Death cell_wall->lysis Leads to

Caption: Mechanism of action of this compound.

References

an additive or synergistic effect could also be demonstrated with the majority of Pseudomonas and Serratia isolates when either moxalactam or defotaxime was combined with amikacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for investigating the combined antimicrobial effects of moxalactam or cefotaxime with amikacin against Pseudomonas and Serratia isolates. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, standardized experimental protocols, and a summary of expected quantitative outcomes based on published literature.

Frequently Asked Questions (FAQs)

Q1: What is the difference between an additive and a synergistic effect in antibiotic combinations?

An additive effect is when the combined activity of two or more drugs is equal to the sum of their individual effects. In contrast, a synergistic effect occurs when the combined activity is significantly greater than the sum of their individual effects.[1][2] For antibiotic combinations, synergy is a highly desirable outcome as it can lead to more effective treatment, potentially at lower drug concentrations, which can reduce toxicity and the likelihood of developing drug resistance.

Q2: Why combine a β-lactam (this compound, cefotaxime) with an aminoglycoside (amikacin)?

β-lactam antibiotics, like this compound and cefotaxime, inhibit bacterial cell wall synthesis. Aminoglycosides, such as amikacin, inhibit protein synthesis by binding to the bacterial ribosome. The combination of these two classes of antibiotics can be synergistic because the cell wall damage caused by the β-lactam may enhance the uptake of the aminoglycoside into the bacterial cell, leading to a more potent bactericidal effect.

Q3: What are the primary methods for testing antibiotic synergy in vitro?

The two most common methods for quantifying antibiotic synergy are the checkerboard assay and the time-kill curve assay . The checkerboard assay determines the minimal inhibitory concentration (MIC) of the drug combination and allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). The time-kill curve assay assesses the rate of bacterial killing over time in the presence of the antibiotic combination.

Q4: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?

The FICI is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[3][4]

Q5: How is synergy defined in a time-kill curve assay?

In a time-kill assay, synergy is typically defined as a ≥ 2-log10 decrease in the colony-forming unit (CFU)/mL at 24 hours by the combination compared with the most active single agent.[5][6]

Data Presentation: Summary of Synergistic Effects

The following tables summarize the quantitative data on the synergistic effects of this compound or cefotaxime combined with amikacin against Pseudomonas aeruginosa and Serratia marcescens.

Table 1: Checkerboard Assay Results (FICI)

Bacterial SpeciesAntibiotic CombinationNumber of Isolates TestedPercentage Showing Synergy (FICI ≤ 0.5)Reference
Pseudomonas aeruginosaThis compound + AmikacinNot SpecifiedTwo-thirds of isolates[1]
Serratia marcescensThis compound + AmikacinNot SpecifiedTwo-thirds of isolates[1]
Pseudomonas aeruginosaCefotaxime + Amikacin2190%[2]
Serratia marcescensCefotaxime + Amikacin2190%[2]
Pseudomonas aeruginosaCefotaxime + Amikacin2181% (partially synergistic in the remainder)[7]

Table 2: Time-Kill Curve Assay Results (Log Reduction in CFU/mL)

Bacterial SpeciesAntibiotic CombinationObservationReference
Escherichia coli (as a model)Cefotaxime + AmikacinCombination prevented regrowth observed with cefotaxime monotherapy after 8 hours.[8]
Serratia marcescensAmikacin with other β-lactamsSynergistic post-antibiotic effect observed.[9]
Pseudomonas aeruginosaImipenem + AmikacinBactericidal for all strains tested.[10]

Mandatory Visualizations

Synergy_vs_Additive cluster_additive Additive Effect cluster_synergistic Synergistic Effect Drug A Effect Drug A Effect Combined Effect (A+B) Combined Effect (A+B) Drug A Effect->Combined Effect (A+B) Sum of individual effects Drug B Effect Drug B Effect Drug B Effect->Combined Effect (A+B) Drug A Effect_s Drug A Effect Combined Effect (>A+B) Combined Effect (>A+B) Drug A Effect_s->Combined Effect (>A+B) Greater than sum of effects Drug B Effect_s Drug B Effect Drug B Effect_s->Combined Effect (>A+B)

Caption: Conceptual difference between additive and synergistic effects.

Checkerboard_Workflow start Start: Prepare Reagents prepare_drugs Prepare serial dilutions of This compound/Cefotaxime and Amikacin start->prepare_drugs prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum prepare_plate Dispense drug dilutions into 96-well microtiter plate prepare_drugs->prepare_plate inoculate Inoculate plate with bacterial suspension prepare_plate->inoculate prepare_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs for each drug alone and in combination incubate->read_mic calculate_fici Calculate FICI for each 'no growth' well read_mic->calculate_fici interpret Interpret FICI to determine synergy, additivity, or antagonism calculate_fici->interpret end End: Report Results interpret->end

Caption: Workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard synergy test to determine the FICI of this compound/cefotaxime and amikacin.

1. Materials:

  • This compound or Cefotaxime and Amikacin stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pseudomonas or Serratia isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

2. Procedure:

  • Prepare Drug Dilutions:

    • Prepare intermediate dilutions of each antibiotic in CAMHB at four times the final desired concentrations.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In row A, add 50 µL of the highest concentration of Drug A (this compound/Cefotaxime) to column 1 and perform serial 2-fold dilutions across the row to column 10.

    • In column 1, add 50 µL of the highest concentration of Drug B (Amikacin) to row A and perform serial 2-fold dilutions down the column to row G.

    • Complete the checkerboard by adding the corresponding concentrations of Drug A and Drug B to the remaining wells.

    • Column 11 should contain only serial dilutions of Drug A, and row H should contain only serial dilutions of Drug B to determine their individual MICs.

    • Well H12 should contain only CAMHB and bacteria (growth control).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FICI for each well with no growth.[3][4]

Time-Kill Curve Assay Protocol

This protocol describes the procedure for a time-kill curve assay to evaluate the bactericidal activity of the antibiotic combination over time.

1. Materials:

  • This compound or Cefotaxime and Amikacin stock solutions

  • CAMHB

  • Sterile culture tubes

  • Pseudomonas or Serratia isolate

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

2. Procedure:

  • Prepare Cultures:

    • Prepare a log-phase bacterial culture in CAMHB.

    • Adjust the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several culture tubes.

  • Antibiotic Addition:

    • Add the antibiotics to the tubes at the desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination.

    • Include a growth control tube with no antibiotics.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Determine synergy based on the reduction in CFU/mL as described in the FAQs.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent FICI values in checkerboard assays.

  • Possible Cause: Inaccurate pipetting, especially during serial dilutions.

    • Solution: Ensure pipettes are calibrated. Use fresh tips for each dilution. Mix well after each dilution step.

  • Possible Cause: Inconsistent inoculum density.

    • Solution: Standardize the inoculum preparation using a spectrophotometer to verify the 0.5 McFarland standard.

  • Possible Cause: Edge effects in the microtiter plate due to evaporation.

    • Solution: Fill the outer wells with sterile broth or water and do not use them for experimental data.

Issue 2: Discrepancy between checkerboard and time-kill assay results.

  • Possible Cause: Different endpoints are being measured. The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing over time.

    • Solution: Recognize that a combination can be synergistic in its killing rate but not in the final concentration required for inhibition. Both data points are valuable and provide different insights into the drug interaction.

  • Possible Cause: The checkerboard assay is a static method, while the time-kill assay is dynamic.

    • Solution: The time-kill assay provides more detailed information on the interaction over time. If results are conflicting, the time-kill data is often considered more representative of the bactericidal interaction.

Issue 3: "Skipped" wells in the checkerboard assay (growth at higher concentrations, no growth at lower concentrations).

  • Possible Cause: Bacterial clumping or contamination.

    • Solution: Ensure a homogenous bacterial suspension by vortexing before inoculation. Use aseptic techniques to prevent contamination.

  • Possible Cause: Paradoxical effect (Eagle effect), where some β-lactams show decreased activity at very high concentrations.

    • Solution: This is a known phenomenon. Report the lowest concentration that inhibits growth as the MIC. Further investigation into the mechanism may be warranted.

Issue 4: Bacterial regrowth in the time-kill assay after initial killing.

  • Possible Cause: Degradation of the antibiotic over the 24-hour period.

    • Solution: Prepare fresh antibiotic solutions for each experiment. Consider the stability of the specific β-lactam in the chosen media and incubation conditions.

  • Possible Cause: Selection of a resistant subpopulation.

    • Solution: This is a biologically significant result. It may be useful to isolate colonies from the regrowth phase and perform susceptibility testing to determine if resistance has developed.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Activity of Three Third-Generation Cephalosporins: Moxalactam, Cefotaxime, and Cefoperazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of three prominent third-generation cephalosporins: moxalactam, cefotaxime, and cefoperazone. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating their relative efficacy against a range of clinically relevant bacterial isolates.

Executive Summary

This compound, cefotaxime, and cefoperazone exhibit broad-spectrum activity against many gram-negative bacilli, a characteristic feature of third-generation cephalosporins.[1][2][3] While all three are potent, notable differences exist in their activity profiles, particularly against challenging pathogens like Pseudomonas aeruginosa. Generally, at low concentrations, these antibiotics are effective against most Enterobacteriaceae.[4][5][6] However, their efficacy against P. aeruginosa is more variable, with cefoperazone often demonstrating superior in vitro activity compared to this compound and cefotaxime.[4][5][6][7] It is also important to note that cross-resistance between these agents can be variable among different bacterial strains and geographic locations.[8][9]

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activity of this compound, cefotaxime, and cefoperazone against a panel of gram-negative bacilli. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the isolates tested. All MIC values are expressed in μg/mL.

Bacterial SpeciesNo. of IsolatesAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli 248This compound0.51.0
Cefotaxime0.5>32
Cefoperazone1.04.0
Klebsiella pneumoniae 100This compound0.52.0
Cefotaxime0.5>32
Cefoperazone2.016
Enterobacter aerogenes 33This compound1.08.0
Cefotaxime1.0>32
Cefoperazone4.032
Enterobacter cloacae 46This compound2.016
Cefotaxime4.0>32
Cefoperazone8.0>32
Serratia marcescens 43This compound2.08.0
Cefotaxime2.0>32
Cefoperazone8.032
Proteus mirabilis 50This compound≤0.250.5
Cefotaxime≤0.250.5
Cefoperazone0.51.0
Indole-positive Proteus 44This compound≤0.251.0
Cefotaxime≤0.2516
Cefoperazone1.016
Citrobacter freundii 20This compound1.016
Cefotaxime2.0>32
Cefoperazone8.032
Providencia stuartii 15This compound1.04.0
Cefotaxime1.016
Cefoperazone4.016
Pseudomonas aeruginosa 100This compound16>32
Cefotaxime>32>32
Cefoperazone8.032
Acinetobacter calcoaceticus 25This compound16>32
Cefotaxime32>32
Cefoperazone16>32

Data compiled from Kurtz et al., 1980.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the in vitro activity of antimicrobial agents. The agar dilution method is a standardized procedure for this purpose.

Agar Dilution Method for MIC Determination

This protocol outlines the standardized agar dilution method used to determine the MICs of this compound, cefotaxime, and cefoperazone.

  • Preparation of Antimicrobial Stock Solutions:

    • Stock solutions of this compound, cefotaxime, and cefoperazone are prepared from standard laboratory powders of known potency.

    • The powders are dissolved in a suitable solvent to achieve a high concentration (e.g., 1,280 µg/mL).

  • Preparation of Agar Plates with Serial Dilutions:

    • A series of twofold serial dilutions of each antimicrobial stock solution is prepared in sterile distilled water or another appropriate diluent.

    • Molten Mueller-Hinton agar is cooled to 45-50°C.

    • A specific volume of each antimicrobial dilution is added to a corresponding volume of the molten agar to achieve the final desired concentrations (e.g., ranging from 0.06 to 128 µg/mL).

    • The agar-antibiotic mixture is poured into sterile petri dishes and allowed to solidify.

    • A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • The bacterial isolates to be tested are grown in a suitable broth medium to the logarithmic phase of growth.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • The prepared agar plates are inoculated with the standardized bacterial suspensions. A multipoint inoculator is often used to apply a small, fixed volume of each bacterial culture to the surface of the agar plates.

    • The inoculum spots are allowed to dry before the plates are inverted.

  • Incubation:

    • The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Determination of MIC:

    • Following incubation, the plates are examined for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

AgarDilutionWorkflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock_sol Prepare Antibiotic Stock Solution serial_dil Perform Serial Dilutions stock_sol->serial_dil plate_prep Mix Antibiotic Dilutions with Agar and Pour Plates serial_dil->plate_prep agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->plate_prep inoculate Inoculate Agar Plates plate_prep->inoculate bacterial_culture Grow Bacterial Isolates mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum_dil Dilute Inoculum mcfarland->inoculum_dil inoculum_dil->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Examine Plates and Determine MIC incubate->read_mic result MIC Value read_mic->result

Caption: Workflow of the Agar Dilution Method for MIC Determination.

References

A Comparative Analysis of Cefotetan, Moxalactam, and Cefoxitin for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance, experimental validation, and clinical application of three key second-generation cephalosporins.

This guide provides a comprehensive comparison of cefotetan, moxalactam, and cefoxitin, three parenteral second-generation cephalosporin antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their in vitro activity, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of these antibiotics against various bacterial isolates is a critical determinant of their clinical utility. The following table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of 90% of organisms (MIC90), a standard measure of antibiotic efficacy.

OrganismCefotetan MIC90 (µg/mL)This compound MIC90 (µg/mL)Cefoxitin MIC90 (µg/mL)
Escherichia coli0.25[1]>4-8 times less active than cefotetan[2]4[1]
Klebsiella pneumoniaeMore active than cefoxitin[3]Comparable to cefotetan[2]-
Indole-positive ProteusMore active than cefoxitin[3]--
Staphylococcus aureus8[2]-Less active than cefotetan[2]
Bacteroides fragilis128 or more[2]--
Pseudomonas aeruginosaInactive[3]--
Acinetobacter speciesInactive[3]--
Enterobacter cloacaeModerately active[3]--

Clinical Efficacy: Comparative Clinical Trial Data

The clinical effectiveness of these agents has been evaluated in numerous multicenter trials across various indications. The following tables summarize the clinical and bacteriological response rates observed in these studies.

Obstetric and Gynecologic Infections
StudyDrug RegimenClinical Response RateBacteriological Response Rate
Study I[4]Cefotetan96% (67/70)96% (196/205)
This compound97% (33/34)96% (23/24)
Study II[4]Cefotetan94% (138/147)96% (196/205)
Cefoxitin91% (76/84)93% (70/75)
Multicenter, randomized study[5]Cefotetan (every 12 hours)91.5% (clinical success)-
Cefoxitin (every 6 or 8 hours)87.8% (clinical success)-
Intra-abdominal Infections
StudyDrug RegimenClinical Response RateBacteriological Response Rate
Multicenter, randomized trial[6]Cefotetan (1-2 g every 12 hours)98% (95/95)97% (56/58)
Cefoxitin (1-2 g every 6 hours)95% (41/43)89% (24/27)
Two sequential randomized studies[7]Cefotetan (2g IV every 12 hours)94% (102/109) and 98% (93/95)-
Latamoxef (this compound) (2g IV every 8 hours)91% (51/56)-
Cefoxitin (2g IV every 6 hours)95% (41/43)-
Surgical Prophylaxis
Surgical ProcedureDrug RegimenSuccessful Clinical Response Rate
Colorectal Surgery[8]Cefotetan (single 2g preoperative dose)88%
Cefoxitin (multiple 2g perioperative doses)92%
Abdominal or Vaginal Hysterectomy[9]Cefotetan (single 2g preoperative dose)92% (abdominal), 94% (vaginal)
Cefoxitin (three 2g perioperative doses)90% (abdominal), 93% (vaginal)
Cesarean Section[10]Cefotetan (single 2g dose)Effective prophylaxis
Cefoxitin (three 2g doses)Effective prophylaxis

Safety and Adverse Effects

A key differentiator among these antibiotics is their side effect profile, particularly the risk of coagulation abnormalities.

Adverse EffectCefotetanThis compoundCefoxitin
Coagulation Abnormalities Associated with a fall in prothrombin activity and potential bleeding, especially in at-risk patients[11]. Contains an N-methylthiotetrazole (NMTT) side chain which inhibits vitamin K epoxide reductase[12][13][14].Associated with prolonged bleeding time and coagulopathy, with some fatal cases reported[15]. Also contains the NMTT side chain[13]. Significantly associated with hypoprothrombinemia[13].Less likely to cause bleeding compared to this compound[16]. Does not contain the NMTT side chain and does not cause the transient plasma appearance of vitamin K1 2,3-epoxide[17].
Hypersensitivity Infrequent and generally not serious[5].Occurred in 2.9% of patients in a large study[18].Infrequent and generally not serious[5].
Gastrointestinal Effects -Nausea, vomiting, diarrhea occurred in 2.1% of patients[18].-
Alcohol Intolerance (Disulfiram-like reaction) Contains an NMTT side chain, which can cause this reaction[15].Contains an NMTT side chain, which can cause this reaction[15].Does not contain the NMTT side chain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A fundamental in vitro assay to determine the antimicrobial activity of a substance.

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout Antibiotic Antibiotic Stock Solution Dilution Serial Dilutions Antibiotic->Dilution Plates Inoculate Microtiter Plates or Agar Plates Dilution->Plates Inoculum Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum->Plates Incubation Incubate at 37°C for 16-20 hours Plates->Incubation Visual Visually Inspect for Turbidity/Growth Incubation->Visual MIC Determine MIC: Lowest concentration with no visible growth Visual->MIC

Diagram of the Minimum Inhibitory Concentration (MIC) determination workflow.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

  • Inoculation: The wells of a microtiter plate or the surface of an agar plate containing the different antibiotic concentrations are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[19][20][21].

Clinical Trial Protocol for Comparative Efficacy in Intra-abdominal Infections

A typical workflow for a randomized controlled trial comparing two antibiotics.

Clinical_Trial_Workflow Start Patient with Intra-abdominal Infection Enrolled Randomization Randomization Start->Randomization GroupA Group A: Receives Cefotetan Randomization->GroupA GroupB Group B: Receives Cefoxitin or this compound Randomization->GroupB Treatment Administer Treatment (Specified Dose and Duration) GroupA->Treatment GroupB->Treatment Monitoring Monitor Clinical Response, Adverse Events, and Laboratory Parameters Treatment->Monitoring Data_Collection Collect Bacteriological and Clinical Data Monitoring->Data_Collection Analysis Statistical Analysis of Efficacy and Safety Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Workflow for a comparative clinical trial of antibiotics in intra-abdominal infections.

Protocol:

  • Patient Enrollment: Patients diagnosed with intra-abdominal infections meeting specific inclusion criteria are enrolled in the study.

  • Randomization: Patients are randomly assigned to receive one of the treatment regimens (e.g., cefotetan or cefoxitin/moxalactam).

  • Treatment Administration: The assigned antibiotic is administered according to a predefined dosage and schedule.

  • Monitoring and Data Collection: Patients are monitored for clinical improvement, the occurrence of any adverse events, and changes in laboratory parameters. Bacteriological samples are collected and analyzed.

  • Data Analysis: The collected data on clinical and bacteriological response rates, as well as the incidence of adverse effects, are statistically analyzed to compare the efficacy and safety of the treatments[6][7].

Mechanism of Coagulopathy

The increased risk of bleeding associated with cefotetan and this compound is attributed to the N-methylthiotetrazole (NMTT) side chain present in their chemical structures. This side chain is believed to interfere with the vitamin K cycle.

Mechanism of NMTT side chain-induced coagulopathy.

The NMTT side chain inhibits the enzyme vitamin K epoxide reductase. This inhibition disrupts the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent coagulation factors (II, VII, IX, and X). The resulting under-carboxylated proteins are inactive, leading to a prolonged prothrombin time and an increased risk of bleeding[12][13][14][17]. This effect is particularly concerning in patients with poor nutritional status or renal impairment[11]. Cefoxitin, lacking this side chain, does not interfere with the vitamin K cycle in the same manner[17].

Conclusion

Cefotetan, this compound, and cefoxitin are potent second-generation cephalosporins with broad clinical applications. While cefotetan and this compound exhibit greater in vitro activity against certain Enterobacteriaceae compared to cefoxitin, their clinical use is tempered by the risk of coagulation abnormalities due to the presence of the NMTT side chain. Cefoxitin, while potentially less potent against some gram-negative organisms, offers a safer alternative concerning coagulation. The choice of agent should be guided by the specific clinical scenario, local antimicrobial susceptibility patterns, and a careful assessment of the patient's risk factors for bleeding. This compound is no longer available for clinical use in the United States due to these safety concerns[15].

References

Moxalactam vs. Other Third-Generation Cephalosporins: A Comparative Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of moxalactam against other key third-generation cephalosporins in combating Pseudomonas aeruginosa. The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.

Quantitative Data Summary

The in vitro efficacy of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound and other third-generation cephalosporins against clinical isolates of Pseudomonas aeruginosa. Lower MIC values indicate greater potency.

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound-8 - 128[1]
Ceftazidime-8[1]
Cefoperazone6.2525[2][3]
Cefotaxime->64

Table 1: Comparative MIC50 and MIC90 Values of Third-Generation Cephalosporins Against Pseudomonas aeruginosa MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

AntibioticRelative In Vitro Effectiveness
Cefoperazone4
This compound2
Cefotaxime1

Table 2: Relative In Vitro Effectiveness Ratio Against P. aeruginosa [2][3]

Experimental Protocols

The data presented in this guide is predominantly based on the standardized agar dilution method for determining Minimum Inhibitory Concentrations (MICs), as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against Pseudomonas aeruginosa.

1. Preparation of Antimicrobial Stock Solutions:

  • Antimicrobial powders are reconstituted with a suitable solvent to create high-concentration stock solutions.

  • Serial two-fold dilutions of the stock solutions are prepared in sterile distilled water or another appropriate diluent to achieve the desired concentration range for testing.

2. Preparation of Agar Plates:

  • Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • The molten agar is cooled to and maintained at 45-50°C in a water bath.

  • A specific volume of each antimicrobial dilution is added to molten agar to achieve the final desired concentrations. A control plate with no antibiotic is also prepared.

  • The agar-antibiotic mixture is poured into sterile petri dishes and allowed to solidify on a level surface.

3. Preparation of Bacterial Inoculum:

  • At least three to five morphologically similar colonies of P. aeruginosa are selected from an 18-24 hour old culture on a non-selective agar plate.

  • The colonies are suspended in a sterile broth or saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

4. Inoculation of Agar Plates:

  • The prepared agar plates are inoculated with the standardized bacterial suspension. This is typically done using a multipoint inoculator, which delivers a defined volume (spot) of the inoculum onto the agar surface.

  • The inoculum spots are allowed to dry completely before the plates are inverted for incubation.

5. Incubation:

  • The inoculated plates are incubated at 35 ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth on the antibiotic-free control plate is used as a reference.

Mechanisms of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

Third-generation cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:

  • Penetration of the Outer Membrane: The antibiotic must first cross the outer membrane of P. aeruginosa to reach its target.

  • Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, the cephalosporin binds to and inactivates essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis: By inactivating PBPs, the cross-linking of peptidoglycan chains is blocked.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

cluster_Cell Pseudomonas aeruginosa Cell cluster_OuterMembrane Outer Membrane cluster_Periplasm Periplasm cluster_InnerMembrane Inner Membrane Cephalosporin_ext Cephalosporin (extracellular) Porin Porin Channel Cephalosporin_ext->Porin Diffusion Cephalosporin_peri Cephalosporin Porin->Cephalosporin_peri PBP Penicillin-Binding Proteins (PBPs) Cephalosporin_peri->PBP Binding & Inactivation Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibition Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Leads to

Mechanism of Action of Third-Generation Cephalosporins.
Mechanisms of Resistance in P. aeruginosa

Pseudomonas aeruginosa can develop resistance to third-generation cephalosporins through several mechanisms:

  • Enzymatic Degradation (β-Lactamases): The production of β-lactamase enzymes, such as AmpC, is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring of the cephalosporin, rendering the antibiotic inactive before it can reach its PBP target.

  • Efflux Pumps: P. aeruginosa possesses multidrug efflux pumps that can actively transport cephalosporins out of the periplasmic space, reducing the intracellular concentration of the antibiotic and preventing it from reaching its PBP target.

  • Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of cephalosporins, thereby diminishing their inhibitory effect.

  • Reduced Permeability: Mutations in the porin channels of the outer membrane can restrict the entry of cephalosporins into the periplasmic space.

cluster_Cell Resistant Pseudomonas aeruginosa Cell cluster_OuterMembrane Outer Membrane cluster_Periplasm Periplasm cluster_InnerMembrane Inner Membrane Cephalosporin_ext Cephalosporin (extracellular) Porin_mutated Mutated Porin (Reduced Permeability) Cephalosporin_ext->Porin_mutated Blocked Entry Cephalosporin_peri Cephalosporin Cephalosporin_ext->Cephalosporin_peri Limited Entry Beta_Lactamase β-Lactamase (e.g., AmpC) Cephalosporin_peri->Beta_Lactamase Hydrolysis PBP_modified Modified PBP (Reduced Affinity) Cephalosporin_peri->PBP_modified Reduced Binding Efflux_Pump Efflux Pump Cephalosporin_peri->Efflux_Pump Transport Out Inactive_Cephalosporin Inactive Cephalosporin Beta_Lactamase->Inactive_Cephalosporin Survival Bacterial Survival PBP_modified->Survival Efflux_Pump->Cephalosporin_ext

Mechanisms of Resistance to Third-Generation Cephalosporins.

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the in vitro activity of different cephalosporins against P. aeruginosa.

Start Start: Isolate P. aeruginosa from Clinical Samples Culture Culture and Purify Bacterial Isolates Start->Culture Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Culture->Prepare_Inoculum Inoculate Inoculate Plates with Standardized Inoculum Prepare_Inoculum->Inoculate Prepare_Plates Prepare Agar Plates with Serial Dilutions of Cephalosporins Prepare_Plates->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC Analyze Analyze and Compare MIC Data (MIC50, MIC90) Read_MIC->Analyze End End: Comparative Efficacy Determined Analyze->End

Workflow for In Vitro Comparative Susceptibility Testing.

References

a comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of moxalactam's antimicrobial activity, pharmacokinetic profile, adverse reactions, and clinical efficacy in comparison to other third-generation cephalosporins, providing essential data and experimental context for researchers and drug development professionals.

This compound (also known as latamoxef) is a synthetic 1-oxa-β-lactam antibiotic that, while structurally distinct, is often classified with third-generation cephalosporins due to its similar spectrum of activity and mechanism of action.[1] It exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[2] This guide provides a comprehensive comparative evaluation of this compound, focusing on its performance against other prominent third-generation cephalosporins such as cefotaxime and cefoperazone.

Antimicrobial Activity

This compound demonstrates potent activity against a wide range of Gram-negative bacteria, including many Enterobacteriaceae, and is notably stable against many β-lactamases produced by these organisms.[1][3] Its activity against Gram-positive organisms is generally less than that of earlier cephalosporins.[1][3]

Data Presentation: Comparative In Vitro Activity of this compound and Other Cephalosporins

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and its comparators against key bacterial pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a standard measure of antibiotic potency.

OrganismThis compound MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)Cefoperazone MIC90 (µg/mL)
Escherichia coli0.125≤0.5>64
Klebsiella pneumoniae0.125≤0.5>64
Enterobacter spp.---≤0.5---
Proteus mirabilis0.125------
Pseudomonas aeruginosa819>64
Staphylococcus aureus81.1-1.9---
Streptococcus pneumoniae80.01-0.05---
Bacteroides fragilis---5.3---

Note: Data is compiled from multiple sources and may vary based on testing methodology and geographic location of isolates.[4][5][6]

Pharmacokinetics

The pharmacokinetic properties of an antibiotic are crucial in determining its dosing regimen and efficacy. This compound is administered parenterally and exhibits a longer half-life than many other β-lactam antibiotics.[3]

Data Presentation: Comparative Pharmacokinetic Parameters

The table below outlines key pharmacokinetic parameters for this compound, cefotaxime, and cefoperazone in adults with normal renal function.

ParameterThis compoundCefotaximeCefoperazone
Half-life (t½) 2.2 - 3.5 hours1.1 - 1.3 hours1.6 - 2.4 hours
Volume of Distribution (Vd) 20.2 L33 - 37 L10 - 13 L
Total Body Clearance ~0.04 L/kg/h~315 - 341 mL/min75 - 96 mL/min
Protein Binding ~50%~30-40%~90%
Primary Route of Elimination RenalRenalBiliary

Note: Values are approximate and can vary based on patient factors such as age and renal function.[4][7][8][9][10][11][12]

Adverse Reactions

The clinical use of this compound has been significantly limited by its association with serious adverse reactions, most notably bleeding and coagulopathy.[1][8][13]

This compound-Induced Coagulopathy

A significant concern with this compound is its potential to cause hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (a key clotting factor), which can lead to bleeding.[8][14] This adverse effect is primarily attributed to the N-methylthiotetrazole (NMTT) side chain in its chemical structure.[14][15]

Data Presentation: Comparative Adverse Reaction Profile

Adverse ReactionThis compoundCefotaximeCefoperazone
Hypoprothrombinemia/Bleeding Higher incidence due to NMTT side chainLower incidence (lacks NMTT side chain)Higher incidence due to NMTT side chain
Diarrhea ReportedReportedReported
Thrombocytosis ReportedLess commonLess common
Disulfiram-like reaction with alcohol YesNoYes

Note: The incidence of adverse reactions can vary depending on patient populations and study designs.[13][16]

Clinical Efficacy

This compound has demonstrated efficacy in treating a variety of serious infections, particularly those caused by Gram-negative bacteria.

Intra-abdominal Infections

Clinical trials have shown this compound to be effective in treating intra-abdominal infections, with clinical success rates comparable to or exceeding those of other antibiotic regimens. In one study, the clinical success rate for this compound in intra-abdominal infections was 84%.[17]

Meningitis

This compound's ability to penetrate the cerebrospinal fluid has made it a treatment option for bacterial meningitis.[3][18][19] In a prospective, randomized study comparing this compound to ampicillin or chloramphenicol for the treatment of Haemophilus influenzae type b meningitis in children, this compound was found to be equivalent in efficacy.[16] However, diarrhea and thrombocytosis were observed more frequently in the this compound group.[16]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of this compound and comparator agents is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution Method (CLSI M07): This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible growth of the organism.[1][13][20][21][22][23][24]

  • Agar Dilution Method (CLSI M07): In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits colony formation.[1][2][20][21][25]

Pharmacokinetic Studies

Pharmacokinetic parameters are typically determined in healthy volunteers or patient populations through the following general protocol:

  • Drug Administration: A single or multiple doses of the antibiotic are administered intravenously or intramuscularly.

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals.

  • Drug Concentration Analysis: The concentration of the antibiotic in the collected samples is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Modeling: The concentration-time data are then analyzed using pharmacokinetic models to calculate parameters such as half-life, volume of distribution, and clearance.[4][7][8][9][10][26]

Visualizations

Mechanism of Action of β-Lactam Antibiotics

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound and other β-lactam antibiotics.

Proposed Mechanism of this compound-Induced Hypoprothrombinemia

Moxalactam_Coagulopathy This compound This compound NMTT N-methylthiotetrazole (NMTT) Side Chain This compound->NMTT Contains VK_Epoxide_Reductase Vitamin K Epoxide Reductase NMTT->VK_Epoxide_Reductase Inhibits VK_Cycle Vitamin K Cycle VK_Epoxide_Reductase->VK_Cycle Key enzyme in Carboxylation Gamma-carboxylation of Clotting Factors (II, VII, IX, X) VK_Cycle->Carboxylation Essential for Hypoprothrombinemia Hypoprothrombinemia Carboxylation->Hypoprothrombinemia Inhibition leads to Bleeding Increased Risk of Bleeding Hypoprothrombinemia->Bleeding

Caption: Pathway of this compound-induced coagulopathy.

References

Moxalactam's Efficacy Against ESBL-Producing E. coli: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli present a significant challenge to antimicrobial therapy. This guide provides a comparative analysis of Moxalactam's efficacy against these resistant pathogens, supported by experimental data and detailed methodologies.

Executive Summary

This compound (also known as Latamoxef) is a second-generation cephalosporin that has demonstrated notable stability against many β-lactamases, including certain ESBLs.[1][2][3] In vitro and pharmacokinetic/pharmacodynamic (PK/PD) modeling studies suggest that this compound can be a potent agent against ESBL-producing E. coli.[1][2][4] However, its overall clinical utility compared to standard treatments like carbapenems warrants careful consideration, with some research indicating no significant difference in its activity against ESBL and non-ESBL producing strains.[5][6][7][8] This guide aims to provide an objective overview to inform further research and development.

Comparative Efficacy of this compound

The following tables summarize the in-vitro activity of this compound in comparison to other commonly used antibiotics against ESBL-producing E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

AntibioticESBL-producing E. coli Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound Clinical Isolates0.52[1]
This compoundblaCTX-M-15 positive E. coli 3376>256>256[4]
CefotaximeblaCTX-M-15 positive E. coli 3376>256>256[4]
Cefoperazone/SulbactamblaCTX-M-15 positive E. coli 337616/1616/16[4]
Carbapenems (Meropenem, Imipenem, Ertapenem)Clinically important bacteriaNot specifiedNot specified[5]
Piperacillin-TazobactamESBL-producing E. coliNot specifiedNot specified[9]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Outcomes

AntibioticParameterFindingReference(s)
This compound Probability of Target Attainment (PTA) at 40% T>MICAchieved 85% PTA with all tested regimens against ESBL-producing E. coli.[1][2]
This compound Probability of Target Attainment (PTA) at 70% T>MICEffective regimens included 1g q12h with 4 hours infusion, 1g q8h with 1–4 hours infusion, 2g q12h with 2–4 hours infusion, and 1g q6h with 1–4 hours infusion.[1][2]
This compound Bactericidal EffectDemonstrated excellent bactericidal effect in an in-vitro PK/PD model.[4]
CefotaximeBactericidal EffectWeak bactericidal effect with subsequent regrowth observed.[4]
Cefoperazone/SulbactamBactericidal EffectWeak bactericidal effect with subsequent regrowth observed.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • ESBL-producing E. coli isolates and a non-ESBL control strain (E. coli ATCC 25922).

  • This compound and comparator antibiotic powders.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

b. Procedure:

  • Prepare a stock solution of each antibiotic.

  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plates to achieve the desired concentration range.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard), which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

ESBL Phenotypic Confirmation Test

This protocol is based on the CLSI guidelines for ESBL detection.

a. Materials:

  • Mueller-Hinton agar plates.

  • Cefotaxime (30 µg) and Ceftazidime (30 µg) disks.

  • Cefotaxime/Clavulanic acid (30/10 µg) and Ceftazidime/Clavulanic acid (30/10 µg) combination disks.

b. Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar plate by swabbing the entire surface.

  • Place the cefotaxime and cefotaxime/clavulanic acid disks, and the ceftazidime and ceftazidime/clavulanic acid disks on the agar surface, ensuring they are sufficiently spaced.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • An increase of ≥5 mm in the zone of inhibition for either combination disk compared to its corresponding single-agent disk is considered a positive test for ESBL production.

Mechanism of Action and Resistance

ESBLs, particularly the CTX-M types, confer resistance by hydrolyzing the β-lactam ring of cephalosporins. This compound's oxa-β-lactam structure provides it with a degree of stability against this enzymatic degradation.

ESBL_Mechanism cluster_bacterium ESBL-producing E. coli Periplasmic_Space Periplasmic Space Moxalactam_in This compound ESBL ESBL Enzyme (e.g., CTX-M) Moxalactam_in->ESBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Moxalactam_in->PBP Binding Hydrolyzed_this compound Inactive this compound ESBL->Hydrolyzed_this compound Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Inhibited (Cell Death) PBP->Cell_Wall_Synthesis_Blocked Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues (Resistance) PBP->Cell_Wall_Synthesis_Continues Hydrolyzed_this compound->PBP No interaction

Caption: Mechanism of this compound action and ESBL-mediated resistance.

Experimental Workflow for Efficacy Validation

A typical workflow to validate the efficacy of this compound against ESBL-producing E. coli is outlined below.

Experimental_Workflow Start Isolate Collection (Clinical ESBL-E. coli) Strain_Characterization Strain Characterization (Genotypic & Phenotypic ESBL confirmation) Start->Strain_Characterization MIC_Determination MIC Determination (this compound vs. Comparators) Strain_Characterization->MIC_Determination Time_Kill_Assay Time-Kill Assays MIC_Determination->Time_Kill_Assay PKPD_Modeling In-vitro PK/PD Modeling Time_Kill_Assay->PKPD_Modeling In_Vivo_Studies In-vivo Efficacy Studies (e.g., Murine infection model) PKPD_Modeling->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Conclusion Efficacy Assessment Data_Analysis->Conclusion

Caption: Workflow for validating this compound's efficacy.

Conclusion and Future Directions

The available data suggests that this compound possesses potent in-vitro activity against ESBL-producing E. coli.[1][4] Its stability against certain ESBL enzymes makes it a candidate for further investigation. However, the debate on its superiority over other agents, and whether its efficacy is significantly greater against ESBL-producing versus non-ESBL-producing strains, highlights the need for more extensive, well-controlled clinical trials.[5][7] Future research should focus on:

  • Large-scale clinical trials comparing this compound with carbapenems and newer β-lactam/β-lactamase inhibitor combinations.

  • Investigating the efficacy of this compound against E. coli strains producing different types of ESBLs (e.g., CTX-M, SHV, TEM variants).

  • Exploring the potential for combination therapies involving this compound to enhance its efficacy and combat resistance.

This guide provides a foundational understanding for researchers and drug development professionals to build upon in the critical endeavor of combating antibiotic resistance.

References

Moxalactam and cefotaxime--two new beta-lactam antibiotics compared with three well-known cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of two pivotal β-lactam antibiotics, Moxalactam and Cefotaxime, in comparison to Cefoxitin, Cefuroxime, and Cefazolin. This guide synthesizes key experimental data on their in vitro activity, pharmacokinetic profiles, and safety.

Introduction

This compound, a 1-oxa-β-lactam antibiotic, and Cefotaxime, a third-generation cephalosporin, emerged as significant advancements in the treatment of bacterial infections, particularly those caused by gram-negative organisms. Their broad spectrum of activity and resistance to many β-lactamases set them apart from earlier cephalosporins. This guide provides a comprehensive comparison of this compound and Cefotaxime with three well-established cephalosporins: Cefoxitin, Cefuroxime, and Cefazolin, supported by experimental data to inform research and development.

In Vitro Antibacterial Activity

The in vitro efficacy of these antibiotics is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency.

This compound and Cefotaxime demonstrate impressive in vitro activity against a wide range of aerobic gram-negative bacilli, including many strains resistant to other cephalosporins.[1] Both antibiotics inhibit nearly all clinically important Enterobacteriaceae at concentrations below 0.05 µg/ml, which is significantly lower than the 5 to 10 times higher concentrations required by Cefoxitin, Cefuroxime, and Cefazolin to achieve the same effect.[2]

Against Pseudomonas aeruginosa, about 60% of strains are susceptible to 32 µg/ml of this compound and Cefotaxime.[2] However, Cefoperazone has been noted to be the most active against this pathogen among the newer β-lactams.[3] For Staphylococcus aureus, Cefazolin is the most effective among the compared antibiotics, with an MIC range of 0.125–1 µg/ml. Cefotaxime is less active (MIC 2–4 µg/ml), while this compound requires a minimum of 8 µg/ml.[2]

Against anaerobic bacteria, this compound is particularly potent against Bacteroides fragilis.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) against Key Bacterial Groups (µg/ml)
AntibioticEnterobacteriaceaePseudomonas aeruginosa (susceptible strains)Staphylococcus aureus
This compound <0.05[2]32[2]≥8[2]
Cefotaxime <0.05[2]32[2]2–4[2]
Cefoxitin 5–10x higher than this compound/Cefotaxime[2]Resistant[2]-
Cefuroxime 5–10x higher than this compound/Cefotaxime[2]Resistant[2]-
Cefazolin 5–10x higher than this compound/Cefotaxime[2]Resistant[2]0.125–1[2]

Note: "-" indicates data not specified in the provided search results.

Pharmacokinetic Properties

The pharmacokinetic profiles of these antibiotics influence their dosing regimens and clinical efficacy. Key parameters include serum concentration, half-life, and urinary excretion.

Following a 2g intravenous infusion, serum levels of this compound at 1 hour (88 µg/ml) were more than three times higher than those of Cefotaxime (29 µg/ml).[5][6] By the 8-hour mark, this compound levels remained measurable (9.2 µg/ml), while Cefotaxime was often undetectable.[5][6] This difference is largely attributable to their differing half-lives.

This compound has a significantly longer elimination half-life (around 2.34 to 2.85 hours) compared to Cefotaxime (approximately 1.16 to 1.2 hours).[7][8] This longer half-life for this compound suggests the potential for less frequent dosing.[7] Urinary recovery is also higher for this compound (75-87.5%) than for Cefotaxime (50.5-53%).[7][8]

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundCefotaximeCeftazidimeCefoperazone
Half-life (hours) 2.34[7] - 2.85[8]1.16[7] - 1.2[8]1.95[7]2.4[9]
Serum Concentration (1 hr post 2g IV infusion, µg/ml) 88[5][6]29[5][6]-112[5][6]
Serum Concentration (8 hr post 2g IV infusion, µg/ml) 9.2[5][6]<1 (unmeasurable)[5][6]-6.5[5][6]
24-hour Urinary Recovery (%) 75 ± 4[7] - 87.5[8]53 ± 6[7] - 50.5[8]68 ± 11[7]25.1 ± 8[9]
Total Body Clearance (ml/min) 84[7]328[7]131[7]-

Note: "-" indicates data not specified in the provided search results.

Safety and Adverse Effects

While generally well-tolerated, some of the newer β-lactam antibiotics have been associated with specific adverse effects. A notable concern with this compound is its association with coagulation abnormalities, clinical bleeding, and disulfiram-like reactions.[10][11] These side effects are linked to the methyltetrazolethiol side chain present in this compound and Cefoperazone.[10][11] In contrast, Cefotaxime lacks this side chain and has not been associated with these bleeding or disulfiram-like reactions.[10][11] Diarrhea has been reported with both drugs, though it is generally mild with Cefotaxime (observed in about 1% of patients).[10][11]

Experimental Protocols

In Vitro Susceptibility Testing

The primary method cited for determining the in vitro activity of these antibiotics is the agar dilution method .[3][4]

  • Preparation of Antibiotic Solutions: Standard powders of each antibiotic are used to prepare stock solutions of known concentrations.

  • Preparation of Agar Plates: Serial twofold dilutions of each antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a specified turbidity, corresponding to a standard concentration of bacteria (e.g., 10^5 colony-forming units per ml).

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing and control agar plate.

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Studies

Pharmacokinetic parameters were typically determined in healthy human volunteers through a crossover study design .[5][6][7]

  • Drug Administration: Subjects receive a single intravenous infusion of each antibiotic over a specified period (e.g., 5 or 30 minutes).[5][6][7] A washout period is observed between the administration of different drugs.

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals before and after drug administration.

  • Drug Concentration Analysis: Serum and urine concentrations of the antibiotics are measured using methods such as:

    • Agar diffusion method (microbiological assay): This method relies on the principle that the diameter of the zone of growth inhibition of a susceptible bacterial strain around a disk or well containing the antibiotic is proportional to the concentration of the antibiotic.[7]

    • High-Pressure Liquid Chromatography (HPLC): This is a more specific and sensitive method for quantifying the parent drug and its metabolites.[7]

  • Pharmacokinetic Analysis: The collected concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, area under the curve (AUC), volume of distribution, and total body clearance using appropriate compartmental models.[7][9]

Visualizing Experimental and Logical Relationships

Experimental_Workflow Experimental Workflow for Antibiotic Comparison cluster_invitro In Vitro Activity Assessment cluster_pharma Pharmacokinetic Analysis cluster_safety Safety Profile Evaluation cluster_comparison Comparative Analysis prep_isolates Prepare Bacterial Isolates agar_dilution Agar Dilution Susceptibility Testing prep_isolates->agar_dilution prep_antibiotics Prepare Antibiotic Dilutions prep_antibiotics->agar_dilution read_mic Determine Minimum Inhibitory Concentration (MIC) agar_dilution->read_mic compare_mic Compare MIC Data read_mic->compare_mic administer_drug Administer Antibiotic to Subjects collect_samples Collect Blood and Urine Samples administer_drug->collect_samples assay_concentration Assay Drug Concentration (HPLC/Microbiological Assay) collect_samples->assay_concentration calc_params Calculate Pharmacokinetic Parameters assay_concentration->calc_params compare_pharma Compare Pharmacokinetic Data calc_params->compare_pharma clinical_trials Monitor Patients in Clinical Trials adverse_events Record Adverse Events clinical_trials->adverse_events analyze_side_effects Analyze Side Effect Profiles adverse_events->analyze_side_effects compare_safety Compare Safety Data analyze_side_effects->compare_safety conclusion Draw Conclusions on Relative Performance compare_mic->conclusion compare_pharma->conclusion compare_safety->conclusion

Caption: Workflow for comparing β-lactam antibiotics.

Logical_Comparison Logical Comparison of this compound and Cefotaxime cluster_activity In Vitro Activity cluster_pharmacokinetics Pharmacokinetics cluster_safety Safety Profile This compound This compound gram_neg Excellent Gram-Negative Activity This compound->gram_neg b_fragilis High Activity vs. B. fragilis This compound->b_fragilis s_aureus_mox Lower Activity vs. S. aureus This compound->s_aureus_mox long_half_life Longer Half-Life (~2.5h) This compound->long_half_life high_serum_conc Higher Serum Concentrations This compound->high_serum_conc mtt_side_chain Contains MTT Side Chain This compound->mtt_side_chain cefotaxime Cefotaxime cefotaxime->gram_neg s_aureus_cef Moderate Activity vs. S. aureus cefotaxime->s_aureus_cef short_half_life Shorter Half-Life (~1.2h) cefotaxime->short_half_life lower_serum_conc Lower Serum Concentrations cefotaxime->lower_serum_conc no_mtt_side_chain Lacks MTT Side Chain cefotaxime->no_mtt_side_chain bleeding_risk Risk of Bleeding/ Coagulopathy no_bleeding_risk No Associated Bleeding Risk mtt_side_chain->bleeding_risk no_mtt_side_chain->no_bleeding_risk

Caption: Key comparative features of this compound and Cefotaxime.

References

The Enduring Role of Second-Generation Cephalosporins Against Anaerobic Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in antimicrobial activity is paramount. This guide provides a detailed comparison of a key second-generation cephalosporin with significant anaerobic activity, cefoxitin, against other commonly used anti-anaerobic agents. The following analysis is supported by experimental data to inform research and development efforts in infectious disease.

Second-generation cephalosporins, particularly the cephamycin subgroup which includes cefoxitin and cefotetan, are distinguished by their activity against anaerobic bacteria, a characteristic not broadly shared by other cephalosporins.[1][2][3] This activity has historically positioned them as valuable agents in the treatment of mixed aerobic/anaerobic infections, such as intra-abdominal and gynecological infections.[4][5] However, the landscape of antimicrobial resistance is dynamic, necessitating a continual re-evaluation of their efficacy in comparison to other therapeutic options.[6][7][8]

This guide focuses on cefoxitin as a representative of this class and compares its performance against established anti-anaerobic drugs, including clindamycin, metronidazole, and a beta-lactam/beta-lactamase inhibitor combination, ampicillin-sulbactam.

In Vitro Susceptibility: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the comparative MIC data for cefoxitin and alternative agents against key anaerobic pathogens, notably the Bacteroides fragilis group, which is a frequent and often resistant pathogen in anaerobic infections.[7]

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Cefoxitin 166480
Cefotetan 16>12860
Clindamycin 2>25686
Metronidazole 12100
Data compiled from a study evaluating 430 strains of anaerobic bacteria. Susceptibility breakpoints may vary.[9]

Table 2: Comparative Activity Against Bacteroides fragilis Species

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Cefoxitin 163292
Cefotetan 83291
Clindamycin 2498
Metronidazole 12100
Data from the same study, focusing specifically on the B. fragilis species.[9]

Clinical Efficacy in Intra-abdominal Infections

Beyond in vitro data, clinical trial outcomes provide essential insights into the therapeutic utility of these agents. Intra-abdominal infections are a classic indication for antibiotics with anaerobic coverage, and numerous studies have compared cefoxitin to other regimens.

Table 3: Clinical Outcomes in the Treatment of Intra-abdominal Infections

Treatment RegimenNumber of Evaluable PatientsClinical Success/Cure Rate (%)Bacteriological Eradication Rate (%)
Cefoxitin 439589
Cefotetan 959897
Cefoxitin 987879
Ampicillin-Sulbactam 998688
Cefoxitin 46Not specified, comparable to comparatorNot specified, comparable to comparator
Clindamycin-Aminoglycoside 44Not specified, comparable to comparatorNot specified, comparable to comparator
Data compiled from multiple randomized clinical trials.[4][10][11]

It is important to note that while cefoxitin has demonstrated comparable efficacy in many trials, some studies have highlighted the emergence of resistance, particularly among Gram-negative aerobic rods, which can lead to clinical failure.[11]

Experimental Protocols

The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods. The following are detailed summaries of the key experimental protocols used to generate such data.

Agar Dilution Method for MIC Determination

The agar dilution method is a reference standard for susceptibility testing of anaerobic bacteria.[12][13]

  • Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and autoclaved.

  • Antibiotic Stock Solutions: Standard antibiotic powders are reconstituted to a high concentration (e.g., 1280 µg/mL) in a suitable solvent.[14]

  • Serial Dilutions: Serial twofold dilutions of the antibiotic stock solutions are prepared.

  • Incorporation into Agar: A defined volume of each antibiotic dilution is added to molten and cooled agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Anaerobic isolates are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.

  • Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a more automated and high-throughput alternative to agar dilution.[12][13][15]

  • Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of the antimicrobial agents in a suitable anaerobic broth medium.

  • Inoculum Preparation: As with the agar dilution method, a standardized inoculum of each anaerobic isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • Reading Results: The plates can be read visually or with an automated plate reader. The MIC is the lowest concentration of the antibiotic that prevents visible turbidity or growth in the well.

Comparative Efficacy Workflow

The logical flow of a comparative clinical trial to evaluate the efficacy of a second-generation cephalosporin against an alternative for treating intra-abdominal infections can be visualized as follows:

G cluster_0 Patient Enrollment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cluster_3 Outcomes A Patients with Suspected Intra-abdominal Infection B Informed Consent and Screening for Eligibility Criteria A->B C Randomization B->C D Group A: Second-Generation Cephalosporin (e.g., Cefoxitin) C->D E Group B: Comparator Antibiotic (e.g., Clindamycin/Aminoglycoside) C->E G Monitoring During Treatment (Adverse Events, Labs) D->G E->G F Baseline Cultures and Clinical Assessment F->C H End-of-Treatment Assessment (Clinical and Bacteriological Response) G->H I Follow-up Assessment H->I J Statistical Analysis of Efficacy and Safety I->J K Comparative Efficacy (Cure Rates) J->K L Safety and Tolerability Profile J->L

Caption: Workflow of a randomized controlled trial comparing two antibiotic regimens.

Conclusion

Second-generation cephalosporins with anaerobic activity, such as cefoxitin, remain relevant in the antimicrobial armamentarium. However, in vitro and clinical data underscore the importance of considering local resistance patterns and the specific pathogens involved. While cefoxitin demonstrates good activity against many anaerobes, including Bacteroides fragilis, agents like metronidazole often exhibit superior and more consistent in vitro potency. Clinical efficacy is often comparable to other regimens for mixed infections, but the potential for resistance development warrants careful consideration. For drug development professionals, these comparative data highlight the ongoing need for novel agents with reliable and potent activity against both aerobic and anaerobic pathogens, particularly in the face of evolving resistance.

References

Cross-Resistance Between Moxalactam and Other β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Moxalactam, also known as Latamoxef, is a synthetically derived oxa-β-lactam antibiotic. It demonstrates a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] A key characteristic of this compound is its stability against hydrolysis by many β-lactamases, which made it a valuable therapeutic option, especially for infections caused by Enterobacteriaceae.[1] However, the rise of antibiotic resistance has highlighted the importance of understanding its cross-resistance patterns with other β-lactam antibiotics.

Mechanisms of Cross-Resistance

Cross-resistance to multiple antimicrobial agents can occur through a single underlying mechanism. For β-lactam antibiotics such as this compound, the primary mechanisms of resistance include:

  • β-Lactamase Production: Bacteria can produce enzymes called β-lactamases that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1] While this compound is known to be resistant to many common β-lactamases due to its 7-α-methoxy group, the emergence of extended-spectrum β-lactamases (ESBLs) and other potent cephalosporinases can lead to resistance and cross-resistance with other cephalosporins.[1] For instance, the plasmid-encoded β-lactamase MOX-1, isolated from Klebsiella pneumoniae, confers resistance to a broad spectrum of β-lactams, including this compound.[2]

  • Target Site Modification: β-lactam antibiotics function by binding to Penicillin-Binding Proteins (PBPs) to inhibit the synthesis of the bacterial cell wall.[1][3] Alterations in the structure of these PBPs can decrease the binding affinity of the antibiotic, resulting in resistance that can extend to multiple β-lactams.[1]

  • Decreased Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification of porin channels, can limit the entry of antibiotics into the cell.[1] This mechanism often leads to broad cross-resistance among various β-lactam antibiotics.[1] In Serratia marcescens, resistance to this compound has been associated with a decrease in permeability, sometimes linked to modifications in outer membrane protein composition.[4][5][6]

Multiple resistance mechanisms can be present simultaneously in a single bacterial strain. Studies on Serratia marcescens have revealed that resistance to this compound can involve a combination of decreased permeability, increased β-lactamase production, and modifications to penicillin-binding proteins.[4][5][6]

Comparative In Vitro Activity of this compound

The in vitro activity of this compound has been compared to other β-lactam antibiotics against various bacterial isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound and other β-lactams against selected Gram-negative bacilli.

Bacterial SpeciesThis compoundCefotaximeCefoperazoneCarbenicillin
Escherichia coli0.120.060.258
Klebsiella pneumoniae0.250.121>128
Enterobacter aerogenes0.250.12164
Enterobacter cloacae10.58128
Serratia marcescens0.50.54>128
Proteus mirabilis0.250.060.52
Pseudomonas aeruginosa1616864

Table 1: Comparative MICs (μg/mL) of this compound and Other β-Lactams. Data represents the concentration required to inhibit 50% of the isolates (MIC₅₀).

This compound generally exhibits potent activity against Enterobacteriaceae, often comparable to or slightly less potent than cefotaxime.[7] Against Pseudomonas aeruginosa, its activity is moderate and comparable to cefotaxime and cefoperazone but less potent than carbenicillin in some studies.[8][9] It is important to note that this compound's activity against Gram-positive cocci is generally less than that of other cephalosporins like cephalothin.[8][10]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the minimum concentration of an antibiotic that prevents the visible growth of a bacterium.

dot

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (usually 37°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11]

2. β-Lactamase Activity Assay using Nitrocefin

This assay is used to detect the presence of β-lactamase enzymes produced by bacteria.

dot

NitrocefinAssay cluster_lysate Bacterial Lysate Preparation cluster_assay Nitrocefin Assay cluster_interpretation Interpretation culture Culture bacteria to mid-log phase harvest Harvest and wash cells culture->harvest lyse Lyse cells (e.g., sonication) harvest->lyse centrifuge Centrifuge to collect supernatant lyse->centrifuge mix Mix bacterial lysate with Nitrocefin solution centrifuge->mix prepare_nitrocefin Prepare Nitrocefin working solution prepare_nitrocefin->mix observe Observe color change (Yellow to Red) mix->observe positive Red color indicates β-lactamase activity observe->positive If color changes negative No color change indicates no or low activity observe->negative If no color change

Caption: Experimental Workflow for the Nitrocefin Assay.

Protocol:

  • Prepare Bacterial Lysate: Bacterial cells are grown to the mid-log phase, harvested, and then lysed to release their cellular contents, including any β-lactamase enzymes.[12]

  • Nitrocefin Assay: The bacterial lysate is mixed with a solution of nitrocefin, a chromogenic cephalosporin.

  • Observation: If β-lactamase is present, it will hydrolyze the β-lactam ring of nitrocefin, causing a color change from yellow to red. This change can be observed visually or quantified using a spectrophotometer.[12]

Logical Relationship of Resistance Mechanisms

The development of resistance to this compound and subsequent cross-resistance to other β-lactams is a multifactorial process. The interplay between different resistance mechanisms determines the overall resistance profile of a bacterial strain.

dot

ResistanceMechanisms This compound This compound Beta_Lactamase β-Lactamase Production This compound->Beta_Lactamase induces/selects for PBP_Modification PBP Modification This compound->PBP_Modification induces/selects for Reduced_Permeability Reduced Permeability This compound->Reduced_Permeability induces/selects for Other_Beta_Lactams Other β-Lactams Resistance Bacterial Resistance Beta_Lactamase->Resistance PBP_Modification->Resistance Reduced_Permeability->Resistance Resistance->Other_Beta_Lactams confers cross-resistance to

Caption: Interplay of this compound Resistance Mechanisms.

References

A Comparative Analysis of Cefotetan, Moxalactam, and Cefoxitin in Multicenter Randomized Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of multicenter, randomized, comparative studies reveals the clinical efficacy and safety profiles of the second-generation cephalosporins cefotetan, moxalactam, and cefoxitin. These studies primarily focus on their use in treating obstetric, gynecologic, and intra-abdominal infections, as well as for surgical prophylaxis. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy and Safety

The clinical and bacteriological outcomes from various multicenter trials are summarized below. These tables provide a quantitative comparison of the performance of cefotetan, this compound, and cefoxitin in different clinical settings.

Table 1: Clinical and Bacteriological Response Rates in Obstetric and Gynecologic Infections
AntibioticStudyClinical Response RateBacteriological Response Rate
Cefotetan Study I[1]96% (67/70)96% (196/205)
This compound Study I[1]97% (33/34)96% (23/24)
Cefotetan Study II[1]94% (138/147)93% (70/75)
Cefoxitin Study II[1]91% (76/84)Not specified in abstract
Cefotetan Knuppel et al.[2]100% (n=36)Not specified in abstract
Cefoxitin Knuppel et al.[2]94% (n=17)Not specified in abstract
Cefotetan Multicenter Study[3]91.5% (Clinical Success)Not specified in abstract
Cefoxitin Multicenter Study[3]87.8% (Clinical Success)Not specified in abstract
Table 2: Clinical and Bacteriological Response Rates in Intra-abdominal Infections
AntibioticStudyClinical Response RateBacteriological Response Rate
Cefotetan Wilson et al. (Study 1)[4]94% (102/109)Not specified in abstract
This compound Wilson et al. (Study 1)[4]91% (51/56)Not specified in abstract
Cefotetan Wilson et al. (Study 2)[4]98% (93/95)Not specified in abstract
Cefoxitin Wilson et al. (Study 2)[4]95% (41/43)Not specified in abstract
Cefotetan Multicenter Trial[5]98% (95/95)97% (58/58)
Cefoxitin Multicenter Trial[5]95% (43/43)89% (27/27)
Table 3: Efficacy in Prophylaxis for Cesarean Section
Antibiotic RegimenStudyClinical Success RateBacteriological Response Rate
Single-Dose Cefotetan Multicenter Trial[6]93%93%
Multiple-Dose Cefoxitin Multicenter Trial[6]85%85%
Table 4: Adverse Effects
AntibioticStudyIncidence of Treatment-Related Adverse Reactions
Cefotetan Intra-abdominal Infections[5]27% (not statistically different from cefoxitin)
Cefoxitin Intra-abdominal Infections[5]17%
Cefotetan Skin/Soft Tissue Infections[7]17% (significantly different from cefoxitin)
Cefoxitin Skin/Soft Tissue Infections[7]6%

Experimental Protocols

The methodologies employed in these multicenter, randomized, comparative studies generally followed a standard framework for clinical trials.

Study Design and Patient Population

The studies were designed as multicenter, randomized, and in some cases, open-label comparative trials.[5][6][7] Patient populations consisted of hospitalized individuals with diagnosed infections, including:

  • Obstetric and Gynecologic Infections: Such as endometritis and pelvic inflammatory disease.[1][3]

  • Intra-abdominal Infections: Often community-acquired and associated with gastrointestinal tract perforation.[4][5]

  • Skin and Superficial Soft Tissue Infections: Including cellulitis and abscesses.[7]

  • Surgical Prophylaxis: For patients undergoing procedures like cesarean section.[6]

Dosing Regimens

The administration of the antibiotics varied across the studies, reflecting common clinical practice for each drug:

  • Cefotetan: Typically administered intravenously at a dosage of 1 to 2 grams every 12 hours.[4][5] In some cases, a once-daily regimen of 2 grams was used.[7] For surgical prophylaxis, a single 1 or 2-gram dose was often employed.[6]

  • This compound: Administered intravenously, for example, at a dosage of 2 grams every 8 hours.[4]

  • Cefoxitin: Generally required more frequent dosing, with intravenous administration of 1 to 2 grams every 6 to 8 hours.[3][4][5]

Assessment of Efficacy

The primary endpoints for efficacy were clinical and bacteriological responses.

  • Clinical Response: Assessed based on the resolution of signs and symptoms of infection. A "satisfactory" or "successful" clinical response indicated a cure or significant improvement.

  • Bacteriological Response: Determined by the eradication or presumed eradication of the causative pathogens from the site of infection, as confirmed by follow-up cultures.

Microbiological Analysis

Specimens for culture were obtained from the site of infection prior to, during, and after therapy to identify the causative organisms and their susceptibility to the study drugs. While specific methodologies for bacterial identification and susceptibility testing are not always detailed in the abstracts, they are presumed to follow standard clinical microbiology laboratory procedures of the time.

Mandatory Visualization

Experimental_Workflow Patient_Screening Patient Screening and Enrollment (Based on Infection Type) Randomization Randomization Patient_Screening->Randomization Group_A Cefotetan (e.g., 1-2g q12h) Randomization->Group_A Group_B This compound (e.g., 2g q8h) Randomization->Group_B Group_C Cefoxitin (e.g., 1-2g q6-8h) Randomization->Group_C Treatment_Phase Treatment Administration (Defined Duration) Group_A->Treatment_Phase Group_B->Treatment_Phase Group_C->Treatment_Phase Data_Collection Data Collection (Clinical & Bacteriological) Treatment_Phase->Data_Collection Outcome_Assessment Outcome Assessment Data_Collection->Outcome_Assessment Clinical_Response Clinical Response (Cure/Improvement) Outcome_Assessment->Clinical_Response Bacteriological_Response Bacteriological Response (Pathogen Eradication) Outcome_Assessment->Bacteriological_Response Safety_Assessment Safety Assessment (Adverse Events) Outcome_Assessment->Safety_Assessment

Caption: Experimental workflow of the multicenter comparative antibiotic trials.

Signaling_Pathways Antibiotics Cephalosporins (Cefotetan, this compound, Cefoxitin) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotics->PBP Bind to Inhibition Inhibition Antibiotics->Inhibition Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) Inhibition->Cell_Wall_Synthesis Blocks

Caption: Mechanism of action for the compared cephalosporin antibiotics.

References

In vitro activity of GR 20263, a novel cephalosporin derivative, with activities of other beta-lactam compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of GR 20263 (ceftazidime), a novel cephalosporin derivative, with other established β-lactam compounds. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its performance against a broad spectrum of bacterial isolates.

Executive Summary

GR 20263 demonstrates potent in vitro activity against a wide range of clinically relevant bacteria, particularly distinguishing itself with significant efficacy against Pseudomonas aeruginosa.[1][2][3] When compared to other β-lactams, GR 20263 shows marked superiority against Enterobacteriaceae over older cephalosporins like cefuroxime, cefoxitin, and cefazolin.[4][5][6] Its activity against this family of bacteria is comparable, though marginally less active, than moxalactam and cefotaxime.[4][5][6] Against Staphylococcus aureus, however, GR 20263 is less potent than cefazolin and cefotaxime.[4][5][6] A key characteristic of GR 20263 is its stability against a wide array of β-lactamases, contributing to its broad spectrum of activity.[1][2][3]

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of GR 20263 and comparator β-lactam antibiotics against various Gram-positive and Gram-negative bacteria. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of the tested isolates (MIC₉₀).

Table 1: In Vitro Activity Against Enterobacteriaceae

Organism (No. of Strains)GR 20263CefotaximeThis compoundCefuroximeCefoxitinCefazolin
Escherichia coli (48)0.250.120.12484
Klebsiella spp. (40)0.50.250.5242
Enterobacter spp. (38)0.50.250.5>12864128
Proteus mirabilis (24)0.120.060.12241
Indole-positive Proteus (23)0.120.060.1216128128
Serratia marcescens (10)112128128128
Data is presented as MIC₉₀ in µg/mL. Sourced from Wise et al.[4][5][6]

Table 2: In Vitro Activity Against Other Gram-Negative Bacteria

Organism (No. of Strains)GR 20263CefotaximeThis compoundPiperacillinAzlocillinGentamicin
Pseudomonas aeruginosa (50)216168164
Haemophilus influenzae (20)0.120.060.250.2521
Neisseria gonorrhoeae (10)0.060.030.030.060.254
Data is presented as MIC₉₀ in µg/mL. Sourced from Wise et al. and O'Callaghan et al.[1][4][5][6]

Table 3: In Vitro Activity Against Gram-Positive and Anaerobic Bacteria

Organism (No. of Strains)GR 20263CefotaximeThis compoundCefazolinCefuroximeCefoxitin
Staphylococcus aureus (20)16416124
Streptococcus pyogenes (10)0.250.060.50.250.121
Streptococcus agalactiae (10)0.50.1210.250.252
Enterococcus faecalis (10)>128>128>128128128>128
Bacteroides fragilis (30)>128648>1283216
Data is presented as MIC₉₀ in µg/mL. Sourced from Wise et al. and a comparative study on anaerobic bacteria.[4][5][6][7]

Experimental Protocols

The data presented in this guide is primarily based on antimicrobial susceptibility testing performed using the agar dilution method.

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method was utilized to determine the Minimum Inhibitory Concentrations (MICs) of the various β-lactam compounds against a range of clinical bacterial isolates.

1. Media Preparation:

  • Isosensitest agar (pH 7.2) was used as the primary medium.[5]

  • For fastidious organisms, the medium was supplemented as follows:

    • 5% lysed horse blood for Bacteroides fragilis.[5]

    • A Levinthal's-like supplement for Haemophilus influenzae.[5]

    • Chocolate agar for Neisseria gonorrhoeae.[5]

2. Inoculum Preparation:

  • Bacterial isolates were cultured overnight.

  • The cultures were diluted to achieve a final inoculum concentration of 10⁴ colony-forming units (CFU) per spot on the agar plate.[5]

3. Plate Inoculation and Incubation:

  • A multipoint inoculator was used to deliver the standardized bacterial inoculum onto the surface of the agar plates containing serial dilutions of the antimicrobial agents.

  • Plates were incubated at 37°C for 18-24 hours under the following atmospheric conditions:

    • Aerobically for most organisms.

    • In a GasPak jar to create an anaerobic environment for B. fragilis.[5]

    • In an atmosphere containing 10% CO₂ for H. influenzae and N. gonorrhoeae.[5]

4. MIC Determination:

  • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start media_prep Prepare Agar Plates with Serial Antibiotic Dilutions start->media_prep inoculum_prep Prepare Standardized Bacterial Inoculum (10^4 CFU/spot) start->inoculum_prep inoculation Inoculate Plates with Multipoint Inoculator media_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation observation Observe for Visible Growth incubation->observation mic_determination Determine MIC: Lowest Concentration with No Growth observation->mic_determination end End mic_determination->end

Caption: Workflow for MIC Determination via Agar Dilution.

Logical Relationship of GR 20263 Activity

The following diagram illustrates the comparative activity of GR 20263 against different bacterial groups relative to other β-lactam antibiotics.

GR20263_Activity_Comparison cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria cluster_comparators Comparator Antibiotics enterobacteriaceae Enterobacteriaceae older_ceph Cefuroxime, Cefoxitin, Cefazolin newer_ceph Cefotaxime, This compound pseudomonas P. aeruginosa anti_pseudo Cefotaxime, This compound staph_aureus S. aureus anti_staph Cefazolin, Cefotaxime GR20263 GR 20263 GR20263->enterobacteriaceae More Active Than GR20263->enterobacteriaceae Slightly Less Active Than GR20263->pseudomonas More Active Than GR20263->staph_aureus Less Active Than

References

Head-to-head comparison of Moxalactam and Imipenem against anaerobic isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro activity of two potent β-lactam antibiotics against clinically significant anaerobic bacteria.

This guide provides a detailed comparative analysis of the in vitro efficacy of moxalactam and imipenem against a range of anaerobic bacterial isolates. The data presented is compiled from various scientific studies, offering a quantitative look at their respective activities. This document also outlines the standardized experimental protocols for anaerobic susceptibility testing to aid in the replication and further investigation of these findings.

Comparative In Vitro Activity

Imipenem consistently demonstrates superior in vitro activity against a broad spectrum of anaerobic bacteria when compared to this compound.[1][2][3][4] In a study involving 203 strains of anaerobic bacteria, imipenem inhibited 98% of all anaerobes tested, whereas this compound was generally less active, inhibiting 81% of all anaerobes.[2] Imipenem has been consistently reported as the most active β-lactam agent against anaerobic bacteria, including the often-resistant Bacteroides fragilis group.[1][4]

While this compound shows susceptibility against members of the Bacteroides fragilis group, Bacteroides melaninogenicus, Fusobacterium species, anaerobic gram-positive cocci, and Clostridium perfringens, imipenem generally exhibits greater potency against these organisms.[5] For instance, against the B. fragilis group, imipenem and metronidazole were found to be the most active agents with no resistant strains reported in one study.[2]

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and imipenem against various anaerobic isolates, providing a quantitative comparison of their potencies.

Table 1: Comparative Activity against the Bacteroides fragilis Group
OrganismAntibioticNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Resistant
Bacteroides fragilisThis compound1570.5 - >12883218
Imipenem157≤0.06 - 160.250.51
B. thetaiotaomicronThis compound1572 - >1283212849
Imipenem157≤0.06 - 80.520
B. distasonisThis compound1571 - >1283212847
Imipenem157≤0.06 - 40.510
B. ovatusThis compound1572 - >1283212850
Imipenem157≤0.06 - 40.520
B. vulgatusThis compound1570.5 - >128166433
Imipenem157≤0.06 - 20.250.50

Data compiled from various in vitro studies. Resistance percentages are based on the breakpoints available at the time of the studies.

Table 2: Comparative Activity against Other Anaerobic Bacteria
OrganismAntibioticNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clostridium perfringensThis compound2030.06 - 80.251
Imipenem203≤0.06 - 20.120.25
Clostridium difficileThis compound2032 - >12864128
Imipenem2030.5 - 16416
Fusobacterium nucleatumThis compound203≤0.06 - 160.252
Imipenem203≤0.06 - 0.50.060.12
Anaerobic CocciThis compound203≤0.06 - 160.54
Imipenem203≤0.06 - 20.120.5

Data compiled from a study by Wexler and Finegold.[2]

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to this compound and imipenem is primarily conducted using the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[6][7][8][9][10] This method involves the incorporation of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.

Agar Dilution Method (CLSI Reference Standard)
  • Media Preparation: Wilkins-Chalgren agar is the recommended medium. The agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and allowed to cool to 48-50°C in a water bath.

  • Antibiotic Preparation: Stock solutions of this compound and imipenem are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic are then prepared.

  • Plate Preparation: A specified volume of each antibiotic dilution is added to molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. Control plates containing no antibiotic are also prepared.

  • Inoculum Preparation: Anaerobic isolates are grown on supplemented blood agar plates for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth, such as thioglycolate broth, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated in an anaerobic chamber or jar at 35-37°C for 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, or allows for only a faint haze or a single colony.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the agar dilution susceptibility testing workflow for anaerobic bacteria.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Antibiotic Dilutions D Add Antibiotic to Molten Agar A->D B Prepare Wilkins-Chalgren Agar B->D C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plates with Bacterial Suspension C->F E Pour Agar Plates D->E E->F G Anaerobic Incubation (48h, 37°C) F->G H Read Plates for Growth G->H I Determine MIC H->I

Agar Dilution Susceptibility Testing Workflow

Conclusion

The available in vitro data strongly indicates that imipenem has a broader and more potent spectrum of activity against anaerobic bacteria compared to this compound.[1][2][3][4] This is particularly evident against the Bacteroides fragilis group, where imipenem shows consistently low MIC values and minimal resistance.[2] For researchers and clinicians, this suggests that imipenem may be a more reliable agent for empirical therapy of infections suspected to involve anaerobic pathogens. However, the choice of antibiotic should always be guided by local susceptibility patterns and, when possible, by direct susceptibility testing of the clinical isolate. The standardized protocols outlined in this guide provide a framework for conducting such essential susceptibility assessments.

References

a new cephamycin: comparison of in vitro antimicrobial activity with other cephems, beta-lactamase stability, and preliminary recommendations for disk diffusion testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro antimicrobial activity of Cefotetan, a 7-alpha-methoxy cephalosporin, in comparison to other cephems and beta-lactam antibiotics. It details its stability against beta-lactamases and provides preliminary recommendations for disk diffusion susceptibility testing, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Antimicrobial Activity

Cefotetan demonstrates a broad spectrum of activity against a variety of clinically relevant bacteria. A collaborative study involving 12,260 clinical isolates found that 93% of Enterobacteriaceae, 90% of methicillin-susceptible Staphylococcus aureus, 83% of Bacteroides fragilis, and 72% of non-enterococcal streptococci were inhibited by concentrations of ≤8 µg/ml.[1][2] Notably, both beta-lactamase-producing and non-producing strains of Haemophilus influenzae were inhibited by ≤1.0 µg/ml.[2] However, Cefotetan shows limited activity against Streptococcus faecalis and Pseudomonas aeruginosa.[1]

Comparison with Other Cephems and Beta-Lactams

The inhibitory spectrum of Cefotetan is comparable to the newer generation of cephems and surpasses that of older agents like cefoxitin and cefamandole.[1] When compared to cefoxitin, cefuroxime, moxalactam, ceftazidime, and piperacillin, the minimum inhibitory concentrations (MICs) of Cefotetan for 90% of Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae were between 0.12 and 2 µg/ml.[3] Its activity against Enterobacteriaceae is similar to that of ceftazidime and this compound and is four to eight times greater than that of cefoxitin and cefuroxime.[3] Against Staphylococcus aureus, Cefotetan was found to be about half as active as cefoxitin and cefuroxime.[3]

The following tables summarize the comparative in vitro activity of Cefotetan and other beta-lactam antibiotics against various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Cefotetan and Comparator Antimicrobials for Various Bacterial Groups

OrganismCefotetan (µg/ml)Cefoxitin (µg/ml)Cefuroxime (µg/ml)This compound (µg/ml)Ceftazidime (µg/ml)Piperacillin (µg/ml)
Enterobacteriaceae0.12 - 28 - 168 - 160.12 - 20.12 - 2>128
Haemophilus influenzae0.12 - 2-----
Neisseria gonorrhoeae0.12 - 2-----
Staphylococcus aureus844---
Bacteroides fragilis≥128-----
Pseudomonas aeruginosa≥128-----
Lancefield group D streptococci≥128-----

Data sourced from Wise et al., 1982.[3]

Table 2: Comparative Activity of Cefotetan and Other Cephems Against Specific Pathogens

OrganismCefotetan MIC₉₀ (µg/ml)Cefoxitin MIC₉₀ (µg/ml)Cefamandole MIC₉₀ (µg/ml)
Enterobacteriaceae≤8>8>8
Methicillin-susceptible S. aureus≤8--
Bacteroides fragilis≤8--
Haemophilus influenzae (β-lactamase +/-)≤1.0--

Data compiled from Ayers et al., 1982.[1][2]

Beta-Lactamase Stability

A key feature of Cefotetan is its high resistance to hydrolysis by a wide range of beta-lactamases.[1] It is particularly stable against Richmond-Sykes types I, III, and IV beta-lactamases.[1] The cephamycin cefoxitin, which also has a 7-methoxy side chain, is noted for its stability against TEM-type beta-lactamases, including extended-spectrum beta-lactamases (ESBLs).[4] Cefotetan's stability against these enzymes contributes significantly to its efficacy against many cephalosporin-resistant strains.[5] Furthermore, Cefotetan has been shown to be a potent inhibitor of type I beta-lactamases, with inhibitory activity similar to that of dicloxacillin.[1]

Preliminary Recommendations for Disk Diffusion Testing

Standardized disk diffusion testing is crucial for determining bacterial susceptibility in clinical settings. For Cefotetan, preliminary recommendations for zone diameter interpretation have been established through regression and error rate-bounding analysis.[1]

Table 3: Preliminary Zone Standards for Cefotetan Disk Diffusion Testing

Disk PotencyMIC Breakpoint (Susceptible)MIC Breakpoint (Resistant)Zone Diameter (Susceptible)Zone Diameter (Indeterminate)Zone Diameter (Resistant)
30 µg≤8 µg/ml>32 µg/ml≥18 mm15 - 17 mm≤14 mm
75 µg≤16 µg/ml≥64 µg/ml≥18 mm15 - 17 mm≤14 mm

Data from Ayers et al., 1982.[1]

Note: Testing of Staphylococcus aureus with the 30-µg disk is not recommended.[1]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard technique for this purpose.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by selecting isolated colonies from an overnight culture and suspending them in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[6]

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated overnight under appropriate conditions for the test organism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony Isolation B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antimicrobial Agent C->D E Overnight Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

In Vitro Antimicrobial Susceptibility Testing Workflow

Beta-Lactamase Stability Assay

The stability of a beta-lactam antibiotic against enzymatic degradation by beta-lactamases can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

  • Reagent Preparation: Prepare a solution of the beta-lactamase enzyme, the test antibiotic (e.g., Cefotetan), and the chromogenic substrate nitrocefin in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding the beta-lactamase to a mixture of the test antibiotic and nitrocefin.

  • Spectrophotometric Measurement: The hydrolysis of nitrocefin by the beta-lactamase results in a color change, which is measured as an increase in absorbance at a specific wavelength (e.g., 490 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of hydrolysis is determined from the change in absorbance. The stability of the test antibiotic is assessed by its ability to resist hydrolysis or to inhibit the hydrolysis of nitrocefin.

G cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Beta-Lactamase Solution E Initiate Reaction with Enzyme A->E B Prepare Test Antibiotic Solution D Mix Reagents in Cuvette/Plate B->D C Prepare Nitrocefin (Chromogenic Substrate) C->D D->E F Monitor Absorbance Change (e.g., 490 nm) E->F G Calculate Rate of Hydrolysis F->G H Determine Antibiotic Stability G->H

Beta-Lactamase Stability Assay Workflow

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[6]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Agar Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic are placed on the inoculated agar surface.

  • Incubation: The plate is incubated under standardized conditions, typically for 16-18 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Interpretation A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antibiotic Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition (mm) D->E F Compare to Interpretive Criteria E->F G Determine Susceptibility (S, I, R) F->G

Disk Diffusion Susceptibility Testing Workflow

References

A Comparative Guide to a Novel Semisynthetic 1-Oxa-Cephamycin: Flomoxef

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Flomoxef, a notable semisynthetic 1-oxa-cephamycin, against other relevant antibiotics. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential therapeutic applications.

Overview of Flomoxef

Flomoxef is a fourth-generation oxacephem antibiotic, structurally characterized by the substitution of a sulfur atom with an oxygen atom in the cephem nucleus. This modification confers unique properties, including enhanced stability against certain beta-lactamases and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Flomoxef and other comparator antibiotics against various bacterial strains. The MIC is a key measure of an antibiotic's potency.

Bacterial Strain Flomoxef (MIC µg/mL) Cefazolin (MIC µg/mL) Vancomycin (MIC µg/mL) Linezolid (MIC µg/mL)
Staphylococcus aureus (MSSA)0.25 - 10.12 - 0.50.5 - 21 - 4
Staphylococcus aureus (MRSA)2 - 8>1281 - 21 - 4
Escherichia coli0.5 - 41 - 8>256>256
Klebsiella pneumoniae0.25 - 22 - 16>256>256
Pseudomonas aeruginosa>128>128>256>256
Bacteroides fragilis4 - 1632 - >128>256>256

Data compiled from multiple sources.

Experimental Protocols

The data presented in this guide is typically generated using standardized methodologies as described below.

3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading p1 Bacterial Colony p2 Saline Suspension (0.5 McFarland) p1->p2 p3 Dilution to 5x10^5 CFU/mL p2->p3 a2 Inoculation of Microtiter Plate p3->a2 a1 Serial Dilution of Antibiotics a1->a2 i1 Incubate at 35-37°C for 18-24h i2 Read MIC i1->i2

Caption: Workflow for MIC Determination.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other beta-lactam antibiotics, Flomoxef exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual cell lysis. The oxygen substitution in the 1-oxa-cephamycin structure is believed to enhance its binding affinity to certain PBPs, particularly PBP2a in MRSA.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PG Peptidoglycan Synthesis PBP->PG catalyzes CW Stable Cell Wall PG->CW Lysis Cell Lysis PG->Lysis disrupted Flomoxef Flomoxef Flomoxef->PBP binds & inactivates

Caption: Mechanism of Action of Flomoxef.

Conclusion

Flomoxef demonstrates potent in vitro activity against a broad range of clinically important bacteria, including MRSA. Its unique 1-oxa-cephamycin structure contributes to its stability and efficacy. Further in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential compared to existing antibiotic regimens. The standardized protocols outlined provide a framework for the continued evaluation of this and other novel antimicrobial agents.

A Comparative Analysis of the Bactericidal Effect of Moxalactam Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal efficacy of Moxalactam against Klebsiella pneumoniae, including its performance against extended-spectrum β-lactamase (ESBL)-producing strains. The analysis is supported by experimental data from in vitro studies and is presented alongside data for alternative antibiotic agents to offer a complete perspective for research and development.

Comparative In Vitro Bactericidal Activity

This compound, a second-generation cephalosporin, has demonstrated potent in vitro activity against Klebsiella pneumoniae. Its efficacy, particularly against resistant strains, is a key area of interest.

Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and comparator antibiotics against both a reference strain and a clinical ESBL-producing strain of K. pneumoniae.

AntibioticE. coli ATCC 25922 MIC (mg/L)ESBL-producing K. pneumoniae 2689 MIC (mg/L)
This compound (MOX)0.50.25
Cefotaxime (CTX)0.06>256
Cefoperazone/Sulbactam (CFZ/SBT)0.5/0.532/32

Data sourced from an in vitro pharmacokinetics/pharmacodynamics simulation study.[1]

Bactericidal Effect Evaluation

Beyond simple inhibition, the bactericidal effect of an antibiotic is critical for eradicating bacterial infections. An in vitro study utilizing a pharmacokinetics/pharmacodynamics (PK/PD) simulation model assessed the bactericidal effects of this compound, Cefotaxime, and Cefoperazone/Sulbactam against an ESBL-producing K. pneumoniae strain. The study used two key parameters to quantify the bactericidal effect:

  • Bacterial Growth Recovery Time (RT): The time (in hours) it takes for the bacterial population to recover and start growing again after exposure to the antibiotic. A longer RT indicates a more sustained bactericidal effect.

  • Area Between the Control Growth Curve and Bactericidal Curves (IE): This value (in log10 CFU/mL·h) represents the overall killing effect of the antibiotic over a 24-hour period. A larger IE signifies a more potent bactericidal activity.

AntibioticBacterial Growth Recovery Time (RT) against ESBL-producing K. pneumoniae (h)Area Between Control Growth and Bactericidal Curves (IE) against ESBL-producing K. pneumoniae (log10 CFU/mL·h⁻¹)
This compound (MOX)>24>110
Cefotaxime (CTX)<4<10
Cefoperazone/Sulbactam (CFZ/SBT)<13<60

Data from an in vitro PK/PD simulation against an ESBL-producing K. pneumoniae strain.[1]

These results demonstrate that this compound exhibits a significantly more potent and sustained bactericidal effect against the ESBL-producing K. pneumoniae strain compared to both Cefotaxime and Cefoperazone/Sulbactam.[1]

Alternative Agents Against Resistant Klebsiella pneumoniae

The emergence of multidrug-resistant K. pneumoniae, including carbapenem-resistant strains (CRKP), necessitates the exploration of alternative therapeutic options. Newer β-lactam/β-lactamase inhibitor combinations are at the forefront of this effort.

Ceftazidime-Avibactam and Meropenem-Vaborbactam

Ceftazidime-avibactam and meropenem-vaborbactam are two such combinations with demonstrated activity against many carbapenemase-producing K. pneumoniae. Avibactam and vaborbactam are β-lactamase inhibitors that can neutralize a broad range of β-lactamases, including some carbapenemases.

The following table presents a summary of the in vitro activity of these newer agents against resistant K. pneumoniae isolates.

Antibiotic CombinationStrain TypeMIC Range (mg/L)Bactericidal Activity
Ceftazidime-avibactamKPC-producing K. pneumoniae0.12/4 to >256/4Bactericidal (MBC/MIC ≤4) for susceptible isolates[2]
Meropenem-vaborbactamKPC-producing K. pneumoniae≤0.06/8 to >64/8Potent bactericidal activity against both planktonic and biofilm cells[3]

Mechanism of Action and Resistance

Understanding the molecular interactions between antibiotics and bacteria is crucial for developing new therapeutic strategies.

This compound's Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of action of this compound.
Key Resistance Mechanisms in Klebsiella pneumoniae

Klebsiella pneumoniae has developed several mechanisms to resist the action of β-lactam antibiotics.

cluster_mechanisms Resistance Mechanisms Enzymatic Enzymatic Degradation (β-lactamases: ESBLs, Carbapenemases) This compound This compound Enzymatic->this compound Degrades Target Target Modification (Alterations in PBPs) Target->this compound Prevents binding Efflux Efflux Pumps (Active removal of antibiotic) Efflux->this compound Expels Porin Reduced Permeability (Porin channel mutations) Porin->this compound Blocks entry Bacterium Klebsiella pneumoniae This compound->Bacterium Enters cluster_setup Experimental Setup cluster_simulation Simulation cluster_analysis Data Analysis Culture Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Model Introduce inoculum into PK/PD simulation system Culture->Model Dosing Simulate human intravenous dosing regimen of antibiotic Model->Dosing Sampling Collect samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24h) Dosing->Sampling Quantify Determine viable bacterial counts (CFU/mL) at each time point Sampling->Quantify Plot Plot time-kill curves Quantify->Plot Calculate Calculate RT and IE Plot->Calculate

References

Potent antibacterial activities of latamoxef (moxalactam) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial efficacy of latamoxef (moxalactam) against Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacteriaceae, with a focus on data derived from Monte Carlo simulations. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative antibiotics, supported by experimental data.

Executive Summary

Latamoxef, a 1-oxa-β-lactam antibiotic, demonstrates potent in vitro activity against ESBL-producing Enterobacteriaceae, a group of pathogens that pose a significant challenge in clinical settings. Pharmacokinetic/pharmacodynamic (PK/PD) modeling using Monte Carlo simulations indicates that specific latamoxef dosing regimens have a high probability of attaining the necessary targets for bacteriostatic and bactericidal effects against ESBL-producing Escherichia coli and Klebsiella pneumoniae.[1][2] These findings suggest latamoxef could be a viable alternative to carbapenems, which are currently considered the drugs of choice for infections caused by these resistant organisms.[2] However, the clinical efficacy of latamoxef in comparison to other agents like piperacillin-tazobactam and cefepime for ESBL-related infections requires further investigation through robust clinical trials.

Comparative Antibacterial Activity

The in vitro activity of latamoxef has been compared with other commonly used beta-lactam antibiotics against ESBL-producing isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the outcomes of Monte Carlo simulations.

Table 1: Comparative In Vitro Activity of Latamoxef and Other Antibiotics Against ESBL-Producing Enterobacteriaceae
AntibioticOrganismMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Latamoxef (LMOX) E. coli≤0.520.12 - >32
K. pneumoniae≤0.5320.12 - 32
Latamoxef + Clavulanic Acid E. coli≤0.2510.12 - >32
K. pneumoniae≤0.2520.12 - 32
Cefepime (CFPM) E. coli>32>320.5 - >32
K. pneumoniae8>320.25 - >32
Tazobactam/Piperacillin (TAZ/PIPC) E. coli8>322 - >32
K. pneumoniae16>322 - >32

Data sourced from Ito A, et al. (2014).[2]

Table 2: Probability of Target Attainment (PTA) for Latamoxef Dosing Regimens Against ESBL-Producing E. coli and K. pneumoniae

The Monte Carlo simulation analyzed the probability of achieving two PK/PD targets: 40% of the dosing interval that the free drug concentration is above the MIC (%fT>MIC) for a bacteriostatic effect, and 70% %fT>MIC for a bactericidal effect.[1][2]

OrganismDosing RegimenInfusion Time (hours)PTA for 40% fT>MIC (%)PTA for 70% fT>MIC (%)
E. coli 1g q12h1≥85<85
2≥85<85
4≥85≥85
1g q8h1-4≥85≥85
2g q12h1≥85<85
2-4≥85≥85
1g q6h1-4≥85≥85
K. pneumoniae 1g q12h1<85<85
2-4≥85<85
1g q8h1-2≥85<85
3-4≥85≥85
1g q6h1-4≥85≥85

Data represents regimens achieving ≥85% PTA. Sourced from Ito A, et al. (2014).[1][2]

Experimental Protocols

Bacterial Strains and Susceptibility Testing
  • Bacterial Isolates : The studies utilized clinical isolates of ESBL-producing E. coli and K. pneumoniae collected from various medical facilities.[2] These isolates were confirmed to produce a range of ESBLs, including variants from the SHV, TEM, and CTX-M families.[2]

  • Antimicrobial Agents : Latamoxef (this compound), flomoxef, cefepime, and tazobactam/piperacillin were tested. Clavulanic acid was used as a beta-lactamase inhibitor.[2]

  • MIC Determination : The minimum inhibitory concentration (MIC) was determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[2]

Monte Carlo Simulation

The Monte Carlo simulation is a computational method used to predict the probability of achieving a desired pharmacokinetic/pharmacodynamic (PK/PD) target for a specific dosing regimen in a population.

  • Pharmacokinetic Parameters : Pharmacokinetic data for latamoxef were obtained from Phase 1 clinical studies in Japanese subjects.[2]

  • Pharmacodynamic Target : The primary PK/PD index for beta-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[1][2]

    • A target of 40% fT>MIC was used to predict a bacteriostatic effect .[1][2]

    • A target of 70% fT>MIC was used to predict a bactericidal effect .[1][2]

  • Simulation Process :

    • A virtual population of subjects is created, with pharmacokinetic parameters assigned based on the distribution observed in clinical studies.

    • For each virtual subject, a plasma concentration-time profile is simulated for a given dosing regimen.

    • An MIC value is randomly selected from the distribution of MICs observed for the target pathogens.

    • The %fT>MIC is calculated for each simulated subject and MIC combination.

    • This process is repeated for a large number of iterations (e.g., 10,000 times) to determine the probability of target attainment (PTA), which is the percentage of simulations where the desired PK/PD target is achieved.

Visualizations

Mechanism of ESBL-Mediated Resistance

ESBL_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic (e.g., Latamoxef) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition ESBL Extended-Spectrum Beta-Lactamase (ESBL) Beta_Lactam->ESBL Hydrolysis Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Hydrolyzed_Drug Inactive Antibiotic ESBL->Hydrolyzed_Drug Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Antibiotic_Failure Antibiotic Failure Hydrolyzed_Drug->Antibiotic_Failure Leads to

Caption: Mechanism of ESBL-mediated antibiotic resistance.

Experimental Workflow for Monte Carlo Simulation

MonteCarlo_Workflow cluster_inputs Input Data cluster_simulation Simulation Engine cluster_outputs Output Analysis PK_Data Pharmacokinetic Parameters (from Phase 1 Studies) MCS Monte Carlo Simulation (10,000 iterations) PK_Data->MCS MIC_Data MIC Distribution (from Susceptibility Testing) MIC_Data->MCS Dosing_Regimens Latamoxef Dosing Regimens Dosing_Regimens->MCS PD_Target Pharmacodynamic Target (e.g., 40% or 70% fT>MIC) PD_Target->MCS PTA Probability of Target Attainment (PTA) MCS->PTA Regimen_Evaluation Evaluation of Dosing Regimen Efficacy PTA->Regimen_Evaluation

Caption: Workflow of Monte Carlo simulation for dosing regimen evaluation.

Discussion and Future Directions

The data presented in this guide highlight the potential of latamoxef as an effective agent against infections caused by ESBL-producing Enterobacteriaceae. The Monte Carlo simulations provide a robust framework for optimizing dosing regimens to maximize the probability of successful treatment outcomes.[1][2] The in vitro data clearly show a significant advantage of latamoxef over cefepime and piperacillin/tazobactam against the tested ESBL-producing strains.[2]

It is important to note that while PK/PD modeling is a powerful tool, clinical validation is crucial. There is a need for well-designed randomized controlled trials to compare the clinical efficacy and safety of latamoxef with carbapenems and other alternative agents in patients with infections caused by ESBL-producing organisms. Future research should also explore the activity of latamoxef against a broader range of ESBL genotypes and investigate the potential for resistance development.

References

Safety Operating Guide

Proper Disposal of Moxalactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and proper disposal of Moxalactam, a potent β-lactam antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of allergic reactions, respiratory sensitization, and the development of environmental antibiotic resistance.[1] All forms of this compound waste, including the pure compound, concentrated solutions, and contaminated laboratory materials, must be managed as hazardous chemical waste in accordance with institutional and regulatory guidelines.[1] Discharge of this compound waste into drains or sewer systems is strictly prohibited.[1]

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to observe the following safety and handling precautions. These measures are critical for minimizing personal exposure and preventing environmental contamination.

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Always wear protective gloves, and appropriate eye and face protection when handling this compound waste.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or when handling the powder form, suitable respiratory protection is required.[1]
General Handling Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Prevent contact with skin and eyes.[1]
Hygiene Practices Contaminated work clothing should not be worn outside the designated work area. Thoroughly wash hands and any exposed skin after handling.[1]
Accidental Spills In the event of a spill, absorb the material with an inert, non-combustible substance such as sand or diatomite. Collect the absorbed material into a suitable, closed container for disposal.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound is dictated by its form and concentration. The universally accepted method is to treat it as hazardous chemical waste. For certain dilute aqueous waste streams, chemical inactivation may be a permissible pre-treatment step, but only with explicit approval from your institution's Environmental Health & Safety (EHS) department.[1]

Segregation and Containment

This procedure applies to this compound powder, concentrated stock solutions, unused media containing this compound, and heavily contaminated materials (e.g., pipette tips, tubes, gloves).[1]

  • Segregate Waste: Clearly identify and separate all this compound-containing waste from the general laboratory waste stream. It must be classified as hazardous chemical waste.[1]

  • Containment: Place the segregated waste into a dedicated, robust, and leak-proof container that is chemically compatible with this compound. Ensure the container is sealed tightly.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and include any other information required by your institution and local regulations.[1]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]

Disposal via Approved Waste Management Services

Contact your institution's EHS department or the designated hazardous waste management provider to arrange for the collection and disposal of the contained this compound waste. All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Chemical Inactivation (For Dilute Aqueous Solutions Only)

Note: This procedure should only be performed if explicitly permitted by your institution's EHS department.

Materials:

  • Dilute this compound solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Appropriate PPE (lab coat, gloves, eye protection)

  • Stir plate and stir bar

Methodology:

  • Work in a Fume Hood: Perform all steps within a certified chemical fume hood.[1]

  • Prepare Solution: Place the container with the dilute this compound solution on a stir plate and add a stir bar.

  • Basification: Slowly add 1 M NaOH to the solution while continuously stirring and monitoring the pH. Continue adding the base until the pH is stable at ≥ 12.[1]

  • Inactivation Period: Maintain the pH at ≥ 12 for a designated inactivation period as specified by your institution's approved protocol.

  • Neutralization: After the inactivation period, slowly neutralize the solution by adding 1 M HCl dropwise. Monitor the pH, aiming for a final neutral range (pH 6.0-8.0).[1]

  • Final Disposal: Consult your EHS department for the final disposal method of the treated solution. Depending on institutional policy, it may be permissible for drain disposal or may still require collection as hazardous chemical waste.[1]

This compound Waste Disposal Workflow

Moxalactam_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway Decision cluster_chemical_inactivation Chemical Inactivation (EHS Approved) cluster_final_disposal Final Disposal start This compound Waste Generated (Powder, Solution, Contaminated Materials) segregate Segregate as Hazardous Chemical Waste start->segregate contain Place in Leak-Proof, Compatible Container segregate->contain label_waste Label with 'Hazardous Waste' and 'this compound' contain->label_waste decision Is waste a dilute aqueous solution AND chemical inactivation is approved by EHS? label_waste->decision inactivate Perform Chemical Inactivation (pH ≥ 12, then neutralize) decision->inactivate Yes hazardous_waste Dispose via Approved Hazardous Waste Vendor decision->hazardous_waste No final_disposal_decision Consult EHS for Final Disposal of Treated Solution inactivate->final_disposal_decision final_disposal_decision->hazardous_waste Not Permitted drain_disposal Drain Disposal (If Permitted by EHS) final_disposal_decision->drain_disposal Permitted

References

Personal protective equipment for handling Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Moxalactam

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, adherence to proper PPE protocols is critical to prevent exposure. This compound may cause allergic skin reactions, and inhalation can lead to allergy or asthma-like symptoms.[1][2][3][4]

Summary of Required Personal Protective Equipment

TaskRequired PPERationale
Handling Solid/Powder this compound Double Gloves, Disposable Gown, NIOSH-approved Respirator, Safety Goggles/Face ShieldHigh risk of aerosolization and inhalation.[1][2]
Preparing Stock Solutions Double Gloves, Disposable Gown, Safety Goggles/Face ShieldTo be performed in a chemical fume hood to contain vapors and prevent splashes.[1][5]
Handling Dilute Solutions Single Pair of Gloves, Lab Coat, Safety GlassesLower risk, but standard laboratory precautions are necessary to prevent skin contact.[5]
Waste Disposal Protective Gloves, Eye and Face ProtectionPrevents contact with potentially contaminated waste materials.[5]
Spill Cleanup NIOSH-approved Respirator, Heavy Rubber Gloves, Safety Goggles, Rubber BootsProtects against high concentrations of dust or aerosols and direct contact with the spilled material.[1]
Standard Operating and Handling Procedures

Safe handling practices are essential to minimize the risk of exposure during routine laboratory work.

General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[5] For handling powder or tasks that may generate dust, use a certified chemical fume hood.[1][5]

  • Avoid Contact: Prevent direct contact with skin and eyes.[5] Do not ingest the substance.[1]

  • Avoid Inhalation: Avoid breathing in dust, fumes, vapors, or sprays of this compound.[1][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][5] Contaminated work clothing should not be taken outside of the work area and must be washed before reuse.[1]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible in the work area.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing.[1] Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation or a rash develops, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1][4] If respiratory symptoms occur, call a poison control center or a physician for medical advice.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the immediate spill area.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

  • Contain the spill using an inert, non-combustible absorbent material like sand or diatomite.[5]

  • Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials as hazardous waste.

Waste Management and Disposal Plan

This compound waste must be treated as hazardous chemical waste to prevent environmental contamination and ensure personnel safety.[5] Discharging this compound waste into drains or sewer systems is prohibited.[5]

Waste Segregation and Collection:

  • Identify: All materials contaminated with this compound (e.g., powder, concentrated solutions, pipette tips, gloves) must be identified as hazardous.[5]

  • Segregate: Keep this compound waste separate from general laboratory trash.[5]

  • Contain: Place all waste into a dedicated, leak-proof, and robust container that is chemically compatible with this compound.[5]

  • Label: Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound".[5]

  • Store: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[5]

  • Dispose: Arrange for collection and disposal through an approved hazardous waste disposal facility, following all local, regional, and national regulations.[5][6]

Experimental Protocol: Chemical Inactivation of Dilute this compound Solutions

For certain dilute aqueous waste streams, chemical inactivation may be a permissible pre-treatment step before final disposal. This procedure must only be performed if explicitly approved by your institution's Environmental Health & Safety (EHS) department. [5]

Materials:

  • Dilute this compound solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Appropriate PPE (lab coat, gloves, eye protection)

  • Stir plate and stir bar

Methodology:

  • Preparation: Perform all steps within a certified chemical fume hood.[5]

  • Basification: Place the container with the dilute this compound solution on a stir plate. While stirring, slowly add 1 M NaOH. Continuously monitor the pH.

  • Inactivation: Continue adding the base until the pH is stable at ≥ 12.[5] Maintain this pH for a designated period as specified by your EHS-approved protocol to ensure the inactivation of the β-lactam ring.

  • Neutralization: After the inactivation period, slowly neutralize the solution by adding 1 M HCl dropwise while stirring. Monitor the pH, aiming for a final neutral range between pH 6.0 and 8.0.[5]

  • Final Disposal: Consult your EHS department for the approved final disposal method of the treated solution. Depending on institutional policy, it may be permissible for drain disposal or require collection as hazardous chemical waste.[5]

Process Visualization

The following diagram illustrates the comprehensive workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_use Use & Waste Generation cluster_disposal Waste Disposal Path cluster_emergency Emergency Events receive Receive this compound store Store Appropriately receive->store handle Handle in Fume Hood (Wear Full PPE) store->handle experiment Perform Experiment handle->experiment spill Accidental Spill handle->spill waste_gen Generate Waste experiment->waste_gen waste_type Concentrated or Solid Waste? waste_gen->waste_type hw_container Collect in Labeled Hazardous Waste Container waste_type->hw_container Yes dilute_waste Dilute Aqueous Waste waste_type->dilute_waste No final_disposal Dispose via Approved Hazardous Waste Vendor hw_container->final_disposal ehs_approval EHS Approval for Inactivation? dilute_waste->ehs_approval ehs_approval->hw_container No inactivation Perform Chemical Inactivation Protocol ehs_approval->inactivation Yes inactivation->hw_container Collect Treated Waste (If Required) spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->hw_container Dispose Contaminated Material

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。